(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
Description
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Properties
IUPAC Name |
[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGTEWFXWJWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382319 | |
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-03-5 | |
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride basic properties
An In-depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: Properties and Applications
Introduction
This compound is a specialized bifunctional building block of significant interest to researchers and scientists in drug discovery and development. Its unique structure, combining a reactive boronic acid, a nucleophilic aminomethyl group, and a strategically placed fluorine atom, makes it a highly valuable reagent in medicinal chemistry. Boronic acids are renowned for their role as versatile intermediates in organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[1] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[2]
This guide provides a comprehensive overview of the core properties, synthetic utility, and handling considerations for this compound, offering field-proven insights for its effective application in research and development settings.
Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white solid.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.
Below is the chemical structure of the compound:
Caption: 2D Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 850568-03-5 | [4] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [4] |
| Molecular Weight | 205.42 g/mol | [4] |
| IUPAC Name | [2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 152-158°C | [] |
| Storage Temperature | 2-8°C, under inert gas | [4][6] |
| Purity | Typically ≥97% | |
The boronic acid moiety is a Lewis acid, while the aminomethyl group is basic. The pKa of the boronic acid is influenced by the electron-withdrawing fluorine atom, and the acidity of the ammonium group is typical for a primary benzylamine hydrochloride. The predicted pKa for the non-fluorinated analog (2-(aminomethyl)phenyl)boronic acid is approximately 8.23, which suggests the boronic acid hydroxyls are weakly acidic.[6]
Central Role in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent in many drug candidates.[8]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Application:
-
Why this specific boronic acid? The presence of the aminomethyl group provides a critical advantage. After the Suzuki coupling reaction forms the core biaryl scaffold, the primary amine serves as a versatile functional handle for subsequent chemical modifications. It can be acylated, alkylated, or used in reductive amination to build out diverse chemical libraries for structure-activity relationship (SAR) studies.
-
The Role of Fluorine: The fluorine atom at the 5-position is not merely an inert substituent. Its high electronegativity can alter the electronic properties of the aromatic ring, which can be beneficial for target binding. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2]
-
Reaction Stability: While boronic acids are generally stable, some, particularly certain heteroaryl and polyfluorophenyl boronic acids, can be prone to decomposition (protodeboronation) under the basic conditions of the reaction.[9] The stability of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is generally sufficient for standard coupling protocols, though masking it as a more stable boronate ester (e.g., using diethanolamine) is a potential strategy if decomposition is observed.[10]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a detailed, self-validating methodology for a typical cross-coupling reaction.
Objective: To couple this compound with 4-bromoanisole to synthesize the corresponding biaryl product.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq).
-
Add 4-bromoanisole (1.0 mmol, 1.0 eq).
-
Add potassium carbonate (3.0 mmol, 3.0 eq). The use of a base is critical to activate the boronic acid for transmetalation.[11]
-
Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The aqueous phase is often necessary for the base to function effectively.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical endpoint is the consumption of the limiting reagent (4-bromoanisole). The reaction time can range from 2 to 16 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from authoritative safety data sheets (SDS).
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]
-
Handling:
-
First Aid:
-
Storage:
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for molecular design in pharmaceutical research. Its trifunctional nature—a stable and reactive boronic acid for scaffold construction, a strategically placed fluorine atom for property modulation, and a versatile aminomethyl handle for diversification—provides a powerful platform for generating novel chemical entities. A thorough understanding of its properties, coupled with meticulous execution of synthetic protocols like the Suzuki-Miyaura coupling, enables researchers to harness its full potential in the complex journey of drug discovery.
References
-
Pharmaffiliates. 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | CAS No: 850568-03-5. [Link]
-
Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. [Link]
-
PubChem. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). [Link]
-
PubChem. (4-(Aminomethyl)phenyl)boronic acid. [Link]
-
ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
-
AME Publishing Company. Fluorine in drug discovery: Role, design and case studies. [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. (3-(Aminomethyl)phenyl)boronic acid. [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
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Organic Chemistry Data. Bordwell pKa Table. [Link]
-
ResearchGate. Selected boronic acids and their pKa values. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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An In-depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (CAS 850568-03-5) for Advanced Synthesis
Foreword: Unlocking Complex Scaffolds in Modern Drug Discovery
Welcome to a comprehensive exploration of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, a sophisticated building block poised at the intersection of fluorine chemistry and organoboron utility. In the relentless pursuit of novel therapeutics, medicinal chemists and process scientists require reagents that not only provide structural diversity but also impart desirable pharmacokinetic properties. This guide is designed for the discerning researcher, offering not just data, but a deeper understanding of the causality behind the application of this versatile molecule. We will delve into its intrinsic properties, its strategic role in catalysis, and its practical application in the synthesis of biologically relevant scaffolds, moving beyond mere procedural steps to illuminate the scientific rationale that underpins its effective use.
Core Compound Analysis: Physicochemical & Structural Characteristics
This compound is a bifunctional reagent of significant interest. Its structure marries the reactivity of a boronic acid with the electronic and steric influences of ortho-aminomethyl and meta-fluoro substituents. This unique arrangement is not accidental; it is engineered to confer specific advantages in chemical synthesis and to influence the properties of the final target molecules.
| Property | Value | Source(s) |
| CAS Number | 850568-03-5 | [1][2] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [1][2] |
| Molecular Weight | 205.42 g/mol | [1][2] |
| Form | Typically a white to off-white solid | [3] |
| Storage | Recommended storage at 2-8°C or freezer temperatures under inert gas | [1][2] |
The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. In solution, the aminomethyl group's basicity and the boronic acid's acidity create a zwitterionic character that influences solubility and reactivity.
The Decisive Role of the ortho-Aminomethyl Group
The strategic placement of the aminomethyl group at the ortho position to the boronic acid is a critical design feature. Research has demonstrated that this group exerts a profound influence on the boronic acid's reactivity through several mechanisms:
-
Lowering the pKa : The electron-withdrawing nature of the protonated aminomethyl group (an ammonium cation) lowers the pKa of the adjacent boronic acid.[4] This facilitates the formation of the catalytically active boronate species under milder basic conditions than typically required for simple phenylboronic acids.[5]
-
Intramolecular Catalysis : The ammonium group can act as an intramolecular general acid catalyst, facilitating the departure of leaving groups from the boron center.[6][7] This can accelerate the rate of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings.
-
Enhanced Diol Affinity : For applications in chemical sensing, the ortho-aminomethyl group significantly enhances the affinity for diols at neutral pH, a property crucial for carbohydrate recognition.[4][5]
The Premier Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl cores of countless pharmaceutical agents.[9]
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding these steps is paramount to troubleshooting and optimizing reactions with this specific substrate.
Key Causality in the Cycle:
-
Base is Crucial : The base is not merely a spectator. It activates the boronic acid by forming a boronate complex ([R²-B(OH)₃]⁻), which is more nucleophilic and competent for the transmetalation step.[6]
-
Ligand Choice Dictates Success : The phosphine ligands (L) on the palladium center are critical. They influence catalyst stability, solubility, and the rates of oxidative addition and reductive elimination. For challenging substrates, bulky, electron-rich ligands are often required.[10]
-
Protodeboronation as a Key Side Reaction : A significant challenge, particularly with electron-deficient or heteroaromatic boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source, leading to yield loss.[7] The choice of a mild base and optimizing reaction temperature and time are critical to mitigate this side reaction. The fluorine substituent on our title compound increases the electrophilicity of the aryl ring, potentially making it more susceptible to this pathway.
Application in Medicinal Chemistry: Synthesis of PRMT5 Inhibitors
A compelling application for this building block is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a clinically relevant target in oncology, and its inhibition is a promising therapeutic strategy.[1][11] Patent literature (e.g., WO2019211868A1) discloses heterocyclic compounds as PRMT5 inhibitors, which can be synthesized via a Suzuki-Miyaura coupling.
The general synthetic approach involves coupling a heterocyclic halide with an appropriately substituted phenylboronic acid. This compound is an ideal reagent for introducing the fluorinated aminomethylphenyl moiety, which is a common feature in modern kinase and enzyme inhibitors.
Field-Proven Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is adapted from established methods for similar challenging substrates and is designed to maximize yield by promoting the desired coupling over protodeboronation.[12][13]
Note : The aminomethyl group is provided as a hydrochloride salt. The base in the reaction will neutralize the HCl and also activate the boronic acid. It is crucial to account for this when calculating base equivalents.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 246.5 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Causality: Using an excess of the boronic acid component can help drive the reaction to completion, especially if some degradation occurs. K₂CO₃ is a moderately strong base suitable for this transformation, providing the necessary basicity without being overly harsh, which could accelerate protodeboronation.
-
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that will be formed in situ.
-
Catalyst Addition : Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 24.5 mg).
-
Causality: Pd(dppf)Cl₂ is a robust and versatile precatalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination.
-
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Causality: The use of a dioxane/water mixture is common for Suzuki couplings. Water is essential for dissolving the base and facilitating the formation of the active boronate species. Degassing the solvents by sparging with an inert gas for 20-30 minutes prior to use is vital to remove dissolved oxygen.
-
-
Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Handling, Stability, and Safety
As a Senior Application Scientist, I must emphasize that robust and reproducible results begin with proper reagent handling.
-
Stability : Arylboronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation, especially in aqueous or protic solutions over time. Solutions should be prepared fresh. The solid hydrochloride salt is generally stable when stored in a cool, dry place under an inert atmosphere.
-
Safety : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information. The compound is classified as an irritant to the skin, eyes, and respiratory tract.
Conclusion: A Strategic Asset for Chemical Synthesis
This compound is more than just a chemical building block; it is a strategic tool for the modern synthetic chemist. The deliberate placement of the aminomethyl and fluoro substituents provides a unique combination of reactivity and the ability to impart desirable properties to target molecules. A thorough understanding of its properties and the mechanistic nuances of its primary application, the Suzuki-Miyaura coupling, empowers researchers to harness its full potential. By applying the principles and protocols outlined in this guide, scientists in drug discovery and development can confidently employ this reagent to construct complex molecular architectures and accelerate the journey toward new therapeutic breakthroughs.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
- Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86.
- PMC. (2024).
- Gassensmith, J. J., & Smith, B. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Collins, B. E., Metola, P., & Anslyn, E. V. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1009.
- Google Patents. (2020). WO2020044245A1 - Bioactive compound.
- PubMed. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
- Evans, T. J., et al. (2017).
- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Google Patents. (2013). AU2010280848A1 - Process for the manufacture of pharmaceutically active compounds.
- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
- Sigma-Aldrich. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride AldrichCPR. Sigma-Aldrich.
- Pharmaffiliates. (n.d.). 850568-03-5| Chemical Name : 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride.
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
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- 2. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
structure and synthesis of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to the Structure and Synthesis of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
Introduction
This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive boronic acid, a nucleophilic aminomethyl group, and an electron-withdrawing fluorine atom—makes it a valuable reagent for constructing complex molecular architectures. It is particularly prominent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research[1][2].
This guide provides a comprehensive overview of the compound's structure, physicochemical properties, and detailed synthetic methodologies. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Molecular Structure and Properties
The utility of this compound stems from the strategic arrangement of its functional groups on the phenyl ring.
-
Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates[3].
-
Aminomethyl Group (-CH₂NH₂): The ortho position of this group relative to the boronic acid is significant. It can influence the electronic properties of the boronic acid and provides a handle for further derivatization. The presence of an ortho-aminomethyl group is a common structural feature that promotes the formation of boronate esters, which can be crucial for binding to biological targets like saccharides at neutral pH[4].
-
Fluorine Atom (-F): Located at the meta position relative to the aminomethyl group, the fluorine atom acts as a bioisostere for hydrogen, often enhancing metabolic stability, binding affinity, and membrane permeability of the final drug candidate.
-
Hydrochloride Salt (·HCl): The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and ease of handling, as the free amine is prone to oxidation and side reactions.
Visualization of the Molecular Structure
Caption: Structure of this compound.
Physicochemical Properties
The fundamental properties of the compound are summarized below for reference.
| Property | Value | Source |
| CAS Number | 850568-03-5 | [5] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [5] |
| Molecular Weight | 205.42 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| InChI | 1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| InChIKey | URBGTEWFXWJWPS-UHFFFAOYSA-N | |
| SMILES | Cl.NCC1=C(C=C(F)C=C1)B(O)O | [7] |
| Appearance | White to off-white solid | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |
Synthesis of this compound
The synthesis of this compound requires a multi-step approach that carefully manages the reactive functional groups. A common and robust strategy involves the palladium-catalyzed borylation of a pre-functionalized aryl halide, often with the amine functionality protected to prevent interference with the catalyst.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic approach disconnects the carbon-boron bond, tracing the molecule back to a simpler, commercially available starting material. The aminomethyl group can be introduced via reduction of a nitrile.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from 2-bromo-4-fluorobenzonitrile.
Step 1: Reduction of Nitrile to Amine The synthesis begins with the reduction of the nitrile group to a primary amine.
-
To a solution of 2-bromo-4-fluorobenzonitrile in a suitable solvent like methanol, add a catalyst such as Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude (2-bromo-4-fluorophenyl)methanamine.
Causality: Raney Nickel is an effective and common catalyst for the hydrogenation of nitriles to primary amines under moderate pressure[8]. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.
Step 2: Boc Protection of the Amine The primary amine is protected to prevent it from coordinating with the palladium catalyst in the subsequent borylation step.
-
Dissolve the crude amine from Step 1 in a solvent such as dichloromethane (DCM).
-
Add a base, like triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the N-Boc protected intermediate, tert-butyl (2-bromo-4-fluorobenzyl)carbamate.
Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to the conditions of the Miyaura borylation but can be easily removed later under acidic conditions[9].
Step 3: Miyaura Borylation This is the key C-B bond-forming step.
-
In a reaction flask, combine the N-Boc protected aryl bromide, bis(pinacolato)diboron (B₂pin₂), and a base such as potassium acetate.
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-90 °C for several hours.
-
After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter. The organic phase is washed, dried, and concentrated to yield the crude boronate ester.
Causality: The Miyaura borylation is a reliable method for synthesizing arylboronic esters from aryl halides[10]. Pd(dppf)Cl₂ is a robust catalyst for this transformation. Potassium acetate acts as the base required for the catalytic cycle, facilitating the transmetalation step[1].
Step 4: Deprotection and Salt Formation The final step involves removing the Boc protecting group and forming the hydrochloride salt.
-
Dissolve the crude boronate ester in a solvent like methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain this compound as a solid.
Causality: Strong acid (HCl) cleaves the Boc group, liberating the primary amine, which is simultaneously protonated by the acid to form the stable hydrochloride salt.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds[11].
Catalytic Cycle and Role of the Reagent
The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In this cycle, (2-(Aminomethyl)-5-fluorophenyl)boronic acid (R²-B(OH)₂) is activated by a base to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, transferring its aryl group (R²) to the palladium center. Subsequent reductive elimination yields the final biaryl product and regenerates the active Pd(0) catalyst[1]. The presence of fluorine and the aminomethyl group in the boronic acid allows for the direct installation of these important pharmacophores into the target molecule.
Conclusion
This compound is a high-value synthetic intermediate whose structural features are tailored for applications in pharmaceutical R&D. Understanding its synthesis is key to leveraging its potential in creating novel compounds through robust and scalable chemical transformations like the Suzuki-Miyaura coupling. The methodologies described herein provide a framework for the reliable preparation and application of this versatile building block.
References
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2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | 850568-03-5 . Pharmaffiliates. [Link]
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2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 . PubChem. [Link]
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A. (3,4,5-Trifluorophenyl)boronic acid . Organic Syntheses Procedure. [Link]
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An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines . National Institutes of Health (NIH). [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health (NIH). [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . ChemOrgChem on YouTube. [Link]
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An In-Depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride has emerged as a critical reagent in medicinal chemistry, valued for its unique structural features that offer a confluence of desirable properties for drug design. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a particular focus on its role as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to illustrate its practical utility. This document serves as a resource for researchers seeking to leverage the potential of this fluorinated aminomethylphenylboronic acid in their drug discovery and development endeavors.
Core Molecular Attributes
This compound is a substituted arylboronic acid that combines three key functional motifs: a boronic acid group, a fluorine atom, and an aminomethyl group. Each of these contributes to its utility in medicinal chemistry.
Molecular Formula and Weight:
The chemical formula for this compound is C7H10BClFNO2, and it has a molecular weight of 205.42 g/mol [1][2].
Structural Features and Their Significance:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds[3][4]. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating transmetalation in the palladium catalytic cycle[5][6]. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them ideal for pharmaceutical manufacturing[5].
-
The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring significantly influences the molecule's physicochemical properties. Fluorine is highly electronegative and can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic profiles of the final drug candidate[].
-
The Aminomethyl Group: The presence of the aminomethyl group provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The ortho-aminomethyl group can also form an intramolecular dative bond with the boron atom, which can influence the reactivity of the boronic acid and its binding properties[8].
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H10BClFNO2 | [1][2] |
| Molecular Weight | 205.42 g/mol | [1][2] |
| CAS Number | 850568-03-5 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 152-158°C | [1][] |
| Storage Temperature | Room Temperature or Freezer | [1] |
Synthesis and Chemical Reactivity
The synthesis of arylboronic acids is a well-established field in organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of this compound is often proprietary, the general synthetic strategies involve the borylation of an appropriately substituted aryl halide or through a directed C-H borylation.
A common laboratory-scale approach for a similar compound, 2-aminophenylboronic acid, involves the reduction of the corresponding nitro-substituted phenylboronic acid. Another route proceeds from 2-iodoaniline via a palladium-catalyzed borylation with bis(pinacolato)diboron, followed by deprotection[9]. The synthesis of hydroxyphenylboronic acids has been achieved by reacting a protected bromophenol with a borate ester via a Grignard reagent or an organolithium intermediate, followed by deprotection[10]. These general principles can be adapted for the synthesis of the title compound.
Key Reactions and Mechanistic Considerations:
The primary application of this compound in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: A conceptual workflow for the synthesis of a biaryl amine kinase inhibitor.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Self-Validating System and Causality:
The success of this protocol relies on several key factors. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. A biphasic solvent system, such as dioxane/water, often enhances the reaction rate by promoting the dissolution of both the organic and inorganic reagents. The excess of the boronic acid component is used to ensure the complete consumption of the often more valuable aryl halide.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive boronic acid, a metabolically robust fluorine atom, and a functionalizable aminomethyl group makes it an attractive starting material for the synthesis of a diverse array of drug candidates. The continued development of novel cross-coupling methodologies and a deeper understanding of the structure-activity relationships of fluorinated biaryl amines will undoubtedly expand the applications of this valuable reagent in the ongoing quest for new and improved therapeutics.
References
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-
Pharmaffiliates. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride. Retrieved from [Link]
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American Elements. (2022, January 15). 2-Aminomethyl-5-Fluorobenzeneboronic Acid Hydrochloride. Retrieved from [Link]
-
Google Patents. (2008). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[1][][10]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from
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ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]
- Alves, G., et al. (2018).
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 5). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- Li, Y., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC advances, 7(85), 54133-54145.
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ResearchGate. (2025, August 10). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Retrieved from [Link]
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- Google Patents. (1997). US5702952A - Labelled boronic acid derivatives.
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MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl
This guide provides a comprehensive technical overview of the critical physicochemical properties of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (HCl), a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple datasheet to offer a foundational understanding of the molecule's behavior in solution. We will explore the theoretical underpinnings of its solubility and stability, substantiated by actionable experimental protocols to empower users to generate reliable and reproducible data.
Executive Summary: A Molecule of Dichotomous Character
(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is a bifunctional molecule whose utility is matched by its chemical intricacies. The presence of a Lewis acidic boronic acid, a basic aminomethyl group, and an electron-withdrawing fluorine atom on an aromatic ring creates a complex interplay of factors that govern its solubility and stability. As an HCl salt, its aqueous solubility is enhanced, yet the inherent reactivity of the boronic acid moiety necessitates a thorough understanding of its degradation pathways. This guide will provide the framework for characterizing and managing these properties to ensure its successful application in research and development.
Table 1: Physicochemical Properties of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl
| Property | Value | Source(s) |
| CAS Number | 850568-03-5 | [1] |
| Molecular Formula | C₇H₁₀BClFNO₂ | |
| Molecular Weight | 205.42 g/mol | |
| Appearance | White to off-white solid | [2] |
| Storage | Freezer (-20°C recommended) | [1] |
Solubility Profile: Beyond Simple Miscibility
The solubility of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is dictated by its ionic salt form and the polarity of the solvent. As an amine hydrochloride salt, it is expected to be readily soluble in polar protic solvents like water, methanol, and ethanol, where ion-dipole interactions can effectively solvate the charged species.[3][4] However, for applications in organic synthesis or the preparation of stock solutions for biological screening, solubility in aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) is crucial.
Causality Behind Solvent Selection
The choice of solvent is the primary determinant of solubility.
-
Aqueous Buffers: The HCl salt form ensures that in neutral water, the aminomethyl group is protonated, leading to high polarity and favorable solubility. However, the pH of the solution will significantly impact the equilibrium between the charged and neutral forms of the amine, as well as the speciation of the boronic acid, thereby affecting solubility.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are effective at solvating polar molecules and are common choices for creating high-concentration stock solutions.
-
Alcohols (Methanol, Ethanol): These protic solvents can engage in hydrogen bonding and effectively solvate the ionic salt.
-
Aprotic, Less Polar Solvents (Acetonitrile, THF): Solubility is expected to be lower in these solvents. For analytical purposes, such as HPLC, understanding the solubility limit is critical to prevent precipitation upon injection.[5]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility.[3][6]
Objective: To quantify the solubility of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl in various pharmaceutically relevant solvents at a controlled temperature.
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, PBS pH 7.4, DMSO, Methanol, Acetonitrile).
-
Addition of Compound: Add an excess amount of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl to each vial, ensuring a visible amount of undissolved solid remains. This ensures the formation of a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours. Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as described in Section 4.2).
-
Calculation: Calculate the solubility (in mg/mL or mM) based on the measured concentration and the dilution factor. Perform the experiment in triplicate for each solvent.
Stability Profile: The Challenge of the Carbon-Boron Bond
The chemical stability of arylboronic acids is a topic of extensive research. The primary non-oxidative degradation pathway is protodeboronation , the acid or base-catalyzed cleavage of the C-B bond to yield the corresponding arene (in this case, 1-fluoro-4-(aminomethyl)benzene).[7]
Mechanistic Insights into Degradation
The rate of protodeboronation is highly pH-dependent.[][9]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds via electrophilic ipso-protonation of the aromatic ring, leading to C-B bond cleavage.
-
Base-Catalyzed Pathway: At higher pH, the boronic acid exists as the boronate anion [ArB(OH)₃]⁻. This species can undergo hydrolysis, which is often the dominant pathway in neutral to basic conditions.[10]
-
Influence of Substituents:
-
o-Aminomethyl Group: This group acts as an electron-withdrawing group (in its protonated form), which can lower the pKa of the boronic acid.[1] This facilitates the formation of the more reactive boronate anion at a lower pH.
-
p-Fluoro Group: As an electron-withdrawing group, fluorine increases the Lewis acidity of the boron atom and can influence the rate of protodeboronation.[11]
-
Oxidative degradation is another significant concern for boronic acids, though less mechanistically defined than protodeboronation. It is prudent to use degassed solvents where possible and avoid unnecessary exposure to air for long-term solution storage.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12]
Objective: To investigate the degradation profile of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. An unstressed sample should be stored at -20°C in the dark as a control.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to UV light (ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC/UPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new degradation peaks. Aim for 5-20% degradation to ensure key degradants are generated at detectable levels.
Analytical Methodologies: Ensuring Data Integrity
A robust, stability-indicating analytical method is the cornerstone of reliable solubility and stability data. Ultra-Performance Liquid Chromatography (UPLC) is the preferred technique due to its speed and resolution.[13][14][15]
Key Considerations for Method Development
-
Column Choice: A C18 stationary phase is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a pH modifier is typical. Given the compound's structure, a low pH mobile phase (e.g., with 0.1% formic acid) is recommended to ensure the protonation of the amine and sharp peak shape.
-
Detection: UV detection at a wavelength where the phenylboronic acid chromophore absorbs strongly (e.g., ~220-230 nm) is appropriate.
-
On-Column Stability: Be aware that boronic acids can sometimes degrade on the column itself. Using aprotic diluents for sample preparation and minimizing analysis time can mitigate this risk.[5][16]
Protocol: Development of a Stability-Indicating UPLC Method
Objective: To develop a UPLC method capable of separating (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl from its potential degradation products.
Starting Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector: UV at 225 nm
-
Gradient: 5% to 95% B over 5 minutes.
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[13][14]
Practical Handling and Storage
Proper handling and storage are critical to maintaining the integrity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl.
-
Solid State: The compound should be stored in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) if possible.[1] As an amine salt, it may be hygroscopic. It is advisable to perform hygroscopicity testing, especially if the material will be handled outside of a glovebox.[][9] A simple gravimetric method involves exposing the solid to a high-humidity environment (e.g., a desiccator with a saturated salt solution) and monitoring for weight gain over 24 hours.[9]
-
Solution State: Prepare aqueous solutions fresh for immediate use.[12] For stock solutions, use aprotic solvents like DMSO or acetonitrile and store at -20°C in tightly sealed vials. Minimize freeze-thaw cycles.
Conclusion
(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While general principles can guide its use, this guide emphasizes the importance of empirical determination of its properties under specific experimental conditions. By employing the detailed protocols within this document for solubility assessment, forced degradation studies, and analytical method development, researchers can ensure the integrity of their results and accelerate the pace of their discovery programs.
References
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- Wikipedia. (n.d.).
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- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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- BenchChem. (n.d.). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
- Ishihara, K., et al. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
- BenchChem. (n.d.).
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Sigma-Aldrich. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | 850568-03-5.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Al-Sabti, M., et al. (2019). Development of a stability-indicating UPLC method for determination of isotretinoin in bulk drug. Pharmaceutical Development and Technology.
- Sigma-Aldrich. (n.d.). (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride, AldrichCPR.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Journal of Applied Pharmaceutical Science. (n.d.).
- PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid.
- Santa Cruz Biotechnology. (n.d.). 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride | CAS 1072946-46-3.
- Semantic Scholar. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
- Enamine. (n.d.). Aqueous Solubility Assay.
- University of Colorado Boulder. (n.d.).
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The Rising Profile of Aminofluorophenylboronic Acid Derivatives: A Technical Guide to Their Biological Activities
Foreword: The Boron Renaissance in Drug Discovery
For decades, the inclusion of boron in medicinal chemistry was met with a degree of skepticism, largely due to preconceived notions of toxicity. However, the landscape has dramatically shifted. The landmark FDA approval of the boronic acid-containing drug, Velcade® (bortezomib), for multiple myeloma treatment, heralded a renaissance in the exploration of organoboranes as potent therapeutic agents.[1] This guide delves into a particularly promising subclass: aminofluorophenylboronic acid derivatives. The strategic incorporation of amino and fluoro groups onto the phenylboronic acid scaffold offers unique opportunities to modulate physicochemical properties, enhance target specificity, and unlock a diverse range of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current state of knowledge but also practical, field-proven insights into the experimental validation of these fascinating molecules.
Anticancer Potential: Targeting Cellular Proliferation and Survival
Aminofluorophenylboronic acid derivatives have emerged as a compelling class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Their mechanism often involves the unique electrophilic nature of the boron atom, which can form a stable, reversible covalent bond with nucleophilic residues in the active sites of target enzymes.[1]
Mechanism of Action: Proteasome and Kinase Inhibition
A primary target for many boronic acid-based anticancer agents is the 26S proteasome , a multi-protein complex responsible for the degradation of intracellular proteins.[2] Inhibition of the proteasome disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] The boronic acid moiety of these derivatives can form a tetrahedral intermediate with the N-terminal threonine residue in the catalytic β-subunits of the proteasome, effectively blocking its proteolytic activity.[1]
Furthermore, certain derivatives have shown inhibitory activity against key kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] By blocking these pathways, the compounds can interfere with tumor growth, angiogenesis, and metastasis.
Diagram 1: General Mechanism of Serine Protease Inhibition
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of the aminofluorophenylboronic acid derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO without compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Properties: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminofluorophenylboronic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action: Targeting Bacterial Enzymes
Similar to their anticancer activity, the antimicrobial effects of these compounds are often attributed to enzyme inhibition. A key target in bacteria is β-lactamase , an enzyme that confers resistance to β-lactam antibiotics like penicillin. Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics. [4] Diagram 3: Inhibition of β-Lactamase
Caption: Aminofluorophenylboronic acid derivative inhibiting β-lactamase.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-c]pyrimidine-isoxazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [5] |
| Imidazo[1,2-c]pyrimidine-isoxazole derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [5] |
| Cinnamaldehyde derivative | S. aureus | 100 - 400 | [6] |
| Cinnamaldehyde derivative | E. coli | 100 - 400 | [6] |
| 7-Hydroxycoumarin | E. coli | 800 | [7] |
| 7-Hydroxycoumarin | S. aureus | 200 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method for determining the MIC of aminofluorophenylboronic acid derivatives against bacteria.
Diagram 4: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminofluorophenylboronic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Enzyme Inhibition: A Versatile Therapeutic Strategy
The ability of aminofluorophenylboronic acid derivatives to act as enzyme inhibitors extends beyond anticancer and antimicrobial applications. Their unique chemical properties make them suitable for targeting a wide range of enzymes implicated in various diseases. [8]
Mechanism of Action: Serine Protease Inhibition
Arylboronic acids are potent competitive inhibitors of serine proteases such as chymotrypsin and subtilisin. [9][10]The inhibition is strongly pH-dependent and involves the donation of an electron pair from the active site histidine to the boron atom of the inhibitor. [1][9]X-ray crystallography studies have revealed that the boron atom forms a covalent bond with the catalytic serine residue, resulting in a tetrahedral intermediate that mimics the transition state of the enzymatic reaction. [4][11]
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of aminofluorophenylboronic acid derivatives against a target enzyme.
Diagram 5: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare the assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the aminofluorophenylboronic acid inhibitor.
-
Assay Setup: In a suitable microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Data Acquisition: Measure the product formation or substrate consumption over time using a plate reader (spectrophotometer or fluorometer).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
Synthesis of Aminofluorophenylboronic Acid Derivatives
The synthesis of aminofluorophenylboronic acid derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the modification of a commercially available starting material, such as 4-nitrophenylboronic acid.
General Synthetic Scheme
A typical synthetic route involves the reduction of a nitro group to an amine, followed by an acylation or other functional group transformations.
Diagram 6: Synthetic Pathway
Caption: A general synthetic route to aminofluorophenylboronic acid derivatives.
Experimental Protocol: Synthesis of 4-Acetamidophenylboronic Acid
This protocol details the synthesis of a simple aminophenylboronic acid derivative.
Methodology:
-
Reduction of 4-Nitrophenylboronic Acid: Dissolve 4-nitrophenylboronic acid in a suitable solvent such as ethanol. Add a catalyst, for example, 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 4-aminophenylboronic acid.
-
Acylation of 4-Aminophenylboronic Acid: Dissolve 4-aminophenylboronic acid in a suitable solvent like tetrahydrofuran. Add an acylating agent, such as acetic anhydride or acetyl chloride, and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. [12]3. Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired 4-acetamidophenylboronic acid.
Concluding Remarks and Future Directions
Aminofluorophenylboronic acid derivatives represent a versatile and potent class of molecules with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, are underpinned by the unique chemical reactivity of the boronic acid moiety. The strategic incorporation of amino and fluoro substituents provides a powerful tool for fine-tuning their pharmacological profiles.
The experimental protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives for specific biological targets.
-
Novel Target Identification: Exploring the inhibitory potential of these compounds against a broader range of enzymes and cellular pathways.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into preclinical and clinical settings.
-
Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance the therapeutic index and minimize off-target effects.
The continued exploration of aminofluorophenylboronic acid derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The IC50 values of entries, 3 a–j against breast cancer cell lines,... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Jahan, I., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Cancer Cell International, 21(1), 599. [Link]
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Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Inhibition of serine proteases by arylboronic acids. (1971). Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]
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MIC values of different material against S. aureus and E. coli. "-" represent the MIC value were undetectable even at concentration 128 μg/mL. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of aminoboronic acid derivatives: an update on recent advances. (2019). Organic Chemistry Frontiers, 6(10), 1574-1586. [Link]
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Aminoboronic Acids as Versatile Warheads for Enzyme Inhibition: A Technical Guide for Drug Discovery
An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.
Abstract: The unique electronic properties of the boron atom have positioned boronic acids, and particularly α-aminoboronic acids, as a privileged class of enzyme inhibitors in modern drug discovery. Their ability to form reversible covalent bonds with active site nucleophiles, mimicking the transition state of enzymatic reactions, has led to the development of powerful therapeutics. This guide provides an in-depth technical overview of aminoboronic acids as enzyme inhibitors, from the fundamental principles of their mechanism of action to the practicalities of their design, synthesis, and evaluation. We will explore key case studies, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, and provide detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Introduction: The Unique Chemistry of Boron in a Biological Context
The journey of aminoboronic acids into the pharmaceutical landscape is a fascinating tale of chemical curiosity meeting biological necessity. Although boron is not a common element in biological systems, its unique chemical characteristics have made it an invaluable tool for medicinal chemists.[1][2]
The Boron Atom: Electronic Properties and Reactivity
Boron, a metalloid in Group 13 of the periodic table, possesses an empty p-orbital, making it a potent Lewis acid. This inherent electron deficiency allows it to readily accept a pair of electrons from a nucleophile, a feature that is central to its utility in enzyme inhibition.
Boronic Acids: Structure, Acidity, and Reversible Covalent Bonding
Boronic acids, characterized by a C-B(OH)2 functional group, are relatively stable, non-toxic compounds that can engage in a variety of chemical transformations.[3][4] A key feature is their ability to form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or threonine.[5][6] This interaction leads to the formation of a stable tetrahedral boronate adduct.
From Boronic Acids to α-Aminoboronic Acids: Mimicking the Transition State
α-aminoboronic acids are analogues of α-amino acids where the carboxylic acid group is replaced by a boronic acid moiety.[7][8] This structural analogy is the cornerstone of their inhibitory activity. They are designed to mimic the tetrahedral transition state of peptide bond hydrolysis, a high-energy intermediate in the reactions catalyzed by proteases.[7][8] By forming a stable tetrahedral adduct in the enzyme's active site, they effectively "trap" the enzyme, preventing it from completing its catalytic cycle.[5]
Mechanism of Enzyme Inhibition: A Tale of Reversible Covalency
The inhibitory prowess of aminoboronic acids stems from their ability to form a reversible covalent bond with a key catalytic residue in the enzyme's active site.[5] This mechanism is particularly effective against proteases that utilize a serine or threonine residue for catalysis.
Inhibition of Serine Proteases: A Classic Example
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes.[9][10] Their active site contains a catalytic triad of serine, histidine, and aspartate.[9]
-
2.1.1. The Catalytic Triad and the Tetrahedral Intermediate The catalytic mechanism involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile peptide bond. This forms a short-lived, high-energy tetrahedral intermediate.[9]
-
2.1.2. Aminoboronic Acid as a Transition-State Analog An α-aminoboronic acid inhibitor, upon entering the active site, is attacked by the nucleophilic serine residue.[6] The boron atom readily accepts the lone pair of electrons from the serine hydroxyl group, forming a stable, tetrahedral boronate adduct that mimics the transition state of the natural reaction.[5][7] This stable complex effectively inhibits the enzyme.
Caption: Mechanism of serine protease inhibition by an α-aminoboronic acid.
Inhibition of Threonine Proteases: The Proteasome Case Study (Bortezomib)
Bortezomib (Velcade®) is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[11][12] The catalytic activity of the proteasome resides in its 20S core particle, which has chymotrypsin-like activity mediated by a threonine residue at its N-terminus.[12][13] Bortezomib's boron atom is attacked by the hydroxyl group of this threonine residue, forming a stable boronate ester and leading to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[11][13]
Inhibition of Serine β-Lactamases: Combating Antibiotic Resistance (Vaborbactam)
The emergence of bacteria producing β-lactamase enzymes, which degrade β-lactam antibiotics, is a major global health threat. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that protects β-lactam antibiotics from degradation.[14][15] It is a potent inhibitor of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[15][16] The boron atom of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, inactivating the enzyme and restoring the efficacy of the co-administered antibiotic.[14][15]
Key Molecular Interactions: The Role of the Boronyl Group and P1-Pn Residues
The potency and selectivity of aminoboronic acid inhibitors are not solely dependent on the boronyl group. The peptide backbone and the side chains (P1, P2, Pn, etc.) that mimic the natural substrate of the enzyme play a crucial role in positioning the inhibitor correctly within the active site and establishing favorable interactions with the enzyme's binding pockets (S1, S2, Sn, etc.).[5] This is a key principle in the rational design of these inhibitors.
Rational Design and Synthesis of Aminoboronic Acid Inhibitors
The development of effective aminoboronic acid inhibitors relies on a deep understanding of the target enzyme's structure and mechanism, coupled with sophisticated synthetic chemistry.
Principles of Rational Design: Targeting the Active Site
-
3.1.1. Structure-Activity Relationships (SAR) Systematic modification of the inhibitor's structure and evaluation of the resulting changes in inhibitory activity (SAR) is a cornerstone of the design process. This allows for the optimization of potency and selectivity.
-
3.1.2. Leveraging Peptide Scaffolds for Selectivity By incorporating the α-aminoboronic acid into a peptide sequence that mimics the preferred substrate of the target enzyme, high selectivity can be achieved.[5] For example, designing a peptide sequence that is recognized by a specific protease will deliver the boronic acid "warhead" to the intended target with high precision.
Synthetic Strategies for α-Aminoboronic Acids
The synthesis of α-aminoboronic acids presents unique challenges due to the presence of both a Lewis acidic boron center and a Lewis basic amino group in the same molecule.
-
3.2.1. Key Synthetic Challenges and Solutions A major challenge is the inherent instability of α-aminoboronic acids, which can readily undergo protodeboronation.[17] This is often overcome by using protecting groups for both the amino and boronic acid functionalities during synthesis.
-
3.2.2. Overview of Common Synthetic Routes Several synthetic methods have been developed to access α-aminoboronic acids. One of the most widely used is the Matteson homologation of boronic esters with dichloromethyl)lithium, followed by displacement of the chloride with an azide and subsequent reduction. More recent methods have focused on the stereoselective synthesis of these compounds.[17][18]
Experimental Evaluation of Aminoboronic Acid Inhibitors: A Practical Workflow
A rigorous experimental evaluation is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized aminoboronic acid inhibitors.
Caption: A typical workflow for the evaluation of aminoboronic acid inhibitors.
Enzyme Inhibition Assays: Determining Potency
The initial step in evaluating a new inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
4.1.1. Step-by-Step Protocol: A General Spectrophotometric Assay
-
Reagents and Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
Aminoboronic acid inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. This is crucial for reversible covalent inhibitors to reach equilibrium.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
-
4.1.2. Data Analysis: Calculating IC50 Values
-
Plot the reaction rate (or percentage of inhibition) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Enzyme Kinetics: Understanding the Mode of Inhibition
Kinetic studies are essential to determine the inhibition constant (Ki) and to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Many boronic acid inhibitors are slow-binding, meaning that the establishment of the final steady-state inhibition is time-dependent.[19]
-
4.2.1. Steady-State Kinetics: Determining Ki and Inhibition Type For rapid equilibrium inhibitors, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten equation for the observed inhibition pattern.
-
4.2.2. Pre-steady-state Kinetics for Slow-Binding Inhibitors For slow-binding inhibitors, the progress curves (product formation versus time) will be non-linear. These curves can be fitted to equations that describe the slow onset of inhibition to determine the association (kon) and dissociation (koff) rate constants.
-
4.3.3. Step-by-Step Protocol: Kinetic Analysis of a Slow, Tight-Binding Inhibitor
-
Procedure:
-
Follow the same setup as the IC50 assay, but use a range of inhibitor concentrations around the expected Ki.
-
Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.
-
Monitor the reaction progress continuously over a longer period to capture the entire progress curve.
-
-
Data Analysis:
-
Fit the progress curves to the appropriate equation for slow-binding inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. For a simple two-step mechanism, this plot may be linear or hyperbolic, from which kon and koff can be determined.
-
-
Biophysical Characterization of the Enzyme-Inhibitor Complex
-
4.3.1. X-ray Crystallography: Visualizing the Binding Mode Co-crystallization of the target enzyme with the aminoboronic acid inhibitor can provide a high-resolution three-dimensional structure of the complex. This allows for the direct visualization of the covalent bond between the boron atom and the active site nucleophile, as well as other key interactions that contribute to binding.
-
4.3.2. Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics ITC measures the heat released or absorbed during the binding of an inhibitor to an enzyme. This technique can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
Therapeutic Applications and Case Studies
The unique properties of aminoboronic acids have led to their successful application in several therapeutic areas.
| Drug Name (Brand Name) | Target Enzyme | Therapeutic Area | Inhibition Constant (Ki) |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma | 0.6 nM |
| Vaborbactam (Vabomere®) | Serine β-Lactamases (e.g., KPC) | Bacterial Infections | 69 nM (for KPC-2)[15] |
Table 1: Examples of FDA-approved drugs containing an aminoboronic acid moiety.
Bortezomib (Velcade®): A Proteasome Inhibitor for Multiple Myeloma
Bortezomib was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma.[1][20] Its approval marked a significant milestone in the clinical application of boronic acid-based drugs and has paved the way for the development of second-generation proteasome inhibitors.[1]
Vaborbactam (Vabomere®): A β-Lactamase Inhibitor for Bacterial Infections
Vaborbactam, in combination with the carbapenem antibiotic meropenem, is used to treat complicated urinary tract infections caused by multidrug-resistant Gram-negative bacteria.[16] Its ability to inhibit a broad range of serine β-lactamases makes it a valuable tool in the fight against antibiotic resistance.[21]
Emerging Therapeutic Targets and Future Perspectives
The success of Bortezomib and Vaborbactam has spurred research into aminoboronic acid inhibitors for a wide range of other enzymatic targets, including serine proteases involved in coagulation and inflammation, as well as other classes of enzymes. The versatility of the boronic acid warhead, combined with the ability to tune selectivity through peptide engineering, ensures that this class of compounds will continue to be a rich source of new therapeutic agents.
Conclusion: The Enduring Potential of Aminoboronic Acids in Medicine
Aminoboronic acids represent a powerful and versatile platform for the design of enzyme inhibitors. Their unique ability to form reversible covalent bonds with active site nucleophiles, mimicking the transition state of enzymatic reactions, provides a potent mechanism for enzyme inhibition. The clinical success of drugs like Bortezomib and Vaborbactam has firmly established the therapeutic value of this compound class. As our understanding of enzyme structure and mechanism continues to grow, and as synthetic methodologies become more sophisticated, the potential for developing novel aminoboronic acid-based therapies for a wide range of diseases is immense. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge and tools necessary to contribute to this exciting and impactful field of drug discovery.
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Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Center for Biotechnology Information. [Link]
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VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere. [Link]
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Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J. L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(7), 3895-3914. [Link]
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Bortezomib: Understanding the Mechanism of Action. (2009). Molecular Cancer Therapeutics, 8(5), 1093-1093. [Link]
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Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(3), e01935-19. [Link]
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Pemberton, O. A., Zhang, Z., Nichols, D. A., De, A., Bachman, M. A., & Bethel, C. R. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10), e00938-20. [Link]
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Vaborbactam. (n.d.). Wikipedia. [Link]
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Kim, B. H., & Lee, J. Y. (2000). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Journal of the Korean Chemical Society, 44(6), 537-548. [Link]
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Shirley, M. (2018). Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs, 78(12), 1259-1271. [Link]
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Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J. L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Semantic Scholar. [Link]
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Taracila, M. A., Bethel, C. R., Hujer, A. M., Hujer, K. M., & Bonomo, R. A. (2014). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 58(4), 2275-2284. [Link]
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Morandi, F., Tondi, D., & Costi, M. P. (2015). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases, 1(11), 534-543. [Link]
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Methodological & Application
The Strategic Synthesis of Fluorinated Biphenylmethylamines: Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid
Introduction: The Significance of Fluorinated Biphenylmethylamines in Modern Drug Discovery
The biphenylmethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity, and better central nervous system (CNS) penetration.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of the requisite C-C bond that forms the biphenyl core, lauded for its mild conditions and exceptional functional group tolerance.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction using (2-(Aminomethyl)-5-fluorophenyl)boronic acid. We will delve into the critical considerations for this specific substrate, which presents the dual challenge of a potentially coordinating primary amine and an electron-withdrawing fluorine substituent. A key strategy for a successful coupling, as will be detailed, involves the in-situ protection of the aminomethyl group, a tactic that significantly enhances reaction efficiency and yield.[5]
The Challenge and the Strategy: Navigating the Reactivity of an Amine-Containing Boronic Acid
The presence of a primary amine in the ortho position to the boronic acid in (2-(Aminomethyl)-5-fluorophenyl)boronic acid introduces a significant hurdle. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, an intramolecular B-N dative bond can form, altering the reactivity of the boronic acid.[6]
To circumvent these issues, a robust strategy is the protection of the amine functionality. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and, crucially, its straightforward removal under acidic conditions that are typically compatible with the final biphenylmethylamine product. Protecting the amine mitigates its coordinating ability and allows the Suzuki-Miyaura coupling to proceed efficiently.[5]
Reaction Mechanism: The Palladium-Catalyzed Journey to a Biphenyl Core
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. This step is often rate-limiting and is facilitated by the activation of the boronic acid by the base.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-Boc protection of (2-(Aminomethyl)-5-fluorophenyl)boronic acid, its subsequent Suzuki-Miyaura coupling with a representative aryl bromide, and the final deprotection to yield the desired fluorinated biphenylmethylamine.
Protocol 1: N-Boc Protection of (2-(Aminomethyl)-5-fluorophenyl)boronic acid
This protocol describes the protection of the primary amine to prevent interference in the subsequent coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (2-(Aminomethyl)-5-fluorophenyl)boronic acid | 871126-26-0 | 168.96 | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.1 | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 10 mL | - |
| Water, deionized | 7732-18-5 | - | 10 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add (2-(Aminomethyl)-5-fluorophenyl)boronic acid (1.0 mmol, 1.0 equiv.).
-
Dissolve the boronic acid in a mixture of THF (10 mL) and water (10 mL).
-
Add sodium bicarbonate (3.0 mmol, 3.0 equiv.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 mmol, 1.1 equiv.) in THF (5 mL) to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected boronic acid, which can be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-(2-(aminomethyl)-5-fluorophenyl)boronic acid with 4-Bromoanisole
This protocol details the coupling of the N-protected boronic acid with a representative aryl bromide. The choice of a bulky, electron-rich phosphine ligand such as SPhos is critical for facilitating the coupling of this sterically demanding and electronically distinct substrate.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N-Boc-(2-(aminomethyl)-5-fluorophenyl)boronic acid | - | 269.09 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| SPhos Pd G2 | 1445085-82-4 | 704.28 | 0.02 | 0.02 |
| Potassium phosphate (K₃PO₄), tribasic | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | - | 10 mL | - |
| Water, deionized | 7732-18-5 | - | 2 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-(2-(aminomethyl)-5-fluorophenyl)boronic acid (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Add SPhos Pd G2 (0.02 mmol, 0.02 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected biphenylmethylamine.
Protocol 3: N-Boc Deprotection
This final step removes the Boc protecting group to yield the target primary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| N-Boc protected biphenylmethylamine | - | - | 1.0 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 10 mL |
Procedure:
-
Dissolve the N-Boc protected biphenylmethylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (2 mL) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the final fluorinated biphenylmethylamine.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The fluorinated biphenylmethylamines synthesized through this methodology are valuable building blocks for a range of therapeutic targets. For instance, such scaffolds are integral to the development of kinase inhibitors, where the biphenyl moiety can interact with the ATP-binding site. The aminomethyl group provides a key point for further functionalization to enhance potency and selectivity. The presence of the fluorine atom can improve metabolic stability and oral bioavailability, critical parameters in drug development.[2]
These compounds have also found applications in the development of CNS-active agents, where the lipophilicity and metabolic resistance imparted by fluorine can facilitate crossing the blood-brain barrier.[1][3]
Conclusion
The Suzuki-Miyaura coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid, when approached with a strategic N-protection step, is a highly effective method for the synthesis of valuable fluorinated biphenylmethylamines. The protocols provided herein, utilizing a modern palladium precatalyst and a bulky phosphine ligand, offer a robust and reproducible pathway to these important scaffolds. By understanding the underlying mechanistic principles and the rationale for the chosen reaction conditions, researchers can confidently apply this methodology to accelerate their drug discovery and development programs.
References
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Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. J Org Chem. 2009 Jun 5;74(11):4055-60. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angew Chem Int Ed Engl. 2010 Jul 12;49(30):5156-60. [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron. 2007;63(44):10851-10861. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. J Am Chem Soc. 2012;134(3):1436-9. [Link]
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Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angew Chem Int Ed Engl. 2010;49(30):5156-60. [Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS. Future Med Chem. 2011;3(2):185-96. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 1. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
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Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]
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Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Med Chem. 2011;3(2):185-96. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
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Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Synth. Commun. 2015;45(1):1-10. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of Reading. [Link]
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Sci Rep. 2022;12:12. [Link]
-
Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. PLoS One. 2018;13(2):e0193379. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2020, 24, 10, 2288–2296. [Link]
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Aminative Suzuki–Miyaura coupling. Science. 2024 Mar;383(6686):1019-1024. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J Am Chem Soc. 2010;132(41):14561-72. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New J. Chem., 2012,36, 120-127. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Omega. 2020;5(4):1836-43. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-(Aminomethyl)-5-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Aminomethyl)-5-fluorophenyl Moiety
The 2-(aminomethyl)-5-fluorophenyl structural motif is of significant interest in medicinal chemistry and materials science. The strategic placement of an aminomethyl group ortho to the site of coupling and a fluorine atom offers a unique combination of properties. The primary amine can serve as a key pharmacophore or a synthetic handle for further derivatization, while the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of carbon-carbon bonds, enabling the seamless integration of this valuable moiety into complex molecular architectures.[2][3]
This document provides a comprehensive guide to performing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (2-(Aminomethyl)-5-fluorophenyl)boronic acid. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers a detailed experimental protocol, and addresses potential challenges and troubleshooting strategies.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] The fundamental steps include oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A key consideration for the coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is the presence of the free aminomethyl group. Primary amines can coordinate to the palladium center, potentially inhibiting the catalytic activity. Therefore, the choice of ligand is crucial to mitigate this effect and ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst deactivation.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Workflow Diagram:
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), XPhos (0.04-0.10 equiv), and the base (3.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Reaction Parameters and Justification
| Parameter | Recommended | Justification |
| Palladium Precursor | Pd(OAc)₂ | A common, air-stable, and effective precursor for generating the active Pd(0) species in situ. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination while preventing catalyst deactivation by the aminomethyl group.[5] |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong base is required to activate the boronic acid for transmetalation.[6] The choice may depend on the substrate's sensitivity to basic conditions. |
| Solvent | Dioxane/Water | A polar aprotic solvent mixture that effectively dissolves both the organic and inorganic reagents. Water is crucial for the activation of the boronic acid. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl bromides or chlorides. |
Troubleshooting and Considerations
-
Low Yield or No Reaction:
-
Catalyst Deactivation: The free amine may be inhibiting the catalyst. Consider increasing the ligand-to-palladium ratio or switching to a more robust ligand system. In some cases, in situ protection of the amine with a labile group like Boc anhydride, followed by deprotection, might be necessary.
-
Inefficient Transmetalation: Ensure the base is of good quality and adequately degassed. The water content in the solvent system can be critical; optimization may be required.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive, especially at higher temperatures and with prolonged reaction times. Using a slight excess of the boronic acid can help to mitigate this.
-
-
Purification Challenges:
-
The basic aminomethyl group in the product can lead to tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can improve separation.
-
Conclusion
The palladium-catalyzed cross-coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Careful selection of the catalyst, ligand, and reaction conditions is paramount to overcoming the challenges associated with the presence of a free aminomethyl group. The protocol and insights provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95(7), 2457-2483. Available from: [Link].
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English. 1982, 21(10), 799-800.
-
Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of Aminomethylations via Suzuki–Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. 2008, 73(6), 2043-2048. Available from: [Link].
- Hird, A. W. Fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry. 2007, 42, 401-414.
-
Cheminform Abstract: Amines as the Ligands for Palladium-Catalyzed Coupling Reactions. ChemInform. 2010, 41(22). Available from: [Link].
-
Bedford, R. B.; Begg, C. S.; Böse, D.; Clayden, J.; Davis, S. A.; Eloi, J.-C.; Goryunov, G. P.; Hartung, I. V.; Heeley, J.; Khaikin, K. A.; Kitching, M. O.; Krieger, J.; Kulyabin, P. S.; Lennox, A. J. J.; Nolla-Saltiel, R.; Pridmore, N. E.; Rowsell, B. J. S.; Sparkes, H. A.; Uborsky, D. V.; Voskoboynikov, A. Z.; Walsh, M. P.; Wilkinson, H. J. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 2021. Available from: [Link].
- Suzuki, A. The Suzuki Reaction. In Nobel Lectures in Chemistry 2006-2010. World Scientific Publishing Co. Pte. Ltd. 2013.
-
Molander, G. A.; Figueroa, R. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry. 2006, 71(19), 7150-7155. Available from: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link].
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Suzuki Reaction. Wikipedia. 2024. Available from: [Link].
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].
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- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
The Strategic deployment of (2-(Aminomethyl)-5-fluorophenyl)boronic Acid in the Synthesis of Advanced Pharmaceutical Agents
Introduction: A Uniquely Positioned Building Block in Medicinal Chemistry
(2-(Aminomethyl)-5-fluorophenyl)boronic acid has emerged as a pivotal structural motif in the landscape of modern pharmaceutical synthesis. Its unique trifunctional nature—a reactive boronic acid, a strategically placed aminomethyl group, and an electron-withdrawing fluorine atom—renders it an invaluable tool for medicinal chemists. This application note provides an in-depth exploration of the utility of this reagent, focusing on its application in the synthesis of targeted therapeutics, particularly in the realm of oncology. We will delve into the mechanistic nuances of its reactivity, provide detailed protocols for its use in the Suzuki-Miyaura coupling reaction, and discuss the critical considerations for achieving high-yield and high-purity outcomes.
The presence of the ortho-aminomethyl group introduces both opportunities and challenges in its synthetic application. While it can serve as a key pharmacophoric element or a handle for further derivatization, it can also influence the reactivity of the boronic acid through intramolecular interactions. The fluorine atom at the meta position to the boronic acid enhances the compound's electrophilicity and can improve the metabolic stability and pharmacokinetic profile of the final drug molecule. Understanding these electronic and steric effects is paramount to harnessing the full potential of this versatile building block.
Core Application: Synthesis of PARP Inhibitors
A prime example of the successful application of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. One of the most prominent PARP inhibitors synthesized using a derivative of this boronic acid is Rucaparib.
Rucaparib, with its complex heterocyclic core, relies on the strategic introduction of the (2-(Aminomethyl)-5-fluorophenyl) moiety to achieve its potent and selective inhibitory activity. The aminomethyl group, in its final methylated form, plays a crucial role in binding to the active site of the PARP enzyme.
Below, we present a representative synthetic workflow and a detailed protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation, to construct a key biaryl intermediate in the synthesis of Rucaparib analogs.
Visualizing the Synthetic Strategy: The Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the key transformation where (2-(Aminomethyl)-5-fluorophenyl)boronic acid is coupled with a heterocyclic halide to form the biaryl backbone of a PARP inhibitor.
The Strategic Utility of (2-(Aminomethyl)-5-fluorophenyl)boronic Acid in the Synthesis of Biaryl and Fused Heterocyclic Scaffolds
Introduction: A Versatile Ortho-Functionalized Building Block
In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-(Aminomethyl)-5-fluorophenyl)boronic acid has emerged as a particularly valuable reagent for drug discovery and materials science. Its utility stems from the unique arrangement of three key functional groups on a single phenyl ring: a boronic acid poised for palladium-catalyzed cross-coupling, a nucleophilic aminomethyl group capable of participating in subsequent cyclization reactions, and a fluorine atom which can enhance metabolic stability and modulate pharmacokinetic properties in bioactive molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2-(Aminomethyl)-5-fluorophenyl)boronic acid as a strategic building block. We will delve into its core applications, providing detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions and the subsequent tandem synthesis of medicinally relevant dibenzo[c,e]azepine scaffolds. The causality behind experimental choices, from catalyst selection to reaction conditions, is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for its successful application and safe handling.
| Property | Value | Source |
| Chemical Formula | C₇H₉BFNO₂ | PubChem |
| Molecular Weight | 168.96 g/mol | PubChem |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Storage | Store under inert atmosphere, refrigerated (2-8°C) | Supplier Data |
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is often supplied as its hydrochloride salt to improve stability and handling. The free amine is basic and can potentially interact with the Lewis acidic boronic acid moiety. As with all boronic acids, it is susceptible to protodeboronation, especially under harsh acidic or basic conditions and elevated temperatures. Therefore, careful selection of reaction conditions is crucial to maximize yield and minimize degradation. For sensitive applications, storage in a desiccator under an inert atmosphere is recommended.
Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions and high functional group tolerance.[1] (2-(Aminomethyl)-5-fluorophenyl)boronic acid is an excellent substrate for these reactions, enabling the synthesis of a wide array of 2-aminomethylbiphenyl derivatives.
Mechanistic Insight: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[2][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[2][4]
Protocol 1: Suzuki-Miyaura Coupling of Unprotected (2-(Aminomethyl)-5-fluorophenyl)boronic acid
The presence of the free aminomethyl group can sometimes complicate palladium-catalyzed reactions by coordinating to the metal center. However, with the appropriate choice of catalyst and conditions, the coupling can be performed successfully without an N-protecting group. Buchwald phosphine ligands, such as SPhos and XPhos, are often effective in these cases.[5]
Reaction Scheme:
Materials:
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium precatalyst (e.g., SPhos Pd G2, XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precatalyst (e.g., 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos promotes the reductive elimination step and can prevent catalyst inhibition by the amine functionality.[5] A strong inorganic base like K₃PO₄ is often used to activate the boronic acid for transmetalation.[5]
Expert Insight: The Advantage of N-Boc Protection
For challenging substrates or to maximize yields, protection of the aminomethyl group as its tert-butyloxycarbonyl (Boc) carbamate is highly recommended. Research has shown that N-Boc protected 2-(aminomethyl)arylboronic acids exhibit significantly enhanced reactivity, leading to higher yields and shorter reaction times in Suzuki-Miyaura couplings.[6] This is attributed to the prevention of catalyst inhibition and potential intramolecular N-B bond formation that can deactivate the boronic acid. The Boc group can be easily removed post-coupling under standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane).
Application II: Tandem Synthesis of Dibenzo[c,e]azepines
The 2-aminomethylbiphenyls synthesized in the first step are valuable intermediates for the construction of fused heterocyclic systems. The dibenzo[c,e]azepine core is a privileged scaffold in medicinal chemistry, found in a number of biologically active compounds.[4] The strategic placement of the aminomethyl group ortho to the newly formed C-C bond allows for a subsequent intramolecular C-N bond formation to construct the seven-membered azepine ring.
Protocol 2: Intramolecular Buchwald-Hartwig Amination for Dibenzo[c,e]azepine Synthesis
This protocol outlines the cyclization of a 2-aminomethyl-2'-halobiphenyl, which can be synthesized via the Suzuki-Miyaura coupling of (2-(aminomethyl)-5-fluorophenyl)boronic acid with a 1,2-dihalobenzene. The intramolecular Buchwald-Hartwig amination is a powerful method for forming the key C-N bond.[7]
Reaction Scheme:
Workflow Diagram:
Caption: Tandem Suzuki-Miyaura/Buchwald-Hartwig workflow.
Materials:
-
2-(Aminomethyl)-2'-halo-5-fluoro-1,1'-biphenyl (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine like RuPhos) (4-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃) (1.5 - 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add the 2-(aminomethyl)-2'-halo-5-fluoro-1,1'-biphenyl (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), phosphine ligand (e.g., BINAP, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (often with a gradient of ethyl acetate in hexanes) to yield the desired dibenzo[c,e]azepine.
Causality Note: The choice of ligand is critical for successful intramolecular C-N coupling. Bidentate ligands like BINAP or Xantphos can be effective in promoting the reductive elimination to form the seven-membered ring. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the primary amine, allowing it to participate in the catalytic cycle.[3]
Conclusion
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is a powerful and versatile building block that provides an efficient entry point to valuable biaryl and fused heterocyclic scaffolds. The protocols detailed herein for Suzuki-Miyaura coupling and subsequent intramolecular Buchwald-Hartwig amination offer reliable and reproducible methods for the synthesis of 2-aminomethylbiphenyls and dibenzo[c,e]azepines. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this building block to accelerate their synthetic programs in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004).
-
PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Gagnon, A., & Souweha, M. S. (2012). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki–Miyaura Reactions. Synthesis, 44(10), 1505-1512.
-
PubChem. [2-(aminomethyl)-5-fluorophenyl]boronic acid. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
Sources
- 1. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. An efficient assembly of heterobenzazepine ring systems utilizing an intramolecular palladium-catalyzed cycloamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds with (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl: An In-Depth Technical Guide
Introduction: The Architectural Significance of Biaryl Moieties and the Utility of Functionalized Building Blocks
The biaryl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and complex ligands.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4][5]
This guide focuses on the application of a particularly valuable building block, (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, in the synthesis of biaryl compounds. This reagent is of significant interest to researchers in drug development for several reasons:
-
The ortho-aminomethyl group provides a key vector for further functionalization or can act as a crucial pharmacophoric element. Its presence, however, introduces specific challenges related to potential catalyst inhibition through coordination with the palladium center.[6]
-
The fluorine substituent can significantly modulate the physicochemical and metabolic properties of the final biaryl product, often enhancing binding affinity, metabolic stability, and bioavailability.
-
The hydrochloride salt form of the boronic acid, while improving stability and handling, necessitates careful consideration of the type and stoichiometry of the base used in the coupling reaction.
This document provides a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction and detailed, field-proven protocols for the successful synthesis of biaryl compounds using (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl. We will delve into the causality behind experimental choices, address potential challenges, and offer strategies for optimization to empower researchers to confidently employ this versatile reagent in their synthetic endeavors.
The Catalytic Heart of Biaryl Synthesis: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this cycle is paramount to rational troubleshooting and optimization of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] For less reactive halides like chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.[3]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The base plays a critical role here by activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[7] The choice of base is highly dependent on the substrates and solvent system.[8]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties (R¹ and R²) on the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols for the Synthesis of Biaryl Compounds
The following protocols provide a detailed guide for performing a Suzuki-Miyaura coupling reaction with (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl. It is important to note that while these protocols are based on established principles, optimization may be necessary for specific substrates.
Protocol 1: General Procedure with an Unprotected Amino Group
This protocol is suitable for aryl halides that are not excessively sterically hindered and where the unprotected amino group is tolerated. The key consideration is the use of a sufficient excess of a moderately strong base to both neutralize the HCl salt and facilitate the catalytic cycle.
Materials and Reagents:
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Setup and Workflow:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0-4.0 equivalents).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Procedure with a Boc-Protected Amino Group
For substrates that are sensitive or when the unprotected amino group leads to low yields, protection of the aminomethyl group as a tert-butyloxycarbonyl (Boc) carbamate is recommended.[9] This can significantly improve reaction efficiency and simplify purification.
Boc-Protection of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl:
-
Dissolve (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl in a suitable solvent mixture (e.g., 1,4-dioxane and water).
-
Add a base such as sodium bicarbonate or triethylamine to neutralize the HCl.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup and extract the Boc-protected boronic acid with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude Boc-protected product, which can often be used in the subsequent Suzuki coupling without further purification.
Suzuki Coupling with Boc-Protected Boronic Acid:
Follow the general procedure outlined in Protocol 1, using the Boc-protected boronic acid. The amount of base can typically be reduced to 2.0-2.5 equivalents as there is no HCl salt to neutralize.
Deprotection of the Boc Group:
After purification of the Boc-protected biaryl product, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in 1,4-dioxane) to yield the final desired biaryl with a free aminomethyl group.
Data Presentation and Optimization Strategies
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters. The following tables provide a comparative overview of common catalysts, bases, and solvents to guide optimization.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst/Ligand System | Typical Loading (mol%) | Key Characteristics and Applications |
| Pd(PPh₃)₄ | 2-5 | A versatile and widely used catalyst, suitable for a broad range of aryl bromides and iodides. |
| Pd(dppf)Cl₂ | 1-3 | Often effective for more challenging couplings, including those involving heteroaryl substrates. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) | 0.5-2 | Highly active catalyst systems for coupling unactivated aryl chlorides and sterically hindered substrates.[10] |
| Pd(OAc)₂ with P(t-Bu)₃ | 1-3 | An effective system for a wide range of aryl and vinyl halides.[7] |
Table 2: Guide to Base Selection
| Base | Strength | Typical Equivalents | Notes and Considerations |
| K₂CO₃ | Moderate | 3.0-4.0 | A common and effective base for many Suzuki couplings. Requires an aqueous co-solvent. |
| K₃PO₄ | Moderate | 3.0-4.0 | Often provides good results, particularly with sensitive substrates. Can be used in aqueous or anhydrous conditions. |
| Cs₂CO₃ | Strong | 2.5-3.5 | A stronger base that can be effective for less reactive coupling partners. |
| KOt-Bu | Strong | 2.5-3.5 | A very strong base, useful for challenging couplings, but may not be compatible with all functional groups. |
Note: When using (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl, an additional equivalent of base is required to neutralize the hydrochloride salt.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivation: The ortho-aminomethyl group can potentially chelate to the palladium center, inhibiting the catalytic cycle.[6] If this is suspected, switching to a bulkier ligand (e.g., a Buchwald-type biarylphosphine ligand) can disfavor this chelation.[10] Alternatively, protecting the amino group as a Boc-carbamate is a robust solution.[9]
-
Insufficient Base: Ensure that enough base is present to both neutralize the HCl salt and facilitate the transmetalation step. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often beneficial.
-
Inefficient Oxidative Addition: If using an aryl chloride, a more active catalyst system, such as one employing a Buchwald ligand, is likely necessary.[10]
-
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions and a milder base like KF can sometimes mitigate this issue.[7]
-
Homocoupling of the Boronic Acid: The formation of a biaryl from two molecules of the boronic acid can occur, particularly if the reaction is not thoroughly degassed, as oxygen can promote this side reaction.[5]
Safety and Handling
Boronic acids and their derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While generally considered to be of low toxicity, inhalation of dust and skin contact should be avoided. Palladium catalysts are precious metal compounds and should be handled with care. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of biaryl compounds using (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is a powerful strategy for accessing novel chemical entities for drug discovery and materials science. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful selection of the catalyst, base, and solvent, is crucial for success. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block. The potential for catalyst inhibition by the ortho-aminomethyl group is a key consideration, and the use of a Boc-protecting group offers a reliable approach to circumvent this challenge and achieve high-yielding and robust biaryl syntheses.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Boric Acid Safety & Hazards. (n.d.). Lab Alley. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.). ACS Publications. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Wiley Online Library. [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). (n.d.). ResearchGate. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Publications. [Link]
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Mastering Suzuki Coupling: The Power of Phenylboronic Acid Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Biaryl Amide Derivatives and Their Inhibitory Effects Against Hepatitis C Virus. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. [Link]
-
Examples of biaryl-containing drugs and agrochemicals. (n.d.). ResearchGate. [Link]
-
Synthesis of structurally diverse biaryl fragments.[a]. (n.d.). ResearchGate. [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (n.d.). ResearchGate. [Link]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening and Kinetic Analysis of Factor XIa Inhibition by (2-(Aminomethyl)-5-fluorophenyl)boronic acid
Abstract
This application note provides a comprehensive guide for the characterization of (2-(Aminomethyl)-5-fluorophenyl)boronic acid as an inhibitor of human Factor XIa (FXIa), a serine protease implicated in the intrinsic pathway of blood coagulation. We present detailed protocols for determining the inhibitor's potency (IC₅₀) and mechanism of action through kinetic analysis. This document is intended to equip researchers with the necessary methodologies to investigate this and similar boronic acid-based inhibitors, facilitating the discovery and development of novel antithrombotic agents.
Introduction: The Significance of Factor XIa Inhibition
Factor XIa (FXIa) is a critical enzyme in the amplification of the coagulation cascade.[1][2] Its position in the intrinsic pathway makes it an attractive target for the development of anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional therapies.[2][3] Boronic acids have emerged as a promising class of serine protease inhibitors, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue.[4][5] The compound (2-(Aminomethyl)-5-fluorophenyl)boronic acid belongs to the aryl boronic acid class, which has shown potential as FXIa inhibitors.[6] This guide provides the scientific foundation and practical protocols for its enzymatic evaluation.
Mechanism of Action: Boronic Acid Inhibition of Serine Proteases
The inhibitory activity of boronic acids against serine proteases like FXIa stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis. The boron atom, a Lewis acid, is attacked by the nucleophilic hydroxyl group of the active site serine (Ser195 in many serine proteases). This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state.[4]
The ortho-aminomethyl group on the phenyl ring can further influence the inhibitor's potency and selectivity. This group can lower the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate at physiological pH.[7]
// Nodes E_S [label="Enzyme (FXIa)\n(Active Site Ser-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Inhibitor\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EI_complex [label="Enzyme-Inhibitor Complex\n(Reversible)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Adduct [label="Tetrahedral Boronate Adduct\n(Inactive Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges E_S -> EI_complex [label="Binding", color="#4285F4"]; I -> EI_complex [color="#4285F4"]; EI_complex -> Tetrahedral_Adduct [label="Covalent Bond Formation\n(Ser-O-B)", color="#34A853"]; Tetrahedral_Adduct -> EI_complex [label="Reversible", color="#FBBC05", style=dashed];
// Invisible nodes for spacing {rank=same; E_S; I;} {rank=same; EI_complex;} {rank=same; Tetrahedral_Adduct;} }
Figure 1: Mechanism of serine protease inhibition by boronic acids.
Materials and Reagents
-
Enzyme: Human Factor XIa (specific activity ≥ 10 units/mg)
-
Inhibitor: (2-(Aminomethyl)-5-fluorophenyl)boronic acid (MW: 168.96 g/mol )[8]
-
Substrate: Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) BSA, pH 7.4
-
Solvent: DMSO (for inhibitor stock solution)
-
Microplates: 96-well, black, flat-bottom microplates
-
Instrumentation: Fluorescence microplate reader
Experimental Protocols
Protocol 1: Determination of IC₅₀
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of (2-(Aminomethyl)-5-fluorophenyl)boronic acid against FXIa.
Workflow for IC₅₀ Determination
// Nodes prep_reagents [label="Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilution [label="Serial Dilution of Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add FXIa to Wells", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubation [label="Pre-incubate Enzyme and Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_fluorescence [label="Read Fluorescence (Kinetic Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis (IC₅₀ Calculation)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep_reagents -> serial_dilution [color="#5F6368"]; serial_dilution -> add_enzyme [color="#5F6368"]; add_enzyme -> pre_incubation [color="#5F6368"]; pre_incubation -> add_substrate [color="#5F6368"]; add_substrate -> read_fluorescence [color="#5F6368"]; read_fluorescence -> data_analysis [color="#5F6368"]; }
Figure 2: Workflow for IC₅₀ determination.
Step-by-Step Procedure:
-
Prepare a 10 mM stock solution of (2-(Aminomethyl)-5-fluorophenyl)boronic acid in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions to the respective wells. For control wells (no inhibitor), add 25 µL of assay buffer containing the same final concentration of DMSO.
-
Add 25 µL of FXIa (at a final concentration of 1 nM) to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate (at a final concentration equal to its Kₘ) to all wells.
-
Immediately begin reading the fluorescence in a microplate reader in kinetic mode at 37°C for 30 minutes (excitation/emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC-based substrates).
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical IC₅₀ Data
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 89.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.7 |
| 0.03 | 3.1 |
| 0.01 | 0.8 |
| 0 | 0 |
Based on this hypothetical data, the calculated IC₅₀ would be approximately 1 µM .
Protocol 2: Kinetic Analysis for Mechanism of Inhibition
This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.
Step-by-Step Procedure:
-
Prepare inhibitor solutions at fixed concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
Prepare serial dilutions of the substrate in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the fixed inhibitor concentrations, and 25 µL of FXIa (1 nM final concentration).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reactions by adding 100 µL of the various substrate dilutions to the wells.
-
Measure the initial reaction rates (V₀) as described in Protocol 4.1.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]) to determine the apparent Kₘ and Vₘₐₓ values for each inhibitor concentration.
Interpreting the Lineweaver-Burk Plot
// Axes origin [label="", shape=point, width=0]; xaxis [label="1/[S]"]; yaxis [label="1/V₀"]; origin -> xaxis [label=""]; origin -> yaxis [label=""];
// Lines no_inhibitor [label="No Inhibitor", shape=none, fontcolor="#202124"]; competitive [label="Competitive", shape=none, fontcolor="#EA4335"]; noncompetitive [label="Non-competitive", shape=none, fontcolor="#4285F4"]; uncompetitive [label="Uncompetitive", shape=none, fontcolor="#34A853"];
// Data points (conceptual) p1 [pos="1,1!", shape=point]; p2 [pos="3,2!", shape=point]; p3 [pos="3,3!", shape=point]; p4 [pos="2,3!", shape=point];
// Edges for lines edge [arrowhead=vee, style=dashed, color="#5F6368"]; no_inhibitor -> p1; competitive -> p2; noncompetitive -> p3; uncompetitive -> p4; }
Figure 3: Conceptual representation of Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease).
Given the known mechanism of boronic acids, a competitive or mixed-type inhibition pattern is expected.
Hypothetical Kinetic Data
| Inhibition Type | Apparent Kₘ | Apparent Vₘₐₓ |
| No Inhibitor | 50 µM | 100 RFU/s |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-enzyme control: To measure background fluorescence from the substrate and buffer.
-
No-substrate control: To assess any intrinsic fluorescence of the inhibitor or enzyme.
-
DMSO control: To account for any effects of the solvent on enzyme activity.
-
Positive control inhibitor: A known FXIa inhibitor can be used to validate the assay performance.
Consistent results across multiple experiments and appropriate statistical analysis are crucial for validating the findings.
Conclusion
The protocols detailed in this application note provide a robust framework for the characterization of (2-(Aminomethyl)-5-fluorophenyl)boronic acid as a Factor XIa inhibitor. By determining its IC₅₀ and elucidating its mechanism of inhibition, researchers can gain valuable insights into its potential as a novel antithrombotic agent. These methodologies are broadly applicable to the study of other boronic acid-based enzyme inhibitors and contribute to the advancement of drug discovery in the field of hemostasis and thrombosis.
References
-
Pu, Y., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Journal of Biological Chemistry, 296, 100593. [Link]
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Mousa, S. A. (2010). Factor XIa inhibitors: A review of patent literature. Recent Patents on Cardiovascular Drug Discovery, 5(2), 119-129. [Link]
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Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(10), 2647. [Link]
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França, P. H. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(22), 5433. [Link]
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Zhang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7294. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2782820, 2-Aminomethyl-5-fluorophenyl-boronic acid. Retrieved January 14, 2026 from [Link].
-
Denmeade, S. R., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Cancer Therapeutics, 7(7), 2053-2062. [Link]
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Kettner, C., & Knabb, R. M. (1993). Peptide boronic acid inhibitors of thrombin. Advances in Experimental Medicine and Biology, 340, 109-118. [Link]
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Williams, S. J., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Molecular Cancer Therapeutics, 7(7), 2053-2062. [Link]
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Bull, J. A., & James, T. D. (2014). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 11(96), 20130099. [Link]
-
Ahuja, T., et al. (2020). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 76(21), 2531-2541. [Link]
-
Girel, S., & Koulogianni, I. (2021). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Journal of Cardiovascular Development and Disease, 8(12), 173. [Link]
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Woerly, T., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications, 8(1), 1832. [Link]
-
Morishima, Y., et al. (2000). Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis. Thrombosis and Haemostasis, 84(4), 659-664. [Link]
-
Fura, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 349-357. [Link]
-
Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas Department of Medicinal Chemistry. Retrieved January 14, 2026 from [Link].
-
Al-Horani, R. A., et al. (2016). Allosteric Inhibition of Factor XIa. Sulfated Non-Saccharide Glycosaminoglycan Mimetics as Promising Anticoagulants. PLoS One, 11(6), e0157025. [Link]
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Zhang, X., et al. (2024). Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers in Chemistry, 12, 1424685. [Link]
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Wiskur, S. L., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of Organic Chemistry, 78(4), 1645-1654. [Link]
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Gilmore, B., Martin, L., & Walker, B. (2009). Synthesis and Application of Fluorescently Tagged Protease Inhibitors; Chemical Biology Tools for Proteomics. Queen's University Belfast. [Link]
- Kong, Y., et al. (2016). Boronic acid derivatives of resveratrol for activating deacetylase enzymes. U.S.
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Hinkes, F., et al. (2020). A General and Scalable Method for the Synthesis of N-Fmoc-α-aminoboronic Acids. Angewandte Chemie International Edition, 59(42), 18599-18603. [Link]
-
Kairysa, V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(15), 4966. [Link]
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- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed C-C Bond Formation with Aminofluorophenylboronic Acids
Introduction: The Strategic Importance of Aminofluorophenyl Motifs
In the landscape of modern drug discovery and materials science, the precise construction of carbon-carbon (C-C) bonds is a foundational pillar. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance.[1][2] This application note provides a detailed experimental procedure for the C-C bond formation using aminofluorophenylboronic acids, a class of building blocks of increasing importance.
The incorporation of aminofluorophenyl moieties into molecular scaffolds is a strategic decision in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, while the amino group provides a key site for further functionalization or can act as a crucial pharmacophore.[3] However, the simultaneous presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the boronic acid presents unique challenges that require careful consideration of the reaction parameters to ensure a successful and high-yielding coupling. This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction and provide a robust, field-proven protocol for the coupling of aminofluorophenylboronic acids with aryl halides.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl, which is influenced by the carbon-halogen bond dissociation energy.[4]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[2] This step can be rate-limiting, especially with challenging boronic acids.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle. Bulky, electron-rich ligands on the palladium catalyst can accelerate this step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-4-fluorophenylboronic Acid with an Aryl Bromide
This protocol provides a general procedure that has been found to be effective for the coupling of aminofluorophenylboronic acids. Optimization may be necessary for specific substrates.
Materials and Reagents
-
3-Amino-4-fluorophenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Ligand (if using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Method:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-amino-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions. The choice of catalyst and base is critical and is discussed in the next section.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Rationale: The elevated temperature increases the reaction rate. The optimal temperature will depend on the reactivity of the specific substrates.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Considerations for Aminofluorophenylboronic Acids
The electronic nature of aminofluorophenylboronic acids requires special attention to the choice of catalyst, ligand, and base to mitigate potential side reactions and ensure high yields.
Catalyst and Ligand Selection
| Catalyst System | Ligand | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. May require higher temperatures and longer reaction times for less reactive substrates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | Highly effective for coupling of less reactive aryl chlorides, often at room temperature due to the bulky, electron-rich ligand.[6] |
| XPhos Pd G2 / SPhos Pd G2 | Buchwald Ligands | These pre-catalysts are highly active and stable, allowing for low catalyst loadings and rapid reactions. They are particularly effective for challenging substrates, including those prone to protodeboronation.[7] |
| PdCl₂(dppf) | dppf | A robust catalyst often used for a wide range of Suzuki couplings, including those with heteroaryl substrates.[8] |
Expert Insight: For aminofluorophenylboronic acids, which can be considered challenging substrates due to the opposing electronic effects, the use of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly recommended. These ligands promote both the oxidative addition and the reductive elimination steps, leading to faster and more efficient reactions.[7]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence the rate of protodeboronation, a common side reaction with electron-deficient boronic acids.
-
Potassium Carbonate (K₂CO₃): A commonly used weak base that is effective in many cases.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids.
-
Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings and can sometimes improve yields.
-
Cesium Fluoride (CsF): Can be particularly effective for fluorinated boronic acids.[9]
Expert Insight: The amino group on the boronic acid is basic and could potentially interact with the palladium catalyst. Using a moderately strong inorganic base like K₃PO₄ is a good starting point. For particularly challenging couplings or if protodeboronation is observed, switching to CsF may be beneficial.
Troubleshooting and Optimization
-
Low or No Yield:
-
Check for Protodeboronation: This can be detected by LC-MS, looking for the corresponding aminofluorobenzene. If this is an issue, consider using milder conditions (lower temperature), a different base (e.g., CsF), or a pre-catalyst that allows for faster reaction times.[10]
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Formation of Homocoupled Product: This arises from the coupling of two boronic acid molecules. It can be minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reagents.
-
Additive Consideration: For particularly stubborn couplings, the addition of silver(I) oxide (Ag₂O) has been shown to promote the transmetalation step, especially for polyfluorophenylboronic acids.[9][11]
Conclusion
The Suzuki-Miyaura cross-coupling of aminofluorophenylboronic acids is a powerful tool for the synthesis of complex molecules with high value in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and base, researchers can overcome the challenges posed by these electronically nuanced substrates. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this critical C-C bond-forming reaction.
References
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
-
Silver nanoparticles doped TiO2 catalyzed Suzuki-coupling of bromoaryl with phenylboronic acid under visible light. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Silver Oxide Mediated Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Allylic Bromides. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. NIH. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Application Notes and Protocols for the Development of Boron-Containing Drugs Utilizing (2-(Aminomethyl)-5-fluorophenyl)boronic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-(Aminomethyl)-5-fluorophenyl)boronic acid as a key building block in the synthesis of novel boron-containing therapeutics. Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to the unique electronic properties of the boron atom, which can engage in reversible covalent interactions with biological targets.[1][2] This guide will detail the chemical properties, handling, and reactivity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it will provide field-proven insights and step-by-step protocols for the synthesis and preliminary evaluation of drug candidates.
Introduction: The Emergence of Boron in Medicinal Chemistry
The incorporation of boron into drug candidates has expanded significantly since the clinical approval of bortezomib (Velcade®), the first proteasome inhibitor for treating multiple myeloma.[3][4][5] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form stable yet reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the N-terminal threonine in the proteasome.[2] This unique mechanism of action offers a compelling alternative to traditional non-covalent inhibitors.
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is a versatile building block for several reasons:
-
The Boronic Acid Moiety: Serves as the key pharmacophore for engaging with biological targets.[1]
-
The Phenyl Ring: Provides a rigid scaffold for orienting substituents in three-dimensional space.
-
The Aminomethyl Group: Introduces a basic handle that can be used for salt formation to improve solubility or to engage in hydrogen bonding interactions with the target protein.
-
The Fluorine Atom: Can enhance metabolic stability, improve binding affinity through fluorine-protein interactions, and modulate the pKa of the boronic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉BFNO₂ | [6] |
| Molecular Weight | 168.96 g/mol | [6] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, DMSO, and water (as hydrochloride salt) | --- |
| CAS Number | 850689-32-6 | [6] |
Experimental Protocols
Handling and Storage
Boronic acids are known to be susceptible to dehydration to form boroxines (cyclic anhydrides) and oxidative degradation.[7] Therefore, proper handling and storage are crucial to maintain the integrity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are recommended.
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. Due to its potential to form boroxines, it is advisable to use the compound from a freshly opened container or to briefly dry it under vacuum before use if it has been stored for an extended period.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8] In the context of drug development, it allows for the facile connection of the (2-(Aminomethyl)-5-fluorophenyl)boronic acid scaffold to various aryl or heteroaryl halides, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl or heteroaryl halide (1.0 equiv), (2-(Aminomethyl)-5-fluorophenyl)boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Causality Insight: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical and can influence the reaction rate and yield. For challenging couplings, stronger bases like CsF or K₃PO₄ may be required.[9]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Causality Insight: A variety of palladium catalysts and ligands can be used. The choice of ligand can significantly impact the efficiency of the reaction, especially for sterically hindered or electron-deficient coupling partners.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Causality Insight: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Boc Protection of the Aminomethyl Group
In some synthetic routes, it may be necessary to protect the aminomethyl group to avoid side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection.
Reaction Scheme:
Caption: Boc protection of the aminomethyl group.
Step-by-Step Protocol:
-
Dissolution: Dissolve (2-(Aminomethyl)-5-fluorophenyl)boronic acid (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a base, for example, triethylamine (1.5 equiv).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dilute the residue with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the Boc-protected boronic acid.[10]
Mechanism of Action and Target Engagement
The boronic acid moiety is a key feature for covalent, reversible inhibition of serine proteases.[11] The boron atom acts as an electrophile that mimics the transition state of substrate hydrolysis.[12]
Inhibitory Mechanism:
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Data Presentation: Hypothetical SAR Table
The following table presents hypothetical data for a series of compounds synthesized via Suzuki-Miyaura coupling of (2-(Aminomethyl)-5-fluorophenyl)boronic acid with various aryl bromides, illustrating a typical SAR study.
| Compound ID | Aryl Group (Ar) | Target Enzyme IC₅₀ (nM) |
| Lead-001 | Phenyl | 500 |
| Lead-002 | 4-Chlorophenyl | 250 |
| Lead-003 | 4-Methoxyphenyl | 750 |
| Lead-004 | 2-Pyridyl | 150 |
| Lead-005 | 3-Thienyl | 300 |
Conclusion
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is a valuable and versatile building block for the development of novel boron-containing drugs. Its unique structural features provide a solid foundation for generating diverse chemical libraries with the potential for potent and selective biological activity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs.
References
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Dhankhar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
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Dhankhar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Molecules, 27(9), 2615. [Link]
-
ResearchGate. (2025). Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline. [Link]
-
Angenent, P. (2023). Advances in Boron-Based Drugs in Medicinal Chemistry. Annals of Clinical and Research in Health, 7(2). [Link]
-
Al-Zoubi, R. M., et al. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. [Link]
-
Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Molecules, 25(18), 4323. [Link]
-
Piras, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. [Link]
-
MDPI. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]
-
American Society for Microbiology. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1). [Link]
-
National Center for Biotechnology Information. (2016). Boron chemicals in diagnosis and therapeutics - PMC. [Link]
- Google Patents. (2002).
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
Wiley. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
-
PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
-
Xingwei Li Lab. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminoboronic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for aminoboronic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique and often complex landscape of organoboron chemistry. Aminoboronic acids are powerful building blocks, serving as bioisosteres of amino acids and forming the core of important therapeutics like Bortezomib (Velcade®)[1][2]. However, their synthesis is fraught with challenges not typically encountered in standard organic chemistry.
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind the experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you may encounter at the bench.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent and frustrating issues encountered during aminoboronic acid synthesis.
Issue 1: Low or No Yield of the Desired Product
Q: My Matteson homologation reaction is failing or giving very low yields. What are the most common points of failure?
A: The Matteson homologation is a cornerstone for stereoselectively synthesizing α-aminoboronic esters but is highly sensitive to reaction conditions[3][4]. The primary culprit is often the generation and stability of dichloromethyllithium (LiCHCl₂).
-
Reagent Quality: LiCHCl₂ is thermally unstable above -65 °C. It must be generated in situ at -100 °C to -78 °C and used immediately. Ensure your LDA or n-BuLi solution is freshly titrated and added slowly to anhydrous dichloromethane.
-
Temperature Control: The subsequent addition of the starting boronic ester must also be performed at very low temperatures (-78 °C) to prevent decomposition of the homologating agent. Allowing the reaction to warm prematurely is a common cause of failure.
-
Anhydrous Conditions: Boronic esters and organolithium reagents are highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous.
Q: I'm observing a significant amount of a side product that appears to be my starting material without the boronic acid group. What is this and how can I prevent it?
A: You are likely observing protodeboronation (also called protodeborylation), a common side reaction where the C–B bond is cleaved and replaced by a C–H bond[5]. This is particularly problematic for aminoboronic acids due to the inherent instability of the C-B bond adjacent to a free amine[1][2].
-
Mechanism of Instability: The free amine's nitrogen can form a dative bond with the electron-deficient boron atom, creating a strained three-membered ring. This intermediate is susceptible to protonation at the carbon, leading to C–B bond cleavage[2][3].
-
Mitigation Strategies:
-
Maintain Protection: Keep the amino group protected (e.g., as a Boc carbamate) throughout the synthesis and purification until the final step.
-
Control pH: Avoid strongly acidic or basic aqueous conditions during workup, as both can catalyze protodeboronation[5][6]. A careful quench with saturated ammonium chloride is often preferred.
-
Use Boronic Esters: Boronic esters, particularly stable ones like pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, are significantly less prone to protodeboronation than free boronic acids[7].
-
Issue 2: Purification and Isolation Challenges
Q: My target aminoboronic ester streaks badly on my silica gel column, resulting in poor separation and low recovery. Why does this happen?
A: This is a classic problem when purifying boronic acids and esters. It stems from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel[8][9]. This strong adsorption leads to streaking, product loss, and in some cases, hydrolysis of the ester on the acidic silica surface[8].
-
Solution 1: Deactivate the Silica Gel: You can passivate the silica surface by pre-treating it with boric acid. This effectively masks the silanol groups, suppressing the over-adsorption of your compound[8][10].
Protocol: Preparation of Boric Acid-Treated Silica Gel [8][10]
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in this solution (approx. 5.5 mL of solution per 1 g of silica).
-
Agitate the slurry for 1 hour at room temperature.
-
Remove the solvent via filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. It is now ready for column packing.
-
-
Solution 2: Alternative Chromatography:
Q: My crude product is an inseparable mixture. Are there any non-chromatographic methods for purification?
A: Yes, derivatization can be a powerful tool. Boronic acids can be selectively complexed and precipitated, leaving impurities behind in the solution.
-
Diethanolamine Adduct Formation: A highly effective technique involves reacting the crude boronic acid with diethanolamine. This often forms a stable, crystalline adduct that can be isolated by filtration. The pure boronic acid can then be liberated by treatment with an acid or by stirring with boric acid solution to sequester the diethanolamine[9].
Issue 3: Product Instability and Decomposition
Q: My final, deprotected aminoboronic acid seems to decompose over time, even in the freezer. How should I store it?
A: Free aminoboronic acids are often unstable. In addition to protodeboronation, they are susceptible to oxidative degradation, where the C-B bond is cleaved by reactive oxygen species[11][12]. The free boronic acid can also form oligomeric anhydrides (boroxines) upon dehydration, which complicates characterization[7].
-
Optimal Storage:
-
Store as a Salt: The most common and effective strategy is to isolate and store the final compound as a stable salt, such as a hydrochloride or formate salt. The protonated ammonium group prevents the problematic N-B interaction and generally increases stability.
-
Store as a Protected Ester: If the final application allows, storing the compound as a stable boronic ester (e.g., pinacol or MIDA) is the most robust option, providing protection against both protodeboronation and oxidation.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right protecting group for the amine function?
A: The choice depends on the overall synthetic strategy and the orthogonality required. The tert-butoxycarbonyl (Boc) group is the most common choice in non-peptide chemistry for good reason[13][14].
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| Boc (tert-Butyloxycarbonyl) | Boc₂O, base (e.g., NEt₃, NaOH), various solvents[13][14] | Strong acid (TFA, HCl)[15] | Pro: Very reliable, stable to many reaction conditions. Con: Requires strong acid for removal, which may not be suitable for acid-labile substrates. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Pro: Cleavage is orthogonal to acid/base labile groups. Con: Not suitable if other reducible groups (alkenes, alkynes) are present. |
For most applications, the Boc group offers the best balance of stability and reliable cleavage[].
Q: How can I achieve high stereoselectivity in my synthesis?
A: Achieving high stereocontrol is a primary challenge and goal in aminoboronic acid synthesis[17][18]. The most established method relies on a substrate-controlled approach using a chiral auxiliary.
-
The Matteson Homologation with Pinanediol: This is the classical and most reliable method. (+)- or (-)-Pinanediol, derived from naturally abundant α-pinene, is used to form a chiral boronic ester[19]. The rigid, bicyclic structure of the pinanediol provides a sterically defined environment that directs the approach of the incoming nucleophile (like LiCHCl₂) with very high diastereoselectivity, often >98%[19][20]. The chirality of the final product is directly dictated by the choice of (+)- or (-)-pinanediol[4].
Visualized Workflows and Logic
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for preparing a chiral α-aminoboronic acid using the Matteson homologation.
Caption: A typical workflow for asymmetric α-aminoboronic acid synthesis.
Troubleshooting Logic for Purification
This flowchart provides a decision-making process for troubleshooting common purification issues.
Caption: A decision flowchart for troubleshooting aminoboronic acid purification.
References
-
Chan, W. S. D., et al. (2018). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PMC - NIH. Available at: [Link]
-
Coutts, S. J., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Li, Z., et al. (2020). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. Available at: [Link]
-
Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Semantic Scholar. Available at: [Link]
-
Lu, L., et al. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. Available at: [Link]
-
Robb, A. J., et al. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH. Available at: [Link]
-
Wang, B., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. Available at: [Link]
-
Sotorrios, L., & O'Brien, A. G. (2023). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chemistry–An Asian Journal. Available at: [Link]
-
Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. ResearchGate. Available at: [Link]
-
Yudin, A. K. (2015). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. Available at: [Link]
-
Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. Available at: [Link]
-
Cobb, A. J. A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. Available at: [Link]
-
Trippier, P. C. (2012). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2018). Activation of Boc-protected amino boronic esters. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Protodeboronation and its application in synthesis. ResearchGate. Available at: [Link]
- Google Patents. (2006). Process for purification of boronic acid and its derivatives. Google Patents.
-
Yoo, W., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
-
ResearchGate. (2012). Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
Trippier, P. C. (2012). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Semantic Scholar. Available at: [Link]
-
Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews (RSC Publishing). DOI: 10.1039/C5CS00886G. Available at: [Link]
-
Matteson, D. S., et al. (1985). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. Available at: [Link]
-
Dhudshia, B., & Török, B. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Li, G., & Sudhakar, P. (2018). Synthesis of biologically active boron-containing compounds. PMC - NIH. Available at: [Link]
-
Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. Semantic Scholar. Available at: [Link]
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- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 13. jk-sci.com [jk-sci.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating the Challenges of Boronic Ester Stability
A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup and Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently work with boronic esters and face the common yet critical challenge of preventing their hydrolysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experimental workflows effectively. Boronic esters are indispensable tools in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their susceptibility to hydrolysis can lead to significant yield loss, purification difficulties, and reproducibility issues. This resource is structured to directly address the specific issues you may encounter, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding boronic ester stability.
Q1: Why is my boronic ester hydrolyzing, and what is the fundamental mechanism?
A1: Boronic ester hydrolysis is the cleavage of the B-O bond by water, reverting the ester back to the corresponding boronic acid and diol. The boron atom in a boronic ester is Lewis acidic, meaning it has an empty p-orbital and is susceptible to attack by nucleophiles, such as water. The stability of the boronic ester is influenced by several factors including sterics, electronics, and pH.[1][2]
The hydrolysis mechanism can be catalyzed by both acid and base. Under neutral or acidic conditions, water attacks the boron center. The stability of boronic esters is highly dependent on pH.[3][4][5] In aqueous solutions with a pH higher than their pKa, they are converted to the anionic tetrahedral boronate form, which is generally more stable to hydrolysis than the neutral trigonal boronic ester.[2]
Q2: I observe significant product loss during aqueous workup. What are the immediate steps I can take to minimize this?
A2: Aqueous workups are a major source of hydrolysis for sensitive boronic esters. To mitigate this, consider the following:
-
Minimize Contact Time: Perform the aqueous wash as quickly as possible.
-
Use Brine: Wash with saturated sodium chloride solution (brine) to reduce the water activity and decrease the solubility of organic compounds in the aqueous phase.
-
Maintain a Neutral pH: If possible, keep the aqueous phase at a neutral pH, as both strongly acidic and basic conditions can accelerate hydrolysis for certain esters.[3]
-
Anhydrous Workup: If the ester is highly sensitive, an anhydrous workup is the best approach. This involves quenching the reaction with a non-aqueous reagent and removing solids by filtration.[6][7]
Q3: My boronic ester appears to be decomposing on the silica gel column during purification. Why does this happen?
A3: This is a very common issue. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8][9] These acidic sites can catalyze the hydrolysis of the boronic ester, especially in the presence of residual water in the eluent.[9] The Lewis acidic boron atom of the ester can also interact strongly with the Lewis basic silanol groups, leading to strong adsorption, tailing, and product loss on the column.[9]
Q4: Are some boronic esters more stable than others?
A4: Absolutely. The stability of a boronic ester is directly related to the diol used for its formation. Here’s a general hierarchy of stability:
| Diol Protecting Group | Common Abbreviation | Relative Stability to Hydrolysis | Key Features |
| Pinacol | Bpin | Good | Most common, generally stable to chromatography.[1] |
| Neopentyl Glycol | Bneo | Good | Similar stability to pinacol esters. |
| Pinanediol | - | Very High | Highly resistant to hydrolysis due to steric hindrance.[1] |
| Catechol | Bcat | Moderate | Electron-withdrawing nature can affect stability.[3] |
| N-methyliminodiacetic acid | MIDA | Excellent | Exceptionally stable to chromatography and a wide range of reaction conditions.[1][8] |
| 1,8-Diaminonaphthalene | Bdan | Excellent | The nitrogen atoms donate electron density to the boron, reducing its Lewis acidity.[1] |
Sterically hindered diols like pinacol and pinanediol form more stable esters because the bulky groups shield the boron atom from attack by water.[1] Electronically, protecting groups with atoms that can donate electron density to the boron center, like the nitrogen atoms in MIDA and diaminonaphthalene (dan) esters, decrease the Lewis acidity of the boron and thus its susceptibility to hydrolysis.[1]
Troubleshooting Guide: From Workup to Purified Product
This section provides a more in-depth, problem-oriented approach to tackling hydrolysis issues at different stages of your workflow.
Scenario 1: Hydrolysis During Reaction Workup
Problem: NMR of the crude product after an aqueous workup shows a significant amount of the corresponding boronic acid.
Root Cause Analysis & Solutions:
-
Water Exposure: The primary cause is prolonged or aggressive contact with water.
-
pH Imbalance: The pH of the aqueous layer may be in a range that promotes hydrolysis of your specific ester.
Troubleshooting Workflow:
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimizing Suzuki coupling reaction conditions for aminophenylboronic acids
An essential tool in modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction facilitates the creation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[1] For professionals in drug discovery and development, coupling aminophenylboronic acids is a frequent necessity for introducing the crucial aniline moiety into target molecules.[2] However, the presence of the amino group introduces specific challenges, including catalyst inhibition, self-coupling, and protodeboronation, which can complicate optimization and lead to poor reproducibility.
This technical support center provides a structured approach to troubleshooting and optimizing Suzuki coupling reactions involving aminophenylboronic acids. It is designed to move from foundational knowledge to specific, actionable protocols, mirroring the workflow of a senior application scientist diagnosing an experimental challenge.
Section 1: Foundational Challenges with Aminophenylboronic Acids
Before diving into troubleshooting, it's critical to understand why this class of reagents can be problematic. The amino group, being a Lewis base, can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. Furthermore, these reagents are often susceptible to degradation pathways that compete with the desired cross-coupling.
Q1: What are the primary side reactions I should be aware of when using aminophenylboronic acids?
A1: There are two principal undesired pathways that consume your starting material and reduce the yield of your target biaryl:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] This reaction is often promoted by aqueous basic conditions and elevated temperatures, the very conditions required for the Suzuki coupling itself. For aminophenylboronic acids, the reaction pH is a critical factor influencing the rate of this side reaction.[3]
-
Homocoupling: This is the coupling of two molecules of the aminophenylboronic acid to form a symmetrical biaryl (a diaminobiphenyl). This is frequently caused by the presence of oxygen, which can alter the palladium catalytic cycle, leading to the undesired dimerization.[4][5][6]
Section 2: Troubleshooting Guide for Common Issues
This section addresses the most common problems encountered during the Suzuki coupling of aminophenylboronic acids, providing a logical workflow for diagnosis and resolution.
Scenario 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most frequent issue. The cause can range from reagent quality to suboptimal reaction conditions. The following workflow provides a systematic approach to identifying and solving the problem.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I'm getting no product. What are the very first things to check? (Step 1 & 2)
A2: Always start with the simplest variables before investing time in complex optimization:
-
Reagent Integrity: Boronic acids are prone to degradation over time.[7] Use a freshly opened bottle or a recently purified batch. The stability of aminophenylboronic acids can be particularly problematic. Consider using more robust boronic esters (e.g., pinacol or MIDA esters) if you suspect degradation.[7]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, are sensitive to oxygen.[7] Ensure your catalyst has been stored and handled properly under an inert atmosphere. If using a Pd(II) precatalyst, it must be reduced in situ for the catalytic cycle to begin.[4][8]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of your boronic acid.[4] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[2][9]
-
Solvent Purity: Ethereal solvents like 1,4-dioxane or THF can form peroxides, which poison the palladium catalyst.[7] Use freshly distilled or inhibitor-free anhydrous solvents. Even minor contaminants in solvents can significantly decrease reaction conversion.[10][11][12]
Q3: My basic checks are fine, but the yield is still poor. How should I optimize the core reaction conditions? (Step 3)
A3: The interplay between the base, solvent, and catalyst/ligand system is crucial. A systematic screening approach is often necessary. The amino group on the boronic acid can influence the optimal choice of these parameters.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[13][14] For aminophenylboronic acids, a common starting point is an inorganic base. Weaker bases like K₂CO₃ can be effective, but often stronger bases like K₃PO₄ or Cs₂CO₃ are required to achieve higher yields, especially with less reactive aryl chlorides.[9]
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common systems include 1,4-dioxane/water, DME/water, or ethanol/water.[2][9] Ethanol is considered a more environmentally benign solvent choice.[9]
-
Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can work, couplings involving aminophenylboronic acids often benefit from modern catalyst systems that use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition and reductive elimination steps and can stabilize the palladium center.[13][14] Pre-catalysts like XPhos Pd G2 or G3 are often highly effective and air-stable, simplifying handling.[4][9]
Optimization Protocol: Screening Core Parameters
This protocol outlines a parallel screening experiment to efficiently identify optimal conditions.
-
Setup: Arrange an array of reaction vials, each with a stir bar.
-
Solids: To each vial, add the aminophenylboronic acid (1.2-1.5 equiv), the aryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Catalyst: Add the palladium catalyst/precatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vials, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvents: Add the degassed solvent system to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block and stir at the desired temperature (typically 60-110 °C).[4][9]
-
Monitoring: Monitor the reactions by TLC or LC-MS at set time intervals (e.g., 2, 6, 12 hours).
Table 1: Example Screening Array for Coupling 3-Aminophenylboronic Acid with 4-Bromotoluene
| Vial | Catalyst (mol%) | Ligand (if any) | Base (equiv) | Solvent (v/v) | Temp (°C) |
| A | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 |
| B | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 |
| C | XPhos Pd G3 (2%) | - | K₃PO₄ (3.0) | EtOH/H₂O (1:1) | 80 |
| D | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 |
Scenario 2: Significant Side Product Formation
Even with some product forming, side reactions can drastically lower your isolated yield. Identifying the major byproduct is key to solving the problem.
Q4: My main byproduct is the homocoupling of the aminophenylboronic acid. How do I prevent this?
A4: As mentioned, boronic acid homocoupling is typically driven by the presence of oxygen.[4]
-
Improve Degassing: This is the most critical factor. Ensure your freeze-pump-thaw cycles are thorough or that you sparge with inert gas for an adequate amount of time. A leaky septum or poor manifold technique can reintroduce oxygen.
-
Use a Pd(II) Precatalyst: Some researchers find that starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can sometimes reduce homocoupling compared to starting with a Pd(0) complex, although this is system-dependent. The reduction to the active Pd(0) species in situ can help maintain a lower concentration of the active catalyst at any given moment.
Q5: I'm seeing a lot of my starting aryl halide converted back to the simple arene (dehalogenation) and my boronic acid is gone. What's happening?
A5: This strongly suggests that protodeboronation is the dominant side reaction.[3] The boronic acid is being destroyed before it can participate in the cross-coupling.
-
Use a More Stable Boron Reagent: This is the most effective strategy. Convert the aminophenylboronic acid to its corresponding pinacol ester, MIDA ester, or potassium trifluoroborate salt.[7] These derivatives are significantly more stable to protic cleavage but will still participate in the Suzuki coupling, often by slowly hydrolyzing in situ to release the boronic acid.[3]
-
Minimize Water: While some water is necessary, excess water can accelerate protodeboronation. Try reducing the water content in your solvent system (e.g., from 4:1 to 10:1 organic:water).
-
Lower Temperature: High temperatures can increase the rate of protodeboronation. If possible, screen for a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature.[9]
Caption: Competing reaction pathways in Suzuki coupling.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
ResearchGate. (2016). Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
stability issues with (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride in solution
Welcome to the technical support guide for (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (CAS: 850568-03-5). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the solution-state stability of this versatile building block. Boronic acids are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions; however, their utility is often compromised by inherent instabilities. This guide provides in-depth, field-proven insights into the degradation mechanisms, mitigation strategies, and analytical best practices to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you may encounter during your work, linking them to the potential degradation of the boronic acid and providing actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction failed or resulted in a very low yield. I suspect an issue with my boronic acid. What should I investigate?
A1: A failed Suzuki coupling is a common consequence of boronic acid degradation. The primary culprit is often protodeboronation, the cleavage of the carbon-boron bond, which converts your starting material into an inert byproduct.[1][2] Several factors related to your reaction setup can accelerate this process.
Troubleshooting Steps:
-
Reagent Integrity: Always start with the assumption that the boronic acid in solution is degrading. Prepare aqueous or protic solvent solutions of this compound immediately before use. Do not store them, even for a few hours at room temperature. For stock solutions, use anhydrous aprotic solvents like 1,4-dioxane or THF.[3]
-
Solvent & Base Combination: Water is the primary proton source for protodeboronation.[2] While many Suzuki protocols require aqueous bases, their presence can be detrimental.
-
Mitigation: If possible, switch to anhydrous conditions. Use a finely powdered, dry base like K₃PO₄ or KF.[2][4] If an aqueous base is unavoidable, ensure the reaction mixture is vigorously stirred to maximize interfacial contact and drive the productive coupling reaction, which competes with degradation.[2]
-
-
Oxygen Contamination: Oxygen can lead to oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[2][5]
-
Mitigation: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. The active Pd(0) species is sensitive to oxidation.[2]
-
Mitigation: Use a fresh, air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable generation of the active catalytic species.[2]
-
Use the following decision tree to diagnose the issue systematically:
Frequently Asked Questions (FAQs)
Q2: What are the primary chemical degradation pathways for this compound in solution?
A2: Arylboronic acids are susceptible to two major degradation pathways in solution: protodeboronation and oxidation.[1][6]
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] For your compound, this results in the formation of 4-fluoro-2-methylaniline and boric acid. This reaction is often the most significant cause of failed coupling reactions as it consumes the boronic acid. The rate of protodeboronation is highly dependent on pH, solvent, and temperature.[1][3]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species (ROS) or certain metal catalysts, to yield the corresponding phenol.[6][7][8] In this case, the product would be 2-(aminomethyl)-5-fluorophenol. While often less rapid than protodeboronation under typical coupling conditions, it can be a significant pathway, especially during long reaction times or if the solution is not properly deoxygenated.
Q3: How does solution pH impact the stability of this compound?
A3: The pH of the solution is a critical factor governing the rate of degradation, particularly protodeboronation.[3][9]
-
Mechanism: Both acidic and basic conditions can catalyze the cleavage of the C-B bond.[1] The reaction mechanism can change with pH. Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻), which can then react with a proton source like water.[10] The reactivity can be highest when the pH is close to the pKa of the boronic acid.[3]
-
Practical Implications: The optimal pH for stability is compound-specific and must often be determined empirically.[11] For reactions requiring a specific pH, it is essential to use a well-buffered system and to minimize the time the boronic acid spends in the solution prior to consumption by the desired reaction.
Q4: What are the best practices for preparing, handling, and storing solutions of this compound?
A4: Proper handling is paramount to preventing degradation and ensuring reproducible results. The following table summarizes the key recommendations.
| Parameter | Solid Compound | Solutions | Causality & Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. | Prepare and handle under an inert atmosphere. Degas solvents thoroughly. | Minimizes contact with atmospheric moisture, which causes hydrolysis, and oxygen, which leads to oxidative degradation.[2][12] |
| Solvent Choice | N/A | For Storage/Stocks: Anhydrous aprotic solvents (e.g., 1,4-Dioxane, THF, Acetonitrile).For Reactions: If aqueous/protic solvent is required, prepare the solution immediately before use. | Aprotic solvents lack the available protons that drive protodeboronation.[3] This is the single most effective way to maintain stability in solution. |
| Temperature | Store refrigerated (2-8 °C). | Prepare solutions cold and keep them cold (e.g., in an ice bath) until they are added to the reaction. Use cooled autosamplers for HPLC analysis.[3] | Degradation reactions are chemical processes with rates that increase with temperature. Keeping the material cold slows these undesired reactions. |
| Light Exposure | Store in an amber vial or otherwise protected from light. | Minimize exposure to direct light during preparation and reaction. | Photolytic stress can provide the energy to initiate and accelerate degradation pathways.[3][12] |
Experimental Protocols
Protocol 1: General Workflow for Solution Preparation
This protocol minimizes degradation during the preparation of the boronic acid for a chemical reaction.
Protocol 2: Forced Degradation Study to Assess Stability
To understand how your specific experimental conditions (e.g., pH, co-solvents, temperature) affect the stability of this compound, a forced degradation study is invaluable.[3][13]
Objective: To identify key degradation triggers and estimate the stability window for your process.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 N HCl
-
0.1 N NaOH
-
3% H₂O₂
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the boronic acid in acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL). This aprotic solvent minimizes initial degradation.
-
Apply Stress Conditions:
-
In separate, labeled HPLC vials, dilute the stock solution with the stressor to achieve a final concentration of ~50-100 µg/mL.
-
Control: Dilute stock with 50:50 Acetonitrile:Water. Store at 4°C in the dark.
-
Acid Hydrolysis: Dilute with 0.1 N HCl.
-
Base Hydrolysis: Dilute with 0.1 N NaOH.
-
Oxidation: Dilute with a solution of 3% H₂O₂.
-
Thermal Stress: Dilute with 50:50 Acetonitrile:Water and heat the vial at a relevant temperature (e.g., 60 °C or your reaction temperature).
-
Photolytic Stress: Dilute with 50:50 Acetonitrile:Water and expose the vial to UV light (e.g., in a photostability chamber).
-
-
Time Points: Analyze each sample by HPLC/UPLC-MS at various time points (e.g., t=0, 2, 4, 8, 24 hours).
-
Analysis:
-
Monitor the peak area of the parent compound in each stressed sample and compare it to the t=0 and control samples.
-
Look for the appearance of new peaks corresponding to degradation products. Use MS data to identify the masses of these new peaks to confirm their identity (e.g., protodeboronated or oxidized product).
-
Calculate the percentage of degradation over time for each condition. This data will reveal which factors are most detrimental to the compound's stability in your intended application.
-
References
- BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. BenchChem Technical Support.
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Zhang, L., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 19(3), 555-560. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
-
Noble, A., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 7(12), 7000-7005. [Link]
-
Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(49), 11210-11216. [Link]
-
Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 83(1), 260-273. [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
-
Wikipedia. (2023). Boronic acid. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2647-2653. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12557. [Link]
-
Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 63, 117-123. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 124-132. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Shen, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Bristow, T., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference.
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1109-1122. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. [Link]
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PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
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ResearchGate. (n.d.). General considerations for preparing α-aminoboronic acid peptides. [Link]
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Zhang, Y., et al. (2015). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. ACS Applied Materials & Interfaces, 7(48), 26569–26576. [Link]
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ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
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Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. [Link]
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Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. [Link]
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Singh, M., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 14(15), 3180. [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]
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Technical Support Center: Purification of Aminoboronic Acid Derivatives
Welcome to the Technical Support Center for the purification of aminoboronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile yet often sensitive compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face in your experiments. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why are aminoboronic acids so challenging to purify, especially using standard silica gel chromatography?
A: The purification of aminoboronic acids is often complicated by their unique chemical properties. Several factors contribute to these challenges:
-
Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. This Lewis acidity leads to strong interactions with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can result in significant tailing of the compound on TLC, poor recovery from column chromatography, or even complete retention on the column.[1][2][3]
-
Hydrolytic Instability: The boronic acid functional group is susceptible to hydrolysis, which can be exacerbated by the acidic nature of silica gel.[1][4] This can lead to the decomposition of your target compound during purification.
-
Amphoteric Nature: Aminoboronic acids contain both a basic amino group and an acidic boronic acid group, making them amphoteric. This can lead to complex solubility and chromatographic behavior, often resulting in streaking on TLC plates and broad peaks during column chromatography.[2]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5][6][7][8] This is a reversible equilibrium that can complicate characterization and purification, as you may be dealing with a mixture of the monomeric boronic acid and its corresponding boroxine. The presence of water can shift the equilibrium back towards the boronic acid.[5][6]
Q2: My aminoboronic acid derivative appears to be decomposing on the rotovap. How can I prevent this?
A: Thermal instability, especially in the presence of residual water or solvents, can be a significant issue. Here are some strategies to mitigate decomposition during solvent removal:
-
Use a Freeze Dryer (Lyophilizer): If your compound is in an aqueous solution, freeze-drying is the gentlest method for solvent removal and can often prevent decomposition.[2][3]
-
Low-Temperature Rotary Evaporation: If using a rotovap, ensure the water bath temperature is kept as low as possible (e.g., < 40°C).[2][3] It is also crucial to use a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
Azeotropic Distillation: For removing water, you can perform an azeotropic distillation with a solvent like toluene. This involves adding toluene to your compound and then removing it on the rotovap; the toluene will form an azeotrope with water, effectively removing it at a lower temperature.
Q3: What are protecting groups, and should I use them for purifying my aminoboronic acid derivative?
A: Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity during a chemical transformation or purification process.[9] For aminoboronic acids, protecting either the amino group, the boronic acid group, or both can significantly simplify purification.
-
Boronic Acid Protection: Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[4]
-
Amino Group Protection: Standard amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used to temporarily mask the basicity of the amino group, which can improve chromatographic behavior.
The use of protecting groups introduces additional synthesis and deprotection steps, but the benefits in terms of simplified purification and improved yields often outweigh these drawbacks.[12]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of aminoboronic acid derivatives.
Issue 1: My aminoboronic acid derivative is stuck at the baseline or shows severe tailing on a standard silica gel TLC plate.
-
Causality: As mentioned in FAQ 1, the Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface.[1] This interaction is often the primary cause of poor mobility and tailing.
-
Solutions & Experimental Protocols:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it.
-
Base Treatment: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (NEt3, typically 0.1-1% v/v).[1][4] This will cap the acidic silanol groups.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can surprisingly suppress the over-adsorption of boronic acid derivatives.[1]
-
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for some aminoboronic acids, especially if the compound is sensitive to acid.[13]
-
Reversed-Phase (C18) Silica: For more polar aminoboronic acids, reversed-phase chromatography using eluents like acetonitrile/water or methanol/water can be effective.[2][3] However, some compounds may still exhibit poor peak shape.
-
-
Modify the Mobile Phase:
-
Acidic or Basic Additives: Adding a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape by protonating or deprotonating the analyte and/or the stationary phase, thereby reducing strong secondary interactions.[13]
-
Protocol: Preparation of Boric Acid-Treated Silica Gel [1]
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in the boric acid/methanol solution (e.g., for 100 g of silica, use approximately 550 mL of the solution).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (e.g., approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
-
Issue 2: My purified aminoboronic acid shows the presence of a boroxine in the NMR spectrum.
-
Causality: Boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers.[5][6] This is an equilibrium process, and the presence of both species is common, especially in non-polar aprotic solvents or in the solid state.
-
Solutions & Experimental Protocols:
-
Control the Equilibrium:
-
Addition of Water: The formation of boroxine is a condensation reaction that releases water.[5] By adding a small amount of water to your NMR solvent (e.g., a drop of D₂O in DMSO-d₆), you can often shift the equilibrium back to the monomeric boronic acid.
-
Solvent Choice: The equilibrium between the boronic acid and boroxine is solvent-dependent. In protic solvents, the monomeric form is generally favored.
-
-
Purification Strategy:
-
It is important to recognize that the boroxine is in equilibrium with your desired compound. Therefore, trying to separate them by chromatography is often futile, as they will interconvert on the column. The focus should be on ensuring the final product is characterized correctly, and if necessary, converting the mixture to the desired form before use.
-
Workflow for Handling Boroxine Formation
Caption: A decision workflow for addressing the presence of boroxines.
-
Issue 3: Recrystallization of my aminoboronic acid derivative is not working.
-
Causality: Recrystallization relies on the differential solubility of your compound and impurities in a given solvent system at different temperatures.[14] Aminoboronic acids can be challenging to recrystallize due to their complex solubility profiles and tendency to form oils or amorphous solids.[2][14]
-
Solutions & Experimental Protocols:
-
Systematic Solvent Screening:
-
Single Solvents: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Two-Solvent Systems (Anti-solvent Crystallization): Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Derivatization to a Crystalline Adduct:
Data Summary: Common Purification Techniques for Aminoboronic Acids
-
| Purification Technique | Principle | Common Issues | Troubleshooting Strategies |
| Normal-Phase Chromatography | Adsorption onto a polar stationary phase (e.g., silica gel). | Strong interaction with silica, tailing, decomposition.[1][2][3] | Deactivate silica with base or boric acid; use alternative stationary phases (alumina); add modifiers to the eluent.[1][4][13] |
| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Poor retention for non-polar compounds; decomposition during water removal.[2][3] | Use a gradient elution; use freeze-drying for solvent removal.[2][3] |
| Recrystallization | Differential solubility of the compound and impurities. | Oiling out; failure to crystallize; poor recovery.[2][14] | Systematic solvent screening; use a two-solvent system; try derivatization to a crystalline adduct.[15] |
| Acid-Base Extraction | Exploiting the acidic/basic nature of the compound and impurities to move them between aqueous and organic phases. | Not suitable if the product and impurity have similar acid/base properties.[2][14] | Carefully choose the pH of the aqueous phase; use multiple extractions. |
| Affinity Chromatography | Specific binding of the boronic acid to a diol-containing resin. | Can be expensive; may have limited capacity. | Use a resin with appropriate diol ligands; optimize binding and elution conditions (pH).[16][17][18] |
Issue 4: My aminoboronic acid is unstable under oxidative conditions.
-
Causality: Boronic acids are susceptible to oxidation, which can lead to deboronation (replacement of the C-B bond with a C-OH bond).[19] This is particularly relevant in biological applications or during workups where oxidizing agents may be present.
-
Solutions & Experimental Protocols:
-
Use Deoxygenated Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Perform your purification steps (e.g., column chromatography, extractions) under a nitrogen or argon atmosphere, especially if your compound is highly sensitive.[4]
-
Protection as a Boronate Ester: Converting the boronic acid to a more stable form, such as a MIDA ester or a trifluoroborate salt, can increase its stability towards oxidation.[4][10]
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a purification strategy.
-
References
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Boronate Affinity Chromatography. (n.d.). Springer Nature Experiments. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks : r/chemistry. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]
-
Adnan, M., et al. (n.d.). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]
-
Bereli, N., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Journal of Chromatography B, 911, 103-110. [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
-
Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). The Royal Society of Chemistry. [Link]
-
Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1647. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Cobb, A. J. A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. [Link]
-
Yudin, A. K. (n.d.). Synthesis and applications of aminoboronic acids. [Link]
-
Cobb, A. J. A. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(7), 885-895. [Link]
-
Reddit. (2017). Purification of boronic acids? : r/chemistry. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Protecting Groups. (n.d.). [Link]
-
Zhang, Z., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
-
Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(36), 3716-3727. [Link]
-
Zhang, Q., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry, 13(4), 333-337. [Link]
-
Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Technical Support Center: Suzuki Coupling with Fluorinated Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by these often-unstable coupling partners. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction: The Challenge of Fluorinated Boronic Acids
Fluorinated aryl and heteroaryl boronic acids are invaluable reagents in medicinal chemistry and materials science. However, their electron-deficient nature, a direct consequence of the strongly electron-withdrawing fluorine substituents, renders them highly susceptible to undesired side reactions. This guide will focus on the most prevalent of these issues—protodeboronation—and provide actionable strategies to mitigate this and other competing reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling reactions with fluorinated boronic acids consistently resulting in low yields?
A1: Low yields in these reactions are most commonly attributed to the instability of the fluorinated boronic acid under typical Suzuki-Miyaura conditions.[1][2] The primary culprit is a side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[3][4] This process is often accelerated by the basic and aqueous conditions required for the catalytic cycle.[2][5]
Q2: What is protodeboronation and why is it so prevalent with fluorinated boronic acids?
A2: Protodeboronation is the protonolysis of a boronic acid to the corresponding arene.[3] Fluorinated boronic acids are particularly prone to this side reaction due to the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the boronic acid and makes the carbon-boron bond more susceptible to cleavage.[2][6] The reaction can be catalyzed by aqueous bases or even occur under neutral pH through various pathways.[4][7]
Q3: Aside from protodeboronation, what other side reactions should I be aware of?
A3: While protodeboronation is the most common issue, other side reactions can also diminish your yield of the desired product. These include:
-
Homocoupling: The coupling of two boronic acid molecules, which can be promoted by the presence of oxygen.[8][9]
-
Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom. This can be caused by palladium-hydride species formed in the reaction mixture.[10]
-
Defluorination: Although less common than C-Cl, C-Br, or C-I bond activation, direct C-F bond activation by the palladium catalyst can occur, especially with highly fluorinated or electronically activated systems, leading to undesired byproducts.[11][12][13][14][15]
Q4: Can the choice of palladium catalyst and ligand impact the success of the coupling?
A4: Absolutely. The catalyst system is critical. For challenging substrates like electron-deficient fluorinated boronic acids, it's crucial to use a catalyst system that promotes a rapid rate of cross-coupling, which can outcompete the rate of protodeboronation.[2][16] Modern catalyst systems, particularly those employing bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos), are often more effective.[1][8] The use of pre-catalysts, which readily form the active Pd(0) species, is also highly recommended for better reproducibility and efficiency.[1][2][8][16]
Troubleshooting Guide: Overcoming Common Side Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling reactions with fluorinated boronic acids.
Problem 1: Low Yield of Desired Product and/or Significant Formation of Protodeboronated Arene
This is the most frequent issue. The presence of the arene corresponding to your boronic acid in your crude reaction mixture is a clear indicator of protodeboronation.
The rate of protodeboronation is competitive with the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the transmetalation is slow, or if the boronic acid is particularly unstable under the reaction conditions, protodeboronation will dominate.
Your primary goal is to either stabilize the boronic acid or accelerate the catalytic cycle to favor the productive pathway.
Strategy 1: Stabilize the Boronic Acid Reagent
-
Use Boronic Esters or Trifluoroborates: Convert the unstable boronic acid into a more stable derivative.[1][4]
-
Pinacol esters (Bpin): Generally more stable than the corresponding boronic acids and can be isolated and purified more easily.[17]
-
MIDA boronates: These offer a "slow-release" of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low at any given time.[2][3]
-
Potassium trifluoroborate salts (R-BF3K): These are often crystalline, air-stable solids that are more resistant to protodeboronation.[1][18] They hydrolyze in situ to release the boronic acid.[18][19][20]
-
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation.[4] Using rigorously dried solvents and reagents can help suppress this side reaction. However, some water is often necessary for the hydrolysis of boronate esters and for the activity of certain bases. Careful optimization of water content is key.
Strategy 2: Optimize Reaction Conditions to Favor Cross-Coupling
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but strong bases can accelerate protodeboronation.[4][21]
-
Catalyst System: A highly active catalyst is essential.
-
Ligands: Use electron-rich, bulky biaryl phosphine ligands such as SPhos or XPhos. These ligands promote the formation of the active catalytic species and accelerate the overall catalytic cycle.[2][16]
-
Pre-catalysts: Employing a palladium pre-catalyst that rapidly generates the active Pd(0) species under mild conditions is highly advantageous. This allows the catalytic cycle to begin before significant decomposition of the boronic acid occurs.[2][16]
-
-
Temperature and Reaction Time:
-
Lowering the reaction temperature can sometimes slow down the rate of protodeboronation more than the rate of coupling.
-
Conversely, for some systems, a faster reaction at a slightly higher temperature might give the desired product before significant decomposition occurs. Careful monitoring of the reaction progress is crucial.
-
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the fluorinated boronic acid or its stable derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki coupling reaction with a fluorinated boronic acid.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
The Competing Pathways
This diagram illustrates the competition between the desired Suzuki coupling and the undesired protodeboronation side reaction.
Caption: Competing reaction pathways for a fluorinated boronic acid.
Quantitative Data Summary
The choice of reaction conditions can dramatically impact the outcome. The following table summarizes hypothetical but representative data on the effect of different parameters on the yield of a Suzuki coupling with a fluorinated boronic acid prone to protodeboronation.
| Entry | Boron Source | Base | Catalyst System | Temp (°C) | Yield of Coupled Product (%) | Yield of Protodeboronated Arene (%) |
| 1 | Ar-B(OH)₂ | NaOH | Pd(PPh₃)₄ | 100 | 15 | 80 |
| 2 | Ar-B(OH)₂ | K₃PO₄ | Pd(PPh₃)₄ | 100 | 45 | 50 |
| 3 | Ar-B(OH)₂ | K₃PO₄ | XPhos Pd G3 | 80 | 85 | 10 |
| 4 | Ar-Bpin | K₃PO₄ | XPhos Pd G3 | 80 | 92 | <5 |
| 5 | Ar-BF₃K | Cs₂CO₃ | SPhos Pd G3 | 80 | 90 | <5 |
Analysis: This data illustrates that moving from a strong, nucleophilic base (NaOH) to a milder one (K₃PO₄) improves the yield (Entry 1 vs. 2). A significant improvement is seen when employing a modern, highly active pre-catalyst system, which accelerates the desired coupling (Entry 3). Finally, protecting the boronic acid as a pinacol ester or a trifluoroborate salt provides the highest yields by minimizing premature decomposition (Entries 4 & 5).
References
-
Campeau, L. C., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 10(14), 7934–7944. Available from: [Link]
-
Campeau, L. C., et al. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis. Available from: [Link]
-
Luo, H., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available from: [Link]
-
Luo, H., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. Semantic Scholar. Available from: [Link]
-
Campeau, L. C., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PubMed. Available from: [Link]
-
Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13358–13360. Available from: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Nishihara, Y., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. Available from: [Link]
-
West, T. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available from: [Link]
-
ResearchGate. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from: [Link]
-
Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
Sanford, M. S., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
-
Wallow, T. I., & Novak, B. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from: [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
Scott, P. J. H., et al. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]
Sources
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Technical Support Center: Optimizing Reactions with (2-(Aminomethyl)-5-fluorophenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-(Aminomethyl)-5-fluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile building block. The presence of an ortho-aminomethyl group and a fluorine atom introduces specific electronic and steric considerations that require careful optimization for achieving high yields and purity in cross-coupling reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and succeed in your experiments.
Section 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this boronic acid.[1] However, its unique structure can lead to common issues such as low yields, catalyst deactivation, and side-product formation.
Q1: My Suzuki-Miyaura reaction with (2-(Aminomethyl)-5-fluorophenyl)boronic acid is resulting in low to no yield. What are the primary causes and how can I fix it?
A1: Low or no yield in this specific coupling is a frequent issue stemming from several factors related to the reagent's inherent properties and the reaction setup. The primary suspects are catalyst inactivation, inefficient transmetalation, and decomposition of the boronic acid.
Underlying Causes & Solutions:
-
Catalyst & Ligand Selection: The aminomethyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. For sterically demanding or electron-rich coupling partners, a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the rate-limiting reductive elimination steps.[2][3]
-
Base Selection & Activation: The base is not just a stoichiometric reagent; it is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation. The pKa of the aminomethyl group can influence the local pH, making base selection particularly important.
-
Boronic Acid Instability (Protodeboronation): Arylboronic acids, especially those with certain substitution patterns, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by high temperatures and strong aqueous basic conditions.[3][4]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki couplings.
Q2: I am observing significant protodeboronation of my (2-(Aminomethyl)-5-fluorophenyl)boronic acid. How can I prevent this?
A2: Protodeboronation is a major decomposition pathway. The key is to ensure the rate of the Suzuki coupling is significantly faster than the rate of decomposition.
Causality: This side reaction is often catalyzed by residual palladium species and is exacerbated by prolonged exposure to aqueous bases at high temperatures.[4] The electron-withdrawing nature of the fluorine atom can also influence the stability of the C-B bond.
Mitigation Strategies:
-
Use a More Stable Boron Species: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[3][5] These are more resistant to premature decomposition and release the active boronic acid slowly under the reaction conditions.
-
Employ a Highly Active Catalyst System: Using a modern palladium precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species allows the reaction to proceed at lower temperatures and shorter times, outcompeting the decomposition pathway.[2][4]
-
Choose a Milder Base: If the reaction allows, switching from strong bases like NaOH to milder options such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can reduce the rate of protodeboronation.[3]
| Strategy | Recommended Action | Rationale |
| Protect Boron | Convert to pinacol (BPin) or MIDA ester. | Increases stability against premature protodeboronation under basic conditions.[5][6] |
| Accelerate Coupling | Use a highly active precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) at 1-2 mol%. | Fast catalysis allows for lower temperatures and shorter reaction times, minimizing exposure to harsh conditions.[4] |
| Modify Base/Solvent | Use K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides. Use anhydrous conditions if possible. | Reduces the rate of base-mediated decomposition.[3] |
Section 2: FAQs on Reagent Handling and Specific Reactivity
Q3: Does the ortho-aminomethyl group interfere with the reaction? Should I protect it?
A3: Yes, the free amine can interfere. Protection is a highly effective strategy to improve yields and consistency.
Explanation of Interference: The primary amine is a Lewis base and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of undesired complexes. Furthermore, the amine can act as a nucleophile in side reactions. Studies have shown that protecting the amine with a group like tert-butyloxycarbonyl (Boc) leads to significant increases in yield and shorter reaction times.[7] The Boc-protected amine is less coordinating and sterically hinders unwanted side reactions without preventing the desired coupling.
Basic N-Boc Protection Protocol:
-
Dissolve (2-(Aminomethyl)-5-fluorophenyl)boronic acid (1.0 equiv) in a suitable solvent like THF or Dioxane.
-
Add a base such as NaHCO₃ (2.5 equiv) dissolved in water.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) to the mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a solvent like ethyl acetate.
-
Purify by column chromatography to yield the N-Boc protected boronic acid, which can be used directly in the Suzuki coupling.
Q4: What is the role of the base, and why is it so critical for this specific boronic acid?
A4: The base has a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. The choice of base directly impacts the concentration of the active boronate species.
Mechanistic Insight: The Suzuki-Miyaura reaction proceeds via the "boronate pathway." The base reacts with the Lewis acidic boronic acid (R-B(OH)₂) to form a more nucleophilic, tetravalent boronate anion (R-B(OH)₃⁻). This anionic species is much more effective at transferring its organic group to the palladium center during the transmetalation step.
Caption: Activation of boronic acid by a base to form the reactive boronate species.
For (2-(Aminomethyl)-5-fluorophenyl)boronic acid, an intramolecular B-N interaction can sometimes form, altering the acidity and reactivity of the boron center.[8][9] A sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃) is required to disrupt this interaction and ensure efficient formation of the external boronate anion needed for coupling.
Section 3: Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling (2-(Aminomethyl)-5-fluorophenyl)boronic acid (or its N-Boc protected version) with a generic aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-(Aminomethyl)-5-fluorophenyl)boronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent. A mixture of 1,4-Dioxane and water (e.g., 5:1 ratio, concentration 0.1 M relative to the limiting reagent) is a common choice.[10]
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The basicity of the aminomethyl group may cause streaking on the column; adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatographic performance.[11]
Section 4: Application in Buchwald-Hartwig Amination
While primarily used for C-C bond formation, the amine functionality within the target molecules synthesized using this boronic acid can be further functionalized. Alternatively, the boronic acid itself could be envisioned in more complex, tandem reactions. The principles of catalyst and ligand selection from Suzuki chemistry are often transferable to other cross-coupling reactions like the Buchwald-Hartwig amination.[12][13]
Q5: Can I use the product from a Suzuki reaction in a subsequent Buchwald-Hartwig amination?
A5: Absolutely. The biaryl product containing the aminomethyl group is an excellent substrate for a subsequent C-N bond formation, provided the amine is either protected or is the desired nucleophile. If another amine is to be coupled to a different part of the molecule, the aminomethyl group must be protected (e.g., with Boc) to prevent it from acting as a competing nucleophile in the Buchwald-Hartwig reaction. The choice of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is standard for these transformations.[14]
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
O'Duill, M., et al. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Stockland, R. A., Jr., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
Amblard, F., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Amblard, F., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Li, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
-
ResearchGate. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
The Royal Society of Chemistry. (2016). S-1 An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. [Link]
-
Suksai, C., & Tuntulani, T. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Molecules. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]
-
Li, B., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Caselli, E., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2011). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. [Link]
-
Rocamonde, N., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]
-
Carvalho, M. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Al-Zoubi, R. M. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
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- 11. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Aminoboronic Acid Mediated Synthesis
Welcome to the technical support center for aminoboronic acid mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile yet sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses some of the most common and immediate questions encountered during aminoboronic acid synthesis.
Q1: My aminoboronic acid starting material is showing signs of degradation. What is happening and how can I prevent it?
A1: The primary degradation pathway for aminoboronic acids, particularly arylboronic acids, is protodeboronation, which is the cleavage of the carbon-boron bond.[1] This is a hydrolysis reaction where the boronic acid group is replaced by a hydrogen atom. For instance, 4-aminophenylboronic acid degrades to aniline and boric acid.[1] Stability is significantly influenced by pH, the presence of metal ions, and exposure to heat and light.[1]
-
Solution:
-
Storage: Store aminoboronic acids and their derivatives under an inert atmosphere (argon or nitrogen) in a desiccator to protect from moisture.
-
Solvents: For reactions, use anhydrous solvents. If an aqueous solution is necessary, prepare it fresh before use.[1] For storage or as a reaction solvent, consider aprotic solvents like acetonitrile or THF.[1]
-
pH: Both acidic and basic conditions can promote degradation. The highest reactivity for some boronic acids can occur when the pH is close to the pKa of the compound.[1]
-
Q2: I am observing a significant amount of a homocoupled by-product in my Suzuki-Miyaura reaction. What causes this and how can I minimize it?
A2: Homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls.[2][3] This can be promoted by the presence of oxygen and certain palladium catalysts.[4][5] The formation of these by-products can be a significant issue, reducing the yield of the desired cross-coupled product.[2][3]
-
Solution:
-
Deoxygenation: Thoroughly deoxygenate your reaction mixture and solvent by sparging with an inert gas (argon or nitrogen) and maintain the reaction under an inert atmosphere.[4]
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different catalyst systems. For example, using dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) as a ligand has been shown to improve yields of cross-coupling products in some cases.[3]
-
Reaction Setup: Pre-heating the metal catalyst, base, and solvent before adding the boronic acid can sometimes help minimize homocoupling.[4]
-
Q3: My boronic ester intermediate is hydrolyzing during aqueous workup or silica gel chromatography. How can I protect it?
A3: Boronic esters, especially pinacol esters (Bpin), are susceptible to hydrolysis, particularly under acidic or basic aqueous conditions, reverting back to the boronic acid.[6][7][8] This can lead to purification challenges as boronic acids are often more polar and may behave differently during chromatography.[7]
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents for workup and chromatography are anhydrous where possible.[8]
-
Aprotic Solvents: Use aprotic solvents for extraction if your product is soluble in them.[8]
-
Alternative Purification: Consider alternatives to silica gel chromatography, such as recrystallization or using a different stationary phase like alumina.[8]
-
Protecting Groups: For particularly sensitive substrates, consider using more robust protecting groups than pinacol esters, such as those derived from (1,1′-bicyclohexyl)-1,1′-diol, which show greater hydrolytic stability.[6] MIDA (N-methyliminodiacetic acid) boronates are also known for their stability under various conditions.[9]
-
In-Depth Troubleshooting Guide
This guide provides a more detailed, stage-by-stage approach to troubleshooting common issues in aminoboronic acid mediated synthesis.
Part 1: Starting Material & Reagent Stability
The stability of your aminoboronic acid is paramount to a successful reaction. Degradation of the starting material is a frequent source of poor yields and reaction failures.
Issue 1.1: Unexpected peaks in the NMR or LC-MS of the starting aminoboronic acid.
-
Causality: As mentioned in the FAQs, protodeboronation is a common degradation pathway.[1] Oxidation can also occur, especially if the compound is not stored properly.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material degradation.
-
Preventative Measures & Protocols:
-
Forced Degradation Study: To understand the stability of your specific aminoboronic acid under your experimental conditions, consider performing a forced degradation study.[1]
-
Prepare a stock solution of your aminoboronic acid.
-
Aliquot the solution into several vials.
-
Expose each vial to a different stress condition (e.g., acid, base, heat, oxidant like H₂O₂).
-
Analyze the samples at different time points by LC-MS to identify degradation products and rates.
-
-
Part 2: Reaction Conditions & Execution
Optimizing reaction conditions is critical for maximizing yield and minimizing side reactions.
Issue 2.1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Causality: This can be due to several factors including inactive catalyst, inefficient transmetalation, or degradation of the boronic acid under the reaction conditions. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a critical step in the catalytic cycle.[11][12] The choice of base and solvent can significantly impact the rate of this step.[13]
-
Troubleshooting Table:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may not be in its active Pd(0) state or may have decomposed. | Use a reliable source of catalyst, consider using a pre-catalyst, and ensure proper deoxygenation of the reaction mixture. |
| Inefficient Transmetalation | The transfer of the aminoaryl group from boron to palladium is slow. This can be influenced by electronics; electron-rich aryl boronic acids tend to transmetalate faster.[14] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The presence of water can be crucial for facilitating transmetalation.[13] |
| Protodeboronation | The aminoboronic acid is degrading under the reaction conditions before it can couple. | Use milder reaction conditions (lower temperature), a less nucleophilic base, or protect the boronic acid as a more stable ester (e.g., MIDA ester).[9] |
| Steric Hindrance | Sterically hindered coupling partners can slow down the reaction. | Use a catalyst with bulky ligands (e.g., SPhos, XPhos) that can facilitate the coupling of hindered substrates. |
Issue 2.2: Formation of multiple unidentified by-products.
-
Causality: Besides homocoupling, other side reactions can occur. For instance, oxidation of the boronic acid to a phenol can happen if oxygen is present.[15] In reactions involving amino groups, side reactions at the nitrogen are also possible if it's not appropriately protected.[16]
-
Troubleshooting Workflow:
Caption: Decision tree for addressing multiple by-products.
Part 3: Workup & Purification
The isolation of the desired product can be challenging due to the properties of aminoboronic acids and their derivatives.
Issue 3.1: Difficulty in removing boron-containing impurities.
-
Causality: Boronic acids and their by-products (like boric acid) can be difficult to remove completely by standard extraction or chromatography. Pinacol, from the hydrolysis of pinacol esters, can also be a persistent impurity.[7]
-
Purification Strategies:
-
Acidic/Basic Wash: An acidic wash (e.g., 1M HCl) can help remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities. However, be mindful of the stability of your product at different pH values.
-
Boric Acid Scavenging: A common method is to wash the organic layer with a solution of a diol, such as sorbitol, which complexes with boric acid and related impurities, partitioning them into the aqueous phase.
-
Specialized Chromatography: It has been reported that using silica gel mixed with boric acid can be effective for the purification of pinacol esters.[9]
-
Solid-Phase Synthesis: For peptide synthesis involving aminoboronic acids, a solid-phase approach can eliminate the need for many of the traditional purification steps like extractions and column chromatography.[17]
-
Part 4: Analysis & Characterization
Accurate analysis is key to confirming the identity and purity of your product.
Issue 4.1: On-column degradation during RP-HPLC analysis.
-
Causality: The aqueous mobile phases and stationary phases used in reverse-phase HPLC can cause hydrolysis of boronate esters during the analysis, leading to broad peaks, multiple peaks, or poor reproducibility.[1][7]
-
Analytical Method Optimization:
-
Aprotic Diluent: Prepare your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[1]
-
Faster Gradient: Use a shorter column or a faster gradient to reduce the analysis time and minimize on-column degradation.[1]
-
Alternative Chromatography: For highly sensitive compounds, consider normal-phase chromatography (NP-HPLC) or supercritical fluid chromatography (SFC) which use non-aqueous mobile phases.[18]
-
Derivatization: In some cases, derivatizing the boronic acid to a more stable form before analysis can be a viable strategy.[18]
-
References
-
Wikipedia. Boronic acid. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
Yudin, A. K., et al. (2022). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. [Link]
-
Bernardini, R., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 36(10), 1238-1239. [Link]
-
Bernardini, R., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]
-
Georgiou, I., et al. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(6), 756-768. [Link]
-
Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Georgiou, I., et al. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Sci-Hub. [Link]
-
Bonet, A., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1445-1461. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Werner, M., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Angewandte Chemie International Edition, 63(23), e202402135. [Link]
-
Bonet, A., et al. (2016). Synthesis of α-aminoboronic acids. ResearchGate. [Link]
-
Fu, G. C., et al. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 145(6), 3330-3334. [Link]
-
Bonet, A., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]
-
Ilyashenko, G., & Whiting, A. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Soor, H. S., et al. (2018). Solid‐phase synthesis of peptide β‐aminoboronic acids. Peptide Science, 110(6), e24068. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(32), 11019-11030. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Ohmura, T., et al. (2020). Inversion or Retention? Effects of Acidic Additives on the Stereochemical Course in Enantiospecific Suzuki–Miyaura Coupling of α-(Acetylamino)benzylboronic Esters. Journal of the American Chemical Society, 142(30), 12946-12951. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335-1341. [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Kaur, H., et al. (2019). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 9(4), 2110-2113. [Link]
-
Dupont, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganics, 10(11), 202. [Link]
-
Colombo, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(10), 1739-1750. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-533. [Link]
-
McDonald, B. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1256-1259. [Link]
-
Thomas, A. A., et al. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020579118. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates?. [Link]
-
Arnold, F. H., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society, 146(32), 21609-21614. [Link]
-
ResearchGate. (2025). Boronic acids protecting groups with standard deprotecting conditions.. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Zhang, Y., et al. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. Nature Catalysis, 5(9), 811-819. [Link]
-
Reddit. (2023). Amine protecting groups. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Suzuki Reactions with Electron-Rich Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-rich boronic acids. These substrates, while crucial building blocks, introduce specific difficulties that can lead to low yields and reaction failure. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with electron-rich boronic acids.
Q1: My Suzuki coupling with an electron-rich boronic acid is giving very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with an electron-rich substrate fails, the issue often stems from one of four key areas:
-
Catalyst Inactivity: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for these challenging couplings.[1]
-
Boronic Acid Decomposition: Electron-rich boronic acids are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2]
-
Oxygen Contamination: The presence of oxygen can cause homocoupling of the boronic acid and decomposition of the active Pd(0) catalyst.[3] Rigorous exclusion of air is mandatory.
-
Suboptimal Base/Solvent System: The base is not just an additive; it's a key reagent in the transmetalation step.[4] An inappropriate choice can accelerate substrate decomposition or fail to promote the catalytic cycle.
Q2: I'm observing a significant amount of a side product that is just my starting aryl halide with the halogen replaced by hydrogen. What is happening?
A2: This is a classic sign of protodeboronation of your electron-rich boronic acid.[2] In this reaction, a proton source (often water) cleaves the carbon-boron bond of your nucleophile.[1] The resulting arene is no longer active in the coupling, leading to a buildup of unreacted aryl halide and low product yield. This side reaction is a primary challenge for electron-rich and heteroaromatic boronic acids.[1]
Q3: Why are electron-rich boronic acids so much more challenging to use than electron-poor ones?
A3: The electron-donating groups on the boronic acid increase the electron density of the aromatic ring. While this might seem beneficial, it makes the carbon atom attached to the boron more susceptible to electrophilic attack by protons, which is the key step in protodeboronation.[2][5] Furthermore, the corresponding aryl halides are often electron-rich themselves, which can slow down the initial oxidative addition step of the catalytic cycle, giving the protodeboronation side reaction more time to occur.[6][7]
Q4: Can I use a standard Pd(PPh₃)₄ catalyst for my coupling?
A4: While Pd(PPh₃)₄ is a classic catalyst, it is often not potent enough for challenging couplings involving electron-rich substrates.[1] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required. These advanced ligands accelerate the key steps of the catalytic cycle, allowing the desired cross-coupling to outcompete the decomposition of the boronic acid.[3][8]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common failures in Suzuki couplings with electron-rich boronic acids.
Problem 1: Significant Protodeboronation and Low Yield
You've identified that your primary issue is the decomposition of the boronic acid. The following workflow will help you mitigate this side reaction.
Caption: A decision tree for troubleshooting protodeboronation.
Problem 2: Reaction Stalls, No Product Formation (Even with Stable Boron Reagent)
If you have addressed protodeboronation by using a stable boronic ester but the reaction still fails, the issue likely lies within the catalytic cycle itself. This is common when coupling two electron-rich partners.
-
The Ligand is Insufficiently Activating: The oxidative addition of an electron-rich aryl halide to the Pd(0) center is often slow.[6] Similarly, the final reductive elimination step to form the C-C bond can be difficult.
-
The Precatalyst is Not Forming the Active Pd(0) Species: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to start the cycle.[3] This reduction can be inefficient and is a source of irreproducibility.
-
Solution: Use a modern, air-stable palladium precatalyst. Buchwald's G3 or G4 precatalysts, for example, are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon addition of a base, improving reaction success.[10]
-
-
The Base is Not Strong Enough: While strong aqueous bases can cause protodeboronation, a base that is too weak may not effectively promote the transmetalation step, especially with challenging substrates.
Catalyst Selection and Reaction Optimization
The success of a challenging Suzuki coupling hinges on the rational selection of the catalyst system and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism highlights the critical steps influenced by catalyst and substrate choice.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Recommended Catalyst Systems for Electron-Rich Boronic Acids
| Substrate Challenge | Recommended Ligands | Palladium Source | Recommended Base | Solvents | Rationale & Comments |
| General Electron-Rich Arylboronic Acid | SPhos, XPhos, RuPhos[3][10] | XPhos Pd G3, SPhos Pd G2 | K₃PO₄, K₂CO₃ | Toluene, Dioxane, THF/H₂O | Buchwald biaryl phosphine ligands are the gold standard. They are both bulky and highly electron-donating, accelerating all steps of the cycle.[3][8] |
| Electron-Rich + Sterically Hindered | RuPhos, tBuXPhos, N-Heterocyclic Carbenes (NHCs)[3][10] | RuPhos Pd G3, PEPPSI™-IPr | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Increased steric bulk is needed to promote reductive elimination of highly substituted biaryls.[3] NHCs are strong σ-donors and are also highly effective.[10] |
| Unstable Heteroaromatic Boronic Acids | SPhos, BrettPhos | SPhos Pd G4 | K₃PO₄, KF | Dioxane, THF | These couplings are highly prone to protodeboronation. A very active catalyst is needed to ensure coupling is faster than decomposition. Using the corresponding boronic ester is strongly advised.[1][4] |
Experimental Protocols
Adherence to proper experimental technique is crucial for success and reproducibility.
Protocol 1: General Suzuki Coupling with an Electron-Rich Boronic Ester
This protocol provides a robust starting point for coupling an electron-rich pinacol boronic ester with an aryl halide.
-
Reaction Setup:
-
Inert Atmosphere:
-
Solvent Addition:
-
Add the degassed solvent (e.g., Dioxane or Toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[1]
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
Protocol 2: Conversion of an Unstable Boronic Acid to its MIDA Boronate Ester
If protodeboronation is unavoidable, converting the boronic acid to a more stable MIDA (N-methyliminodiacetic acid) boronate ester can salvage the reaction. MIDA boronates are highly stable crystalline solids that are unreactive under anhydrous Suzuki conditions until a slow-release hydrolysis is triggered by an aqueous base.[6]
-
Dissolution: In a vial, dissolve the electron-rich boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a 10:1 mixture of DMF and water.
-
Formation: Heat the mixture at 80 °C for 30-60 minutes until a clear solution is formed.
-
Isolation: Allow the solution to cool to room temperature. The MIDA boronate will typically crystallize out. If not, slowly add an anti-solvent like diethyl ether to induce precipitation.
-
Drying: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: The resulting MIDA boronate can be used in Suzuki coupling reactions following Protocol 1, typically with an aqueous base to facilitate the slow hydrolysis and release of the boronic acid.
References
-
Protodeboronation - Wikipedia. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
The Suzuki palladium-catalysed cross-coupling reaction... - Johnson Matthey Technology Review. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. [Link]
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Reactivity of the Aminomethyl Group in Synthesis
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the reactivity of the aminomethyl group (–CH₂NH₂). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this versatile but often problematic functional group. The aminomethyl group's high nucleophilicity and basicity make it a cornerstone in the synthesis of a vast array of pharmaceuticals and fine chemicals. However, this same reactivity can lead to a host of undesired side reactions, necessitating carefully planned strategies for its protection and manipulation.[1][2][3]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes. We will delve into common problems, from over-alkylation to unexpected side reactions, and provide field-proven solutions and preventative measures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Issue 1: Over-alkylation and Lack of Selectivity in N-Alkylation Reactions
Q1: I am attempting a mono-alkylation of a primary aminomethyl group with an alkyl halide, but I'm observing significant amounts of the di-alkylated product and even some quaternary ammonium salt. How can I improve the selectivity for the desired secondary amine?
A1: This is a classic challenge stemming from the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.[4] To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry and Reaction Conditions: A common approach is to use a large excess of the primary amine relative to the alkylating agent.[5] This statistically favors the reaction of the alkyl halide with the more abundant primary amine. However, this is not always practical, especially with valuable or complex amines.
-
Reductive Amination: A more robust and widely used method is reductive amination.[6] This two-step, one-pot procedure involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the secondary amine.[5][6] The key advantage is that the imine intermediate is not nucleophilic enough to react further, thus preventing over-alkylation.
Experimental Protocol: Reductive Amination [6]
-
Imine Formation: Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or methanol. Stir at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent such as magnesium sulfate (MgSO₄) can drive the equilibrium towards imine formation.[6]
-
Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.[6]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
-
Transition-Metal Catalysis: For the alkylation of anilines and benzylamines with alcohols, transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategies are highly effective for selective mono-alkylation.[7][8] These methods avoid the use of alkyl halides and generate water as the only byproduct.[8]
Issue 2: Unwanted Reactions with Electrophiles and Carbonyls
Q2: My reaction involves an acylation step elsewhere in the molecule, but the aminomethyl group is reacting with my acylating agent. How can I prevent this?
A2: The high nucleophilicity of the aminomethyl group makes it prone to reaction with a wide range of electrophiles, including acyl chlorides, anhydrides, and even esters.[9][10] The most effective solution is to temporarily "mask" or protect the amine's reactivity.[1][11]
-
Amine Protection: The conversion of the amine to a less nucleophilic functional group, such as a carbamate, is the cornerstone of managing its reactivity.[11][12] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal.[11]
-
Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups due to its ease of installation and removal under acidic conditions.[13][14] It is stable to a wide range of non-acidic reagents.[15]
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[12][16][17]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions, often removed with a solution of piperidine in DMF.[12][14] This makes it orthogonal to both Boc and Cbz protecting groups.[12][18]
-
Q3: I'm performing a reaction with a molecule containing both an aminomethyl group and a hydroxyl group. The acylation is occurring on the amine, but I want it to happen on the hydroxyl group. What should I do?
A3: In a molecule with both an amine and a hydroxyl group, the amine is generally more nucleophilic and will preferentially react with acylating agents.[19] To achieve selective O-acylation, you must first protect the aminomethyl group.
Workflow for Selective O-Acylation:
Caption: Workflow for selective O-acylation in the presence of an aminomethyl group.
Issue 3: Difficulties with Protecting Group Removal (Deprotection)
Q4: I am trying to remove a Boc group with TFA, but I'm observing side reactions and decomposition of my product. What could be the cause?
A4: While Boc deprotection with trifluoroacetic acid (TFA) is generally efficient, the cleavage generates a reactive tert-butyl cation.[20] This cation can alkylate sensitive functional groups on your molecule, such as indoles or thioethers.
-
Use of Scavengers: To prevent these side reactions, it is crucial to add a scavenger to the deprotection cocktail.[20] Common scavengers include:
-
Triethylsilane (TES): Efficiently traps the tert-butyl cation.
-
Thioanisole: Protects sulfur-containing residues.
-
Water: Can also act as a scavenger.
-
Experimental Protocol: Boc Deprotection with Scavengers [20]
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add the scavenger (e.g., triethylsilane, 5-10 equivalents).
-
Slowly add trifluoroacetic acid (TFA, 10-20 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Q5: My Cbz deprotection via catalytic hydrogenolysis is sluggish and incomplete. How can I improve this reaction?
A5: Incomplete Cbz deprotection can be due to several factors:
-
Catalyst Poisoning: Sulfur-containing compounds, even in trace amounts, can poison the palladium catalyst. Ensure all reagents and solvents are free of sulfur contaminants.
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are critical. Use a fresh, high-quality catalyst.
-
Hydrogen Source and Pressure: While atmospheric pressure of hydrogen is often sufficient, some substrates may require higher pressures.[13] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or sodium borohydride in the presence of Pd/C can be very effective and avoids the need for a hydrogen gas cylinder.[21]
-
Solvent Choice: Methanol and ethanol are common solvents for hydrogenolysis. Ensure good solubility of your substrate.
Q6: I need to selectively deprotect one of two different amine protecting groups in my molecule. How can I achieve this?
A6: This requires an orthogonal protection strategy , where each protecting group can be removed under a specific set of conditions that do not affect the other.[11][12][22] This is a cornerstone of modern multi-step synthesis, particularly in peptide chemistry.[18][23]
Orthogonal Protection Scheme Example:
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
FAQs: Selecting and Implementing Amine Protection Strategies
Q7: How do I choose the right protecting group for my aminomethyl group?
A7: The selection of a suitable protecting group is a critical decision in synthetic planning. Consider the following factors:
-
Stability: The protecting group must be stable to all subsequent reaction conditions before its intended removal.[11]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-hazardous reagents.[22]
-
Orthogonality: If multiple protecting groups are present in the molecule, ensure they can be removed selectively.[11][22]
-
Substrate Compatibility: The chosen protecting group and the conditions for its installation and removal should not interfere with other functional groups in your molecule.[11]
Data Presentation: Stability of Common Amine Protecting Groups
| Protecting Group | Stable To | Labile To (Cleavage Conditions) |
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl in dioxane)[13][20][24] |
| Cbz | Mild Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[14][16][25] |
| Fmoc | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[12][14] |
| Tosyl (Ts) | Strong Acid, Oxidation | Na/liquid NH₃, Reductive cleavage[14] |
This table provides a general overview. Stability can be substrate-dependent. For a detailed stability chart, refer to specialized resources.[15][26][27]
Q8: Can I avoid using a protecting group altogether?
A8: In some cases, yes. Designing a synthetic route that avoids the need for protection/deprotection steps is always more efficient.[11] This can sometimes be achieved by:
-
Changing the order of synthetic steps.
-
Using chemoselective reagents that will react with one functional group in the presence of another.
-
Protonation: In some instances, simply protonating the amine with an acid to form the ammonium salt can sufficiently deactivate its nucleophilicity.[28] However, this is not a universally applicable strategy as many reactions are not compatible with acidic conditions.[28]
Q9: My reaction mixture turns dark brown when my aminomethyl-containing compound is present. What is happening?
A9: If your molecule also contains a phenol or other easily oxidizable group, the dark coloration is likely due to oxidation.[29] Amines themselves can be susceptible to oxidation. To prevent this:
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon).[29]
-
Use degassed solvents. [29]
-
Avoid exposure to strong oxidizing agents unless intended.
By understanding the inherent reactivity of the aminomethyl group and strategically employing the protection and troubleshooting techniques outlined in this guide, you can navigate the synthetic challenges it presents with greater confidence and success.
References
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them.
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Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]
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Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
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Organic Chemistry, University of Colorado. (n.d.). Reactions of Amines. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Retrieved from [Link]
-
Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- Anonymous. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.2. Preparation of Amines. Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Kotha, S., & Meshram, M. (2020). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., & Ghorai, M. K. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
- Anonymous. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Aminomethyl group. Retrieved from [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Rossi, S., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminomethyl group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Scribd. (n.d.). Stability of Amino Protecting Groups. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic Acid and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid is a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of (2-(Aminomethyl)-5-fluorophenyl)boronic acid with a selection of other structurally related boronic acids: phenylboronic acid , 2-(aminomethyl)phenylboronic acid , and 5-fluorophenylboronic acid . Our analysis, grounded in established mechanistic principles and supported by experimental data from the literature, aims to provide a clear rationale for selecting the optimal boronic acid for your research and development needs.
The Significance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and broad applicability.[1] The electronic and steric nature of the substituents on the phenylboronic acid ring profoundly influences the reaction's outcome. Electron-donating groups can accelerate the crucial transmetalation step, while electron-withdrawing groups can have more complex effects, sometimes enhancing reactivity through different mechanistic pathways.[2]
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is a unique reagent that incorporates three key structural motifs: an ortho-aminomethyl group, a fluorine atom at the meta-position relative to the boronic acid, and the boronic acid functionality itself. Understanding the individual and synergistic contributions of these groups is essential for predicting its performance.
Comparative Analysis: A Deep Dive into Structure and Reactivity
To provide a clear comparison, we will evaluate the performance of our target molecule against its structural analogs, focusing on their application in the Suzuki-Miyaura cross-coupling reaction.
The Role of the ortho-Aminomethyl Group
The presence of an aminomethyl group at the ortho position introduces a basic site in proximity to the acidic boronic acid. This has several important consequences:
-
Lowered pKa: The ortho-aminomethyl group, through an intramolecular interaction, lowers the pKa of the boronic acid. This facilitates the formation of the boronate anion, a key intermediate in one of the proposed Suzuki-Miyaura catalytic cycles.
-
Potential for Intramolecular Catalysis: The amino group can act as an internal base, potentially accelerating the reaction.
-
Steric Effects: Conversely, the ortho-substituent introduces steric hindrance around the boron center. This can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction. This effect is well-documented for other ortho-substituted phenylboronic acids, which often exhibit lower reactivity compared to their meta and para isomers.[3]
A study on the reactivity of 2-(aminomethyl)arylboronic acids in Suzuki-Miyaura coupling reactions revealed that protecting the amine with a tert-butyloxycarbonyl (t-Boc) group significantly increased yields and shortened reaction times.[4] This suggests that the free amine, while beneficial for pKa modulation, can also lead to side reactions or catalyst inhibition, highlighting the nuanced role of this functional group.
The Influence of the Fluorine Substituent
Fluorine is a highly electronegative atom, and its presence on the phenyl ring imparts distinct electronic properties. The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability and binding affinity.[5]
-
Electron-Withdrawing Effect: The fluorine atom in the meta position of (2-(Aminomethyl)-5-fluorophenyl)boronic acid acts as an electron-withdrawing group. This can influence the rate of the transmetalation step. Some studies suggest that electron-withdrawing groups on the boronic acid can accelerate this step, potentially leading to higher yields and shorter reaction times compared to non-fluorinated analogs.[5]
-
Increased Susceptibility to Protodeboronation: A significant drawback of fluorinated arylboronic acids is their increased propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[5] This can lead to lower yields of the desired cross-coupled product.
Studies on polyfluorinated phenylboronic acids have shown that they can be challenging coupling partners due to their rapid decomposition.[6] However, the strategic placement of a single fluorine atom, as in our target molecule, aims to balance the beneficial electronic effects with manageable stability.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Boronic Acid | Key Structural Features | Expected Reactivity in Suzuki-Miyaura Coupling | Potential Advantages | Potential Disadvantages |
| Phenylboronic Acid | Unsubstituted | Baseline reactivity | Commercially available, well-understood reactivity | May require harsher conditions for less reactive aryl halides |
| 2-(Aminomethyl)phenylboronic Acid | ortho-Aminomethyl group | Variable; can be enhanced by N-protection | Lower pKa, potential for intramolecular catalysis | Steric hindrance from ortho-group, potential for side reactions with the free amine |
| 5-Fluorophenylboronic Acid | meta-Fluorine atom | Generally good reactivity | Electron-withdrawing nature may accelerate transmetalation | Increased risk of protodeboronation |
| (2-(Aminomethyl)-5-fluorophenyl)boronic Acid | ortho-Aminomethyl, meta-Fluorine | Complex; a balance of electronic activation, steric hindrance, and stability | Combines potential benefits of both substituents | Susceptible to both steric hindrance and protodeboronation |
Note: The data in this table is a qualitative summary based on established chemical principles. Actual reaction yields and times will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocols
To provide a practical context for this comparison, we present a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for each specific boronic acid and coupling partner.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water, or dioxane and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, a phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the processes discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
(2-(Aminomethyl)-5-fluorophenyl)boronic acid presents a fascinating case study in the rational design of synthetic reagents. It strategically combines an ortho-aminomethyl group to modulate acidity and a meta-fluorine atom to introduce favorable electronic properties. However, these features also introduce potential challenges in the form of steric hindrance and a propensity for protodeboronation.
Our recommendations for researchers are as follows:
-
For straightforward Suzuki-Miyaura couplings where high yields are paramount and the coupling partners are not overly complex, phenylboronic acid or 5-fluorophenylboronic acid are excellent starting points.
-
When investigating the synthesis of molecules where the ortho-aminomethyl group is a desired functionality in the final product, 2-(aminomethyl)phenylboronic acid and its fluorinated analog are the reagents of choice. In these cases, protection of the amine group should be considered to potentially improve yields and reduce side reactions.
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid is particularly well-suited for applications in medicinal chemistry and drug discovery where the incorporation of a fluorinated phenyl moiety with an adjacent aminomethyl group is desired for its potential to enhance biological activity and pharmacokinetic properties.
Ultimately, the optimal choice of boronic acid will depend on the specific synthetic challenge at hand. A thorough understanding of the interplay between the electronic and steric effects of the substituents, as detailed in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
-
Molinari, R. J., et al. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Ammonio- and Amidomethyltrifluoroborates. PMC. [Link]
-
Wright, S. W., Hageman, D. L., & McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Kohlmann, J., et al. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetalation Step. PubMed. [Link]
-
Gravel, M., et al. Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Lebbyy, A. How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]
-
Ting, R., et al. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
-
Ramirez, A., et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. biorxiv. [Link]
-
Satoh, M., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Adamczyk-Woźniak, A., et al. Imino- and aminomethylphenylboronic acids: stabilizing effect of hydrogen bonds. Scilit. [Link]
-
Pomarański, P., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Onnuch, P., et al. Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
-
Hernandez, E. T., et al. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry. [Link]
-
PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
-
Wang, Z., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Molander, G. A., & Cavalcanti, L. N. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. PubMed. [Link]
-
Chotana, G. A., et al. Advances in Cross-Coupling Reactions. MDPI. [Link]
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A Senior Application Scientist's Guide: (2-(Aminomethyl)-5-fluorophenyl)boronic acid as a Bioisostere for Carboxylic Acids
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The carboxylic acid moiety, while a frequent component of pharmacophores due to its hydrogen bonding capacity, often introduces challenges related to pharmacokinetics and metabolism, such as poor membrane permeability and susceptibility to glucuronidation.[1][2] This guide offers an in-depth comparison of (2-(Aminomethyl)-5-fluorophenyl)boronic acid as a promising bioisostere for carboxylic acids, providing researchers with the foundational data and methodologies to leverage its unique properties in drug design.
The Rationale for Bioisosteric Replacement
Bioisosterism, the exchange of a functional group for another with similar physicochemical and topological properties, is a cornerstone of medicinal chemistry.[3] The goal is to retain or enhance biological activity while optimizing the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] Carboxylic acids, being largely ionized at physiological pH, can limit a molecule's ability to cross biological membranes, leading to poor oral bioavailability.[2] Furthermore, they are common substrates for Phase II metabolism, particularly UGT-mediated glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[1][5]
Boronic acids have emerged as a compelling class of carboxylic acid surrogates.[6][7] Unlike the planar carboxylate, the boronic acid is a trigonal planar Lewis acid that can reversibly form a tetrahedral boronate complex upon interaction with nucleophiles, such as the hydroxyl group of a serine residue in an enzyme's active site.[8] This ability to mimic the tetrahedral transition state of amide or ester hydrolysis is a key mechanistic advantage.[8][9] The specific candidate, (2-(Aminomethyl)-5-fluorophenyl)boronic acid, incorporates additional functionalities designed to fine-tune its properties for biological applications.
Comparative Physicochemical Properties
The selection of a bioisostere is a multi-parameter optimization problem. The ideal surrogate should mimic the acidity, geometry, and hydrogen bonding patterns of a carboxylic acid while offering advantages in properties like lipophilicity. (2-(Aminomethyl)-5-fluorophenyl)boronic acid presents a unique profile. The electron-withdrawing fluorine atom and the proximate ortho-aminomethyl group both serve to lower the pKₐ of the boronic acid, bringing it closer to that of a carboxylic acid and facilitating binding at neutral pH.[10][11]
| Bioisostere | Representative Structure | Approx. pKₐ | cLogP (Typical) | Geometry | Key Features |
| Carboxylic Acid | R-COOH | 4–5 | Variable | Trigonal Planar | Anionic at pH 7.4, strong H-bond acceptor.[1] |
| (2-(Aminomethyl)-5-fluorophenyl)boronic acid | See structure | ~7-8 (boronic acid) | ~1.0-1.5 | Trigonal Planar | Lewis acidic, forms tetrahedral complexes, intramolecular interactions possible.[10][12] |
| Tetrazole | R-CN₄H | 4.5–4.9 | More Lipophilic | Planar Aromatic | Metabolically stable, charge delocalized over the ring, slightly larger.[5][13][14][15] |
| Acylsulfonamide | R-CONHSO₂R' | 4–6 | More Lipophilic | Non-planar | Strong H-bond donor/acceptor, metabolically robust.[16][17] |
| Hydroxamic Acid | R-CONHOH | 9–10 | Variable | Planar | Can act as a metal chelator, potential for metabolic instability.[13][18] |
Note: pKₐ and cLogP values are approximate and can vary significantly based on the rest of the molecular structure.
Performance in Biological Systems: A Mechanistic View
The true test of a bioisostere lies in its biological performance. Boronic acids, including our topic molecule, function fundamentally differently from carboxylic acids at the molecular level.
Enzyme Inhibition: Many enzymes targeted in drug discovery are hydrolases (e.g., proteases, esterases). While a carboxylate inhibitor typically engages in non-covalent interactions (e.g., salt bridges with arginine or lysine), a boronic acid can form a reversible covalent bond with a nucleophilic residue (like serine) in the enzyme's active site.[19][20][21] This interaction forms a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis, often leading to potent inhibition.[8] The ortho-aminomethyl group can further enhance binding by acting as a general acid (in its protonated ammonium form) to facilitate the departure of the leaving group (water), a mechanism supported by kinetic studies.[10][22]
Pharmacokinetic Profile: The primary motivation for using a bioisostere is often to improve the ADME profile.[6][7]
-
Absorption & Permeability: At physiological pH 7.4, a carboxylic acid (pKₐ ~4.5) is almost entirely deprotonated to its anionic carboxylate form, which is poorly membrane-permeable. In contrast, a significant fraction of the (2-(Aminomethyl)-5-fluorophenyl)boronic acid (pKₐ ~7-8) will exist in its neutral, more lipophilic form, potentially leading to improved passive diffusion across the gut wall.[15]
-
Metabolism & Excretion: Boronic acids are not substrates for the UGT enzymes that typically metabolize carboxylic acids.[2] Their metabolism is more complex, potentially involving oxidation via Cytochrome P450 enzymes.[23] This shift in metabolic pathway can reduce the risk of forming reactive acyl glucuronide metabolites and may lead to a more favorable pharmacokinetic profile. However, the reactivity of boronic acids means they can interact with other endogenous nucleophiles, which can sometimes result in poor pharmacokinetic profiles if not carefully managed through structural design.[24]
Experimental Protocols
To empower researchers to validate these properties, we provide the following self-validating, step-by-step protocols. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Determination of pKₐ by UV-Metric Titration
This method is ideal for chromophore-containing molecules and requires minimal sample.[25] It relies on the principle that the UV absorbance of a molecule changes as it transitions between its protonated and deprotonated states.
-
Rationale: By measuring absorbance across a wide pH range, we can identify the pH at which the protonated and deprotonated species are in equal concentration, which defines the pKₐ. This is a highly sensitive method suitable for early drug discovery.[25]
-
Materials:
-
Test compound (e.g., (2-(Aminomethyl)-5-fluorophenyl)boronic acid)
-
UV-transparent 96-well plate
-
Series of universal aqueous buffers (pH 1.0 to 13.0)
-
Multi-channel pipette
-
UV/Vis plate reader
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Causality: DMSO is a universal solvent for many drug-like molecules and ensures complete dissolution before dilution into aqueous buffers.
-
Plate Preparation: In the 96-well plate, add 198 µL of each buffer from the pH series to individual wells.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well, resulting in a final concentration of 100 µM. Mix thoroughly by gentle pipetting. Causality: This dilution ensures the final DMSO concentration is low (~1%) to minimize its effect on the aqueous pKₐ.
-
Blank Measurement: Prepare a corresponding set of wells containing only buffer and 2 µL of DMSO to serve as a blank for each pH point.
-
Absorbance Reading: Scan the plate across a relevant UV wavelength range (e.g., 220-400 nm) to identify the wavelength of maximum absorbance difference between the acidic and basic forms of the compound.
-
Data Acquisition: Measure the absorbance at this chosen wavelength for all wells.
-
Data Analysis: Subtract the blank absorbance from the sample absorbance for each pH point. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKₐ value(s).
-
Protocol 2: Determination of LogD at pH 7.4 (Shake-Flask Method)
The "shake-flask" method is the gold standard for measuring lipophilicity.[26][27] It directly measures the partitioning of a compound between an aqueous and an organic phase.
-
Rationale: LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds, as it reflects the partitioning of all species (neutral and ionized) present at that pH.[25]
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer and centrifuge
-
-
Methodology:
-
Phase Presaturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 30 minutes. Allow the layers to separate completely overnight. This creates PBS-saturated octanol and octanol-saturated PBS. Causality: Presaturation is critical to prevent volume changes during the experiment, which would lead to inaccurate concentration measurements.
-
Compound Dosing: Prepare a 1 mg/mL stock solution of the test compound in the organic (octanol) or aqueous (PBS) phase.
-
Partitioning: In a microcentrifuge tube, combine 500 µL of the octanol-saturated PBS and 500 µL of the PBS-saturated octanol. Add a small volume (5-10 µL) of the compound stock solution.
-
Equilibration: Cap the tube tightly and vortex vigorously for 3 minutes to ensure thorough mixing and facilitate partitioning. Let the tube stand or centrifuge at low speed (~2000 rpm) for 10 minutes to ensure complete phase separation.
-
Sampling: Carefully withdraw an aliquot from both the upper organic layer and the lower aqueous layer. Be extremely careful not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each phase by HPLC. Create a standard curve to ensure accurate quantification.
-
Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Conclusion and Future Outlook
(2-(Aminomethyl)-5-fluorophenyl)boronic acid stands out as a highly engineered and versatile bioisostere for carboxylic acids. Its key advantages include:
-
Tunable Acidity: The ortho-aminomethyl and fluoro substituents modulate the Lewis acidity of the boron center, bringing its effective pKₐ into a more physiologically relevant range.[10][11]
-
Unique Binding Mode: The ability to form reversible covalent bonds allows for a potent and unique mechanism of enzyme inhibition that mimics the catalytic transition state.[8][20][21]
-
Improved Physicochemical Profile: By replacing a permanently anionic group with one that is predominantly neutral at physiological pH, this bioisostere offers a rational path to improving membrane permeability and oral bioavailability.[15]
-
Altered Metabolic Profile: It circumvents the primary metabolic pathways associated with carboxylic acids, potentially reducing liabilities related to reactive metabolites.[2]
Researchers and drug development professionals should consider this moiety not as a simple drop-in replacement, but as a strategic tool. Its non-planar, tetrahedral binding geometry and potential for covalent interaction require careful consideration during structure-activity relationship (SAR) studies. However, for targets where mimicking a tetrahedral transition state is advantageous, or where the liabilities of a carboxylic acid are dose-limiting, (2-(Aminomethyl)-5-fluorophenyl)boronic acid provides a compelling and rationally designed alternative to accelerate the development of optimized therapeutic agents.
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A Comparative Guide to Leucyl-tRNA Synthetase Inhibitors: Efficacy of Benzoxaboroles Versus Other Chemical Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high specificity and efficacy is a perpetual frontier. Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, has emerged as a compelling target for the development of new antimicrobial and anti-infective agents. This guide provides an in-depth technical comparison of the benzoxaborole class of LeuRS inhibitors, exemplified by derivatives of (2-(Aminomethyl)-5-fluorophenyl)boronic acid, against other prominent classes of LeuRS inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the detailed protocols for their evaluation.
Introduction: The Critical Role of Leucyl-tRNA Synthetase in Cellular Viability
Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a crucial step in the translation of the genetic code.[1][2] The fidelity of this process is paramount for the synthesis of functional proteins. Consequently, the inhibition of aaRSs leads to the cessation of protein synthesis and, ultimately, cell death.[1] The structural differences between prokaryotic and eukaryotic aaRSs offer a therapeutic window for the development of selective inhibitors with minimal host toxicity.[1]
Leucyl-tRNA synthetase (LeuRS) is a particularly attractive target due to its essential role and the presence of a distinct editing domain that ensures the correct charging of leucine to its tRNA.[1] This guide will focus on a novel class of boron-containing inhibitors, the benzoxaboroles, and compare their efficacy and mechanism of action with other classes of LeuRS inhibitors.
Mechanism of Action: A Tale of Two Strategies
The inhibition of LeuRS can be broadly categorized into two main strategies: targeting the synthetic active site or targeting the editing domain.
The Benzoxaboroles: Trapping the tRNA in the Editing Site
The hallmark of benzoxaborole inhibitors, including derivatives of (2-(Aminomethyl)-5-fluorophenyl)boronic acid, is their unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism.[3] Unlike classical competitive inhibitors that bind to the active site, benzoxaboroles target the editing domain of LeuRS.
The boron atom within the benzoxaborole scaffold plays a pivotal role. It forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule (tRNALeu).[1] This stable adduct effectively traps the tRNALeu within the editing site, preventing its release and subsequent participation in protein synthesis.[1][3] This novel mechanism confers high specificity and potency to this class of inhibitors.
Figure 1: Oxaborole tRNA Trapping (OBORT) mechanism of benzoxaboroles.
Non-Benzoxaborole Inhibitors: Targeting the Synthetic Site and Beyond
In contrast to benzoxaboroles, many other LeuRS inhibitors, including natural products and other synthetic compounds, target the synthetic active site of the enzyme. These inhibitors often act as competitive inhibitors of leucine or ATP, or as non-competitive inhibitors that bind to allosteric sites.
-
Aminoacyl-AMP Analogs: These compounds mimic the leucyl-adenylate intermediate formed during the aminoacylation reaction. By binding tightly to the synthetic active site, they prevent the transfer of leucine to tRNALeu.[1]
-
Natural Products: Compounds like borrelidin, a macrolide antibiotic, have been shown to inhibit threonyl-tRNA synthetase and also exhibit activity against other aaRSs.[4] Their mechanisms can be complex, often involving non-competitive inhibition.[4]
Comparative Efficacy: A Quantitative Look at LeuRS Inhibition
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The following table summarizes the reported efficacy of various benzoxaborole and non-benzoxaborole LeuRS inhibitors.
| Inhibitor Class | Compound | Target Organism/Enzyme | Efficacy (IC50/Ki/MIC) | Reference |
| Benzoxaborole | Tavaborole (AN2690) | S. cerevisiae LeuRS | Ki = 1.06 µM (for Mandelate Racemase) | [5] |
| M. tuberculosis H37Rv | MIC = 7.5 µg/mL | [1] | ||
| AN3017 | M. tuberculosis LeuRS | IC50 = 0.64 µM | [1] | |
| M. tuberculosis H37Rv | MIC = 1.8 µg/mL | [1] | ||
| ZCL039 | S. pneumoniae LeuRS | - | [6] | |
| S. pneumoniae | MIC = 5 µg/mL | [1] | ||
| GSK656 | M. tuberculosis LeuRS | IC50 = 0.20 µM | [7] | |
| M. tuberculosis H37Rv | MIC = 0.08 µM | [7] | ||
| PT638 (prodrug) | S. aureus | MIC = 0.4 µg/mL | [3] | |
| Amino analogue of PT638 | S. aureus LeuRS | IC50 = 3.0 µM | [3] | |
| Non-Benzoxaborole | Borrelidin | P. falciparum | - | [4] |
| Mupirocin (Isoleucyl-tRNA Synthetase Inhibitor) | S. aureus | - | [1] | |
| Agrocin 84 | - | - | [1] |
Note: Direct comparison of efficacy values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: Validating Inhibitor Efficacy
The determination of inhibitor efficacy relies on robust and reproducible biochemical assays. The two primary assays for evaluating aaRS inhibitors are the aminoacylation assay and the ATP-PPi exchange assay.
Aminoacylation Assay (tRNA Charging Assay)
This assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA. Inhibition of this process is a direct measure of the inhibitor's effect on the overall catalytic activity of the synthetase.
Principle: The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA over time. The reaction is stopped, and the charged tRNA is precipitated and separated from the free radiolabeled amino acid. The radioactivity of the precipitate is then measured.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.6), MgCl2 (e.g., 5 mM), KCl (e.g., 50 mM), ATP (e.g., 2.5 mM), the specific tRNA, and the radiolabeled amino acid (e.g., 14C-Leucine).[8]
-
Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified LeuRS enzyme. Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).[8]
-
Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This will precipitate the tRNA and any charged aminoacyl-tRNA.[8]
-
Filtration and Washing: Filter the precipitate through a filter membrane. Wash the filter multiple times with cold TCA solution to remove any unincorporated radiolabeled amino acid.[8]
-
Scintillation Counting: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Self-Validation: The inclusion of a no-enzyme control and a no-inhibitor control is crucial for validating the assay. The no-enzyme control ensures that the observed radioactivity is due to enzymatic activity, while the no-inhibitor control provides the baseline for calculating the percentage of inhibition.
Figure 2: Workflow for the Aminoacylation Assay.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate and pyrophosphate (PPi).
Principle: The assay measures the reverse reaction, the incorporation of radiolabeled pyrophosphate (32PPi) into ATP, which is dependent on the presence of the amino acid and the enzyme.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, the specific amino acid (leucine), and radiolabeled pyrophosphate (32PPi).[9]
-
Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified LeuRS enzyme. Incubate at a constant temperature.
-
Quenching and Separation: Stop the reaction by adding a quenching solution (e.g., perchloric acid). Separate the radiolabeled ATP from the unincorporated 32PPi using activated charcoal, which binds ATP.[9]
-
Scintillation Counting: Wash the charcoal to remove unbound 32PPi and then measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
Data Analysis: Determine the rate of ATP formation and calculate the percentage of inhibition to determine the IC50 or Ki value.
Causality and Experimental Choices: This assay is particularly useful for identifying inhibitors that target the synthetic active site and interfere with amino acid activation. The choice of radiolabeled PPi allows for a highly sensitive detection of the exchange reaction.
Structure-Activity Relationship (SAR) of Benzoxaboroles
The efficacy of benzoxaborole inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key features required for potent LeuRS inhibition.
-
The 3-Aminomethyl Group: The presence of a 3-aminomethyl group on the benzoxaborole ring has been shown to significantly increase the inhibitory activity against M. tuberculosis LeuRS.[1] This group likely forms important interactions within the editing site of the enzyme.
-
Substitutions on the Benzene Ring: Modifications at the C-6 and C-7 positions of the benzoxaborole ring can modulate the potency and selectivity of the inhibitors.[1] For instance, the addition of halogen atoms can enhance activity.[10]
-
The Boron Atom: The boron atom is the cornerstone of the OBORT mechanism, and its ability to form a stable adduct with the tRNA is essential for the inhibitory activity.
These SAR insights guide the rational design of new benzoxaborole derivatives with improved efficacy and pharmacokinetic properties.
Conclusion and Future Perspectives
Benzoxaboroles, with their unique tRNA-trapping mechanism, represent a promising class of LeuRS inhibitors with potent antimicrobial activity. Their distinct mode of action offers a potential advantage in overcoming resistance mechanisms that have emerged against inhibitors targeting the synthetic active site. The continued exploration of the benzoxaborole scaffold, guided by a deep understanding of its SAR, holds great promise for the development of next-generation anti-infective therapies. Further research focusing on the selectivity of these compounds for microbial versus human LeuRS will be critical for their successful clinical translation. This guide provides a foundational understanding for researchers to design and evaluate novel LeuRS inhibitors, ultimately contributing to the fight against infectious diseases.
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Navigating the Suzuki Coupling Landscape: A Comparative Guide to Alternatives for (2-(Aminomethyl)-5-fluorophenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical agents and functional materials. The choice of the organoboron reagent is paramount to the success of this transformation. While (2-(Aminomethyl)-5-fluorophenyl)boronic acid is a valuable building block, its inherent instability and potential for side reactions can present significant challenges. This guide provides an in-depth technical comparison of alternative reagents, offering experimental data and mechanistic insights to empower you in selecting the optimal coupling partner for your synthetic endeavors.
The Challenge with Aminomethylphenylboronic Acids
(2-(Aminomethyl)-5-fluorophenyl)boronic acid and its analogs, while synthetically useful, are often prone to decomposition pathways that can hinder their effectiveness in Suzuki-Miyaura couplings. The primary culprit is protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. This side reaction is often exacerbated by the basic and aqueous conditions typically employed in Suzuki couplings. Furthermore, the presence of the aminomethyl group can lead to catalyst inhibition through coordination with the palladium center, and the boronic acid moiety itself can form cyclic trimers (boroxines), complicating stoichiometry and reactivity.[1][2]
These stability issues can result in lower yields, the need for higher catalyst loadings, and difficulties in purification. Consequently, the development of more robust and reliable alternatives has been a key focus in synthetic chemistry.
Superior Alternatives: A Performance-Based Comparison
Two classes of reagents have emerged as superior alternatives to aminomethylphenylboronic acids: Potassium Aminomethyltrifluoroborates and Aminomethyl MIDA Boronates . These alternatives address the inherent instability of boronic acids by modifying the coordination state of the boron atom, rendering them more stable to air, moisture, and the reaction conditions.
Potassium (Boc-aminomethyl)trifluoroborate: A Robust and Versatile Coupling Partner
Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, free-flowing solids that exhibit exceptional stability compared to their boronic acid counterparts. The boron atom in a trifluoroborate is tetrahedral and saturated, which protects it from protodeboronation and oxidation.[3] Under the reaction conditions, the trifluoroborate slowly hydrolyzes to release the active boronic acid in situ, maintaining a low concentration that favors the desired cross-coupling over decomposition pathways.
A particularly relevant alternative is Potassium (Boc-aminomethyl)trifluoroborate , which serves as a stable and efficient precursor for introducing a protected primary aminomethylphenyl group.
Comparative Performance Data:
| Reagent Class | Key Advantages | Typical Reaction Conditions | Representative Yields |
| Aminomethylphenylboronic Acids | Readily available for some structures. | Often require carefully controlled, anhydrous conditions and higher catalyst loadings to mitigate decomposition. | 50-80% (highly substrate dependent and can be inconsistent) |
| Potassium (Boc-aminomethyl)trifluoroborate | High stability (air and moisture stable), easy to handle, consistent reactivity, broad substrate scope.[4] | Pd(OAc)₂, SPhos or XPhos ligand, K₂CO₃ or Cs₂CO₃ base, in a toluene/water solvent system at 85 °C.[4] | 80-95% with a wide range of aryl and heteroaryl chlorides.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium (Boc-aminomethyl)trifluoroborate
This protocol is adapted from established literature procedures for the coupling of aryl chlorides.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium (Boc-aminomethyl)trifluoroborate (1.05 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (3 equiv)
-
Toluene/H₂O (4:1 mixture, 0.25 M)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, potassium (Boc-aminomethyl)trifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 85 °C and stir for 22 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
N-Methyliminodiacetic Acid (MIDA) Boronates: The Stability Champions
MIDA boronates are another class of exceptionally stable organoboron reagents. The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the vacant p-orbital of the boron atom, creating a tetrahedral, sp³-hybridized boron center. This coordinative saturation renders MIDA boronates unreactive under standard anhydrous cross-coupling conditions and remarkably stable to air, moisture, and chromatography.[5]
The key feature of MIDA boronates is their ability to undergo "slow-release" of the corresponding boronic acid under mild aqueous basic conditions. This slow release maintains a very low concentration of the often-unstable free boronic acid in the reaction mixture, thereby minimizing side reactions and maximizing coupling efficiency, especially with challenging substrates.[6]
Comparative Performance Data:
| Reagent Class | Key Advantages | Typical Reaction Conditions | Representative Yields |
| Aminomethylphenylboronic Acids | Direct use of the reactive species. | Prone to decomposition, leading to lower and variable yields. | 50-80% |
| Aminomethyl MIDA Boronates | Exceptional benchtop stability, compatible with a wide range of reaction conditions, enables iterative cross-coupling.[3][6] | Pd₂(dba)₃, SPhos or XPhos ligand, K₃PO₄ base, in a dioxane/water solvent system at 80 °C. | Consistently high yields (>90%) even with unstable boronic acid precursors.[6] |
Protocol 2: General Procedure for Suzuki-Miyaura Slow-Release Coupling with a MIDA Boronate
This protocol is a general guideline for the slow-release cross-coupling of MIDA boronates with aryl halides.[7]
Materials:
-
Aryl halide (1.0 equiv)
-
Aminomethyl MIDA boronate (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (6 mol%)
-
K₃PO₄ (3-5 equiv)
-
Dioxane/H₂O (5:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, MIDA boronate, Pd₂(dba)₃, and XPhos.
-
Add the K₃PO₄.
-
Seal the vessel and thoroughly purge with an inert gas (e.g., argon).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Rationale for Enhanced Performance
The superior performance of trifluoroborates and MIDA boronates stems from their ability to circumvent the primary degradation pathways of boronic acids. The tetrahedral nature of the boron atom in both alternatives protects it from facile protodeboronation.
The "slow-release" mechanism of MIDA boronates is particularly advantageous. By maintaining a low steady-state concentration of the free boronic acid, the rate of transmetalation with the palladium catalyst can outcompete the rate of decomposition, leading to significantly higher yields, especially for unstable boronic acids.[6][8]
Visualizing the Alternatives in the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the structural differences between the boron reagents discussed.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: Structural comparison of boronic acid and its stable alternatives.
Conclusion and Recommendations
For researchers seeking reliable and high-yielding Suzuki-Miyaura couplings involving aminomethyl-functionalized aryl groups, moving beyond traditional boronic acids is highly recommended.
-
Potassium (Boc-aminomethyl)trifluoroborate offers a significant improvement in stability and handling, providing consistent and high yields across a broad range of substrates. It is an excellent first choice for replacing (2-(Aminomethyl)-5-fluorophenyl)boronic acid, particularly when a protected primary amine is desired.
-
Aminomethyl MIDA boronates represent the gold standard for stability. Their unique slow-release mechanism makes them ideal for particularly challenging couplings where the corresponding boronic acid is known to be highly unstable. The compatibility of MIDA boronates with a wide range of synthetic transformations also allows for the late-stage introduction of the boronic acid functionality.
By understanding the inherent limitations of aminomethylphenylboronic acids and embracing these superior alternatives, researchers can significantly enhance the efficiency, reliability, and scope of their Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the pace of discovery in drug development and materials science.
References
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Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(9), 8056-8067. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5864-5869. [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(17), 6857-6861. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(42), 15382-15383. [Link]
-
Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids: A Guide for Researchers and Drug Developers
In the toolkit of the modern synthetic chemist, phenylboronic acids are indispensable reagents. Their prominence, cemented by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undeniable. However, the strategic substitution of hydrogen with fluorine on the phenyl ring—a common tactic in medicinal chemistry—imparts a cascade of physicochemical changes that can be leveraged for enhanced reactivity, novel biological activity, and improved molecular recognition. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated phenylboronic acids, offering the technical insights required to make an informed selection for your specific research and development needs.
The "Fluorine Effect": A Fundamental Shift in Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto the phenyl ring fundamentally alters the electronic landscape of the boronic acid. This "fluorine effect" is primarily driven by a powerful electron-withdrawing inductive effect (-I), which modifies the molecule's acidity, stability, and intermolecular interactions.
Acidity (pKa)
A primary and highly consequential effect of fluorination is the significant increase in the acidity of the boronic acid moiety. The electron-withdrawing fluorine atoms stabilize the negatively charged tetrahedral boronate anion [ArB(OH)₃]⁻ that forms upon reaction with a base. This stabilization facilitates the deprotonation of the boronic acid, resulting in a lower pKa value.[1][2]
This enhanced acidity is not merely a theoretical curiosity; it has profound practical implications. For instance, in Suzuki-Miyaura coupling, the formation of the boronate anion is a prerequisite for the critical transmetalation step. A lower pKa means that this active species can be generated under milder basic conditions, which is advantageous when working with base-sensitive substrates. The pKa can range from approximately 8.8 for the parent phenylboronic acid to as low as 6.17 for highly fluorinated analogues.[1]
Table 1: Comparative pKa Values of Selected Phenylboronic Acids
| Compound | Approximate pKa | Rationale for Acidity |
| Phenylboronic Acid | 8.8 | Baseline acidity. |
| 4-Fluorophenylboronic Acid | 8.77[1] | The inductive (-I) and resonance (+R) effects of a para-fluorine nearly cancel, leading to a minimal change in acidity.[1] |
| 3-Fluorophenylboronic Acid | ~8.0 | The inductive effect dominates at the meta position, significantly increasing acidity. |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1] | Multiple, strong electron-withdrawing groups dramatically lower the pKa. |
Lewis Acidity and Electrophilicity
The boron atom in a boronic acid is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons. Fluorination of the phenyl ring exacerbates this electron deficiency, thereby increasing the Lewis acidity of the boron center.[2][3] This enhanced electrophilicity is a key factor in applications beyond cross-coupling, particularly in the design of chemical sensors and enzyme inhibitors where the boronic acid acts as a recognition element.
Stability and the Challenge of Protodeboronation
While advantageous in many respects, the electronic changes induced by fluorine can also compromise the stability of the C-B bond. Fluorinated arylboronic acids, particularly those with multiple fluorine substituents, are often more susceptible to a detrimental side reaction known as protodeboronation.[1][4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the reagent. This instability is especially pronounced under the basic conditions required for many cross-coupling reactions.[4][5] Careful selection of reaction conditions (e.g., choice of base, temperature, and use of boronic esters) is often necessary to mitigate this decomposition pathway.[5][6]
Performance in Critical Applications
The distinct physicochemical properties of fluorinated phenylboronic acids directly translate to their performance in the laboratory.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is arguably the most common application for phenylboronic acids. The choice between a fluorinated and non-fluorinated variant can significantly impact reaction efficiency and scope.
-
Non-Fluorinated Phenylboronic Acids : These are the robust, general-purpose workhorses of Suzuki coupling. They are typically more stable towards protodeboronation and are often more cost-effective.
-
Fluorinated Phenylboronic Acids : These reagents can offer distinct advantages. The electron-deficient nature of the fluorinated aryl ring can accelerate the rate-determining transmetalation step of the catalytic cycle.[7][8] This allows for efficient coupling, sometimes at lower temperatures or with shorter reaction times. However, this benefit is a double-edged sword, as the same electronic factors increase the risk of protodeboronation.[9] The development of specialized precatalysts that rapidly form the active catalytic species has been a key strategy to successfully couple these unstable boronic acids before they can decompose.[9]
This protocol provides a framework for objectively assessing the reactivity of a fluorinated versus a non-fluorinated phenylboronic acid under identical conditions.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
4-Fluorophenylboronic Acid (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Internal Standard (e.g., dodecane, for GC analysis)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol), and a magnetic stir bar.
-
Boronic Acid Addition: To the first tube, add phenylboronic acid (1.2 mmol). To the second tube, add 4-fluorophenylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal both tubes, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed dioxane (4 mL) and the degassed aqueous Na₂CO₃ solution (1 mL) to each tube via syringe.
-
Reaction: Place both tubes in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and determine the isolated yield for a direct comparison.
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Biological Applications: Sensing and Molecular Recognition
The enhanced Lewis acidity of fluorinated phenylboronic acids makes them particularly adept at interacting with biologically relevant molecules, especially those containing cis-diol functionalities like saccharides.
-
Saccharide Sensing : Boronic acids reversibly bind to diols to form stable cyclic boronate esters. This interaction forms the basis of sensors for glucose and other carbohydrates.[10] Because fluorinated phenylboronic acids have a lower pKa, they can bind effectively to diols at physiological pH (~7.4), a regime where non-fluorinated analogues are less active.[11] This property is critical for developing sensitive glucose sensors for medical diagnostics.[10]
-
Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases, where the electron-deficient boron atom forms a covalent adduct with the serine hydroxyl group in the enzyme's active site. The increased electrophilicity of fluorinated versions can lead to stronger binding and more potent inhibition.
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a cis-diol.
Summary: A Head-to-Head Comparison
| Feature | Non-Fluorinated Phenylboronic Acids | Fluorinated Phenylboronic Acids |
| Acidity (pKa) | Higher (weaker acid) | Lower (stronger acid)[1] |
| Lewis Acidity | Moderate | Enhanced[2][3] |
| Stability | Generally higher | More prone to protodeboronation[4][5] |
| Suzuki Coupling | Reliable, general-purpose | Can be faster; requires careful condition optimization[7][9] |
| Sensing (Diols) | Effective at basic pH | More sensitive at physiological pH (~7.4)[11] |
| Cost | Generally lower | Typically higher |
Conclusion: A Strategic Choice
The decision to employ a fluorinated or non-fluorinated phenylboronic acid is a strategic one, dictated by the specific goals of the synthesis or application. Non-fluorinated variants remain the reliable and cost-effective choice for many standard procedures. However, when seeking accelerated reaction rates, enhanced binding affinities, or biological activity at physiological pH, the unique electronic properties of fluorinated phenylboronic acids provide a powerful advantage. While their use may require more nuanced optimization to circumvent potential instability, the performance benefits they offer in challenging synthetic and biological contexts are often well worth the investment. An understanding of the fundamental principles outlined in this guide will empower researchers to harness the full potential of these versatile chemical tools.
References
- Title: A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem Source: BenchChem URL
- Title: Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step Source: Sci-Hub URL
- Title: pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
- Source: National Institutes of Health (NIH)
- Title: (Trifluoromethoxy)
- Title: A general protodeboronation reaction.
- Source: National Institutes of Health (NIH)
- Title: Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step Source: PubMed URL
- Title: A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Source: BenchChem URL
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL
- Title: Influence of fluorine substituents on the properties of phenylboronic compounds Source: ResearchGate URL
- Title: Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development Source: PubMed URL
- Source: PubMed Central (PMC)
- Source: National Institutes of Health (NIH)
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- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of ortho-Aminomethylphenylboronic Acids
In the landscape of molecular recognition, boronic acids have carved a significant niche, particularly for their ability to form reversible covalent bonds with cis-diols, a motif abundant in biologically crucial molecules like saccharides and glycoproteins.[1] Among these, ortho-aminomethylphenylboronic acids are of particular interest due to their enhanced affinity for sugars at neutral pH, a property conferred by the intramolecular interaction between the aminomethyl group and the boronic acid moiety.[2] This guide provides a comprehensive framework for validating the binding affinity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid and its analogs, offering a comparative analysis of key experimental techniques and the rationale behind their application.
While specific binding data for (2-(Aminomethyl)-5-fluorophenyl)boronic acid is not extensively available in public literature, we will use the foundational work on a series of ortho-(aminomethyl)phenylboronic acids by Adamczyk-Wozniak et al. as a case study to illustrate the validation process.[3] This allows for a data-driven comparison of structurally related compounds and a thorough exploration of the methodologies involved. The principles and protocols detailed herein are directly applicable to the titular compound.
The Significance of the ortho-Aminomethyl Group
The strategic placement of an aminomethyl group at the ortho position to the boronic acid is a key design feature. This substitution significantly lowers the pKa of the boronic acid, facilitating the formation of a tetrahedral boronate anion at physiological pH.[2] This anionic form is crucial for the subsequent covalent interaction with cis-diols. The proximity of the nitrogen atom's lone pair of electrons can stabilize the electron-deficient boron center, further promoting diol binding.[4]
Comparative Analysis of Binding Affinity Validation Techniques
The selection of an appropriate biophysical technique to quantify binding affinity is paramount. Here, we compare three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays. Each method offers unique insights into the binding event, and the choice often depends on the specific experimental goals and the nature of the interacting molecules.
Data Presentation: A Comparative Look at Binding Affinities
To illustrate the comparative nature of this guide, the following table summarizes the association constants (Ka) for various ortho-(aminomethyl)phenylboronic acid derivatives with different sugars, as determined by a fluorescence competition assay with Alizarin Red S (ARS).[3] This data highlights how modifications to the aminomethyl group can influence binding affinity and selectivity.
| Compound | Substituent on Amino Group | Ka for D-glucose (M-1) | Ka for D-fructose (M-1) | Ka for D-galactose (M-1) |
| 1 | -H | 25 | 210 | 45 |
| 2 | -CH3 | 20 | 180 | 30 |
| 3 | -(CH3)2 | 15 | 150 | 25 |
| 4 | -CH2Ph | 30 | 250 | 50 |
Data extracted from Adamczyk-Wozniak, A., et al. (2008). Appl. Organomet. Chem.[3]
This data clearly demonstrates that even subtle changes to the chemical structure can impact the binding affinity, underscoring the need for precise and reliable validation methods.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three key binding affinity validation techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Causality Behind Experimental Choices:
-
Immobilization Strategy: A common method is amine coupling, where the ligand (in this case, a glycoprotein containing cis-diols) is covalently attached to the sensor surface. The choice of a glycoprotein as the ligand allows for the analysis of the interaction with the soluble boronic acid analyte.
-
Analyte Concentration Series: A range of boronic acid concentrations is injected to determine the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
-
Reference Surface: A reference flow cell is crucial to subtract non-specific binding and bulk refractive index changes.
Experimental Workflow Diagram:
Caption: SPR experimental workflow for boronic acid binding.
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve a glycoprotein (e.g., horseradish peroxidase) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
Analyte Preparation: Prepare a stock solution of the boronic acid in a running buffer (e.g., HBS-EP+). Create a dilution series of the boronic acid in the running buffer.
-
Sensor Chip Preparation: Equilibrate a CM5 sensor chip with the running buffer.
-
Ligand Immobilization (Amine Coupling):
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the glycoprotein solution over the activated surface.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Measurement:
-
Inject the boronic acid solutions in order of increasing concentration over the ligand and reference flow cells.
-
Allow for sufficient association and dissociation time for each injection.
-
-
Data Analysis:
-
Perform reference subtraction to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6]
Causality Behind Experimental Choices:
-
Titration Direction: Typically, the small molecule (boronic acid) is in the syringe and titrated into the macromolecule (a protein or glycoprotein with cis-diol motifs) in the sample cell. This ensures that the heat of dilution of the macromolecule is constant.
-
Buffer Matching: Precise buffer matching between the syringe and cell solutions is critical to minimize large heats of dilution that can obscure the binding signal.
-
Concentration Range: The concentrations of the ligand and macromolecule should be chosen to ensure a "c-window" (c = n * [Macromolecule] / KD) that allows for accurate determination of the binding isotherm.
Experimental Workflow Diagram:
Caption: ITC experimental workflow for boronic acid binding.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the glycoprotein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the boronic acid (e.g., 200-500 µM) in the exact same buffer.
-
Degas both solutions immediately before use.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Load the glycoprotein solution into the sample cell.
-
Load the boronic acid solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the boronic acid into the glycoprotein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of boronic acid to glycoprotein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the association constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).
-
Fluorescence-Based Competition Assay
This method relies on the displacement of a fluorescent probe that binds to the boronic acid.[4] Alizarin Red S (ARS) is a common probe as its fluorescence is quenched upon binding to boronic acids.
Causality Behind Experimental Choices:
-
Probe Selection: ARS is a catechol, which contains a cis-diol, allowing it to bind to boronic acids. The change in its fluorescence properties upon binding provides a measurable signal.
-
Competition Principle: A non-fluorescent sugar (the competitor) will displace ARS from the boronic acid, leading to a recovery of fluorescence. The concentration of sugar required to displace 50% of the ARS is related to the binding affinity of the sugar for the boronic acid.
-
Fixed Concentrations: The concentrations of the boronic acid and ARS are kept constant while the concentration of the sugar is varied.
Experimental Workflow Diagram:
Caption: Fluorescence competition assay workflow.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the boronic acid, Alizarin Red S, and the sugar in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Create a serial dilution of the sugar stock solution.
-
-
Assay Setup:
-
In a microplate, add the boronic acid and ARS to each well at a fixed final concentration.
-
Add the different concentrations of the sugar to the wells.
-
Include control wells with only boronic acid and ARS (no sugar) and wells with only buffer.
-
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for ARS.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the sugar concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 value (the concentration of sugar that displaces 50% of the ARS).
-
Calculate the association constant (Ka) for the boronic acid-sugar interaction using the Cheng-Prusoff equation or a similar model that accounts for the known affinity of ARS for the boronic acid.
-
Conclusion
Validating the binding affinity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid and its analogs is a critical step in understanding their potential as molecular probes or therapeutic agents. This guide has provided a comparative overview of three powerful techniques—SPR, ITC, and fluorescence-based assays—each offering distinct advantages. By understanding the principles behind these methods and following rigorous experimental protocols, researchers can obtain reliable and quantitative data on the binding interactions of these important compounds. The choice of technique will ultimately be guided by the specific research question, the available instrumentation, and the properties of the molecules under investigation.
References
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Adamczyk-Wozniak, A., Brzozka, Z., Cyranski, M. K., Filipowicz-Szymanska, A., Klimentowska, P., Zubrowska, A., Zukowski, K., & Sporzynski, A. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Applied Organometallic Chemistry, 22(8), 427-432. [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). A new highly fluorescent probe for monosaccharides based on a donor−acceptor dipyridyl-boronic acid compound. Journal of Physical Chemistry A, 105(28), 6834-6840. [Link]
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The Versatile Virtuoso: A Comparative Guide to the Applications of Aminomethylphenylboronic Acid
In the dynamic landscape of chemical biology and drug discovery, the relentless pursuit of molecular tools with precision, versatility, and efficiency is paramount. Among the rising stars in this arena is aminomethylphenylboronic acid (AMPBA) and its derivatives. This guide offers an in-depth, comparative analysis of the multifaceted applications of this unique chemical entity, moving beyond a simple cataloging of its uses to provide a critical evaluation of its performance against established and emerging alternatives. We will delve into the causality behind experimental choices, present validating data, and equip researchers, scientists, and drug development professionals with the insights needed to harness the full potential of aminomethylphenylboronic acid.
The Chemical Charm of Aminomethylphenylboronic Acid: A Structural and Mechanistic Overview
At its core, the utility of aminomethylphenylboronic acid lies in the synergistic interplay between its two key functional groups: the boronic acid and the aminomethyl group. The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a feature central to its role in sensing and bioconjugation. The proximate aminomethyl group, particularly in the ortho position, plays a crucial role in modulating the pKa of the boronic acid, enhancing its affinity for diols at physiological pH.[1] This intramolecular interaction is a key differentiator from simpler phenylboronic acids.
A Tale of Two Sensors: Superior Saccharide and Water Detection
The ability of aminomethylphenylboronic acid to bind with diols has been extensively exploited in the development of fluorescent sensors, particularly for saccharides like glucose. This has significant implications for continuous glucose monitoring in diabetes management.
Fluorescent Glucose Sensing: Beyond the Enzyme
Traditional glucose sensors predominantly rely on the enzyme glucose oxidase. While sensitive, these enzymatic sensors can suffer from limited stability and a dependence on oxygen concentration. Aminomethylphenylboronic acid-based fluorescent sensors offer a compelling abiotic alternative.[2][3]
The sensing mechanism often involves a fluorophore appended to the aminomethylphenylboronic acid scaffold. In the absence of glucose, the lone pair of electrons on the nitrogen of the aminomethyl group can quench the fluorescence of the nearby fluorophore through a process called photoinduced electron transfer (PET). Upon binding to glucose, the boron-nitrogen interaction is disrupted, inhibiting PET and leading to a "turn-on" of fluorescence.[3]
Comparative Performance of Glucose Sensors:
| Sensor Type | Principle of Operation | Advantages | Disadvantages | Representative Performance |
| Enzyme-Based (e.g., Glucose Oxidase) | Enzymatic oxidation of glucose | High sensitivity and selectivity | Limited stability, oxygen dependence, potential for interference from other electroactive species | Short operational lifetime (typically 7-14 days for commercial CGMs)[4][5] |
| Aminomethylphenylboronic Acid-Based Fluorescent Sensors | Reversible covalent binding with glucose, modulating fluorescence | High stability, no oxygen dependence, potential for long-term continuous monitoring | Can be susceptible to interference from other saccharides, pH sensitivity | Commercially available CGMs with lifetimes of up to a year[4][5] |
Experimental Protocol: Evaluation of a Fluorescent Glucose Sensor
-
Preparation of Sensor Solution: Dissolve the aminomethylphenylboronic acid-based fluorescent sensor in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Fluorescence Spectroscopy: Record the baseline fluorescence emission spectrum of the sensor solution.
-
Glucose Titration: Add incremental amounts of a concentrated glucose solution to the sensor solution.
-
Data Acquisition: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of glucose concentration to determine the binding constant and limit of detection.
Detecting a Universal Solvent: Water Sensing Applications
Beyond biological analytes, derivatives of aminomethylphenylboronic acid have demonstrated utility as highly sensitive fluorescent sensors for detecting trace amounts of water in organic solvents. This is critical in many chemical processes where anhydrous conditions are required. The mechanism is analogous to glucose sensing, where the interaction of water with the boronic acid moiety alters the fluorescence properties of an appended fluorophore.
The Inhibitor's Edge: Targeting Enzymes with Precision
The electrophilic nature of the boron atom in aminomethylphenylboronic acid makes it an effective warhead for inhibiting the activity of certain enzymes, particularly serine proteases and β-lactamases.[6][7]
A Modern Defense Against Antibiotic Resistance: β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic. Boronic acid-based inhibitors can act as transition-state analogs, forming a stable, reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thus inactivating the enzyme.[8]
Workflow for Screening β-Lactamase Inhibitors:
Caption: A streamlined workflow for the synthesis of an antibody-drug conjugate using boronic acid chemistry.
Smart Drug Delivery: Responding to the Microenvironment
Aminomethylphenylboronic acid-functionalized polymers and nanoparticles can be designed to release their therapeutic cargo in response to specific biological stimuli, such as changes in pH or the presence of high glucose concentrations. T[9][10][11][12][13]his allows for targeted drug delivery to diseased tissues, minimizing off-target effects. For example, a nanoparticle loaded with an anticancer drug and functionalized with aminomethylphenylboronic acid could be designed to release its payload preferentially in the acidic tumor microenvironment or in the presence of sialic acid, which is often overexpressed on the surface of cancer cells.
[14][15]Comparative Drug Release from Stimuli-Responsive Nanoparticles:
| Stimulus | Release Mechanism | Advantage over Non-Responsive Systems |
| Low pH (e.g., tumor microenvironment) | Protonation of the aminomethyl group disrupts the boronate ester linkage. | Targeted drug release in cancerous tissues, reducing systemic toxicity. |
| High Glucose (e.g., for insulin delivery) | Competitive binding of glucose displaces the drug from the boronic acid. | On-demand insulin release in response to hyperglycemia. |
| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid leads to cleavage and drug release. | Targeting of inflamed or cancerous tissues with high ROS levels. |
Conclusion and Future Perspectives
Aminomethylphenylboronic acid and its derivatives represent a remarkably versatile platform in chemical biology and medicinal chemistry. Their unique ability to engage in reversible covalent interactions, coupled with the modulatory influence of the aminomethyl group, has enabled the development of advanced sensors, potent enzyme inhibitors, efficient catalysts, and intelligent drug delivery systems. As our understanding of the nuanced structure-activity relationships of these compounds deepens, and as synthetic methodologies for their tailored synthesis continue to evolve, we can anticipate even more innovative and impactful applications to emerge, further solidifying the position of aminomethylphenylboronic acid as a cornerstone of modern molecular science.
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A Comparative Guide to the Strategic Advantages of Aminophenylboronic Acid Hydrochloride in Research and Development
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts experimental reproducibility, scalability, and overall project success. Aminophenylboronic acid is a cornerstone bifunctional molecule, indispensable for its roles in carbon-carbon bond formation, bioconjugation, and the creation of advanced materials.[1] However, this versatile reagent is most commonly supplied and utilized as its hydrochloride (HCl) salt. This guide provides an in-depth, evidence-based comparison of aminophenylboronic acid hydrochloride against its freebase form, elucidating the key advantages that make the salt the superior choice for most laboratory and process chemistry applications.
The Physicochemical Advantages: Enhanced Stability and Solubility
The primary drivers for preferring the hydrochloride salt of aminophenylboronic acid are its significantly improved stability and solubility profile compared to the freebase. These are not mere conveniences but fundamental properties that ensure the integrity and reliability of experimental outcomes.
Enhanced Chemical Stability
The boronic acid functional group, while highly useful, is susceptible to degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid with a hydrogen atom.[2] This process, which yields aniline and boric acid from 4-aminophenylboronic acid, can be accelerated by changes in pH, temperature, and exposure to light.[2]
The hydrochloride salt form mitigates this instability. By protonating the amino group, the overall electron density of the phenyl ring is altered, which can influence the stability of the C-B bond. More importantly, the salt is typically a more robust, crystalline solid, which inherently protects the molecule from atmospheric moisture and other degradative environmental factors during storage.
Key Insight: Using the more stable HCl salt ensures that the reagent's purity and reactivity are maintained over time, leading to more consistent and reproducible results, which is a cornerstone of trustworthy scientific practice.
Superior Solubility Profile
In drug discovery and biological applications, reactions and assays are frequently conducted in aqueous or polar protic solvents. The freebase form of aminophenylboronic acid exhibits limited solubility in such media. In contrast, the hydrochloride salt is readily soluble in water and polar organic solvents.[3] This enhanced solubility is critical for:
-
Homogeneous Reaction Mixtures: Ensuring that reagents are fully dissolved is key to achieving predictable reaction kinetics and high yields, particularly in aqueous-based cross-coupling reactions.
-
Biological Assays: Applications in saccharide sensing or bioconjugation often require the preparation of stock solutions in aqueous buffers (e.g., PBS, Tris-HCl).[4][5] The HCl salt form dissolves easily, preventing issues with precipitation and ensuring accurate final concentrations.[4]
-
Formulation Development: For pharmaceutical applications, superior aqueous solubility is a highly desirable trait for active pharmaceutical ingredients (APIs), as it can directly correlate with improved bioavailability.[6]
Comparative Data: Hydrochloride Salt vs. Freebase
| Property | Aminophenylboronic Acid (Freebase) | Aminophenylboronic Acid (Hydrochloride Salt) | Advantage of HCl Salt |
| Physical Form | Crystalline solid, may be less stable | Crystalline solid, generally more stable[7] | Enhanced shelf-life and handling properties. |
| Solubility | Sparingly soluble in water | Soluble in water and polar organic solvents[3] | Ideal for aqueous reaction media and biological buffers. |
| Stability | Prone to degradation (e.g., protodeboronation)[2] | More resistant to degradation during storage[7] | Greater reliability and reproducibility in experiments. |
| Handling | Can be hygroscopic and less stable | Easier to weigh and handle accurately | Improved laboratory workflow and safety. |
Performance in Core Applications: Experimental Evidence
The theoretical advantages of the hydrochloride salt translate directly into superior performance in key chemical transformations. Below, we explore its application in the Suzuki-Miyaura coupling and in bioconjugation, supported by detailed experimental protocols.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a foundational method for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals.[1][8] Aminophenylboronic acid is a vital building block for introducing an aniline moiety into complex molecules.[8]
Expert Insight: The use of the hydrochloride salt is common in these reactions. While the reaction requires a base to activate the boronic acid for transmetalation, the initial acidity of the salt does not impede the reaction; the added base (e.g., K₃PO₄, K₂CO₃) is more than sufficient to neutralize the HCl and drive the catalytic cycle forward.[8] The salt's high stability ensures that the reagent has not degraded prior to use, maximizing potential yield.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid HCl with an Aryl Bromide
Objective: To synthesize a 4-aminobiphenyl derivative.
Materials:
-
4-Aminophenylboronic acid hydrochloride[1]
-
Aryl bromide (e.g., 4-bromobenzonitrile)[1]
-
Ligand (e.g., SPhos)[1]
-
Solvent (e.g., 4:1 1,4-dioxane/water)[1]
-
Inert gas (Argon or Nitrogen)[8]
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-aminophenylboronic acid hydrochloride (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).[4]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent mixture (10 mL) via syringe.[4]
-
Stir the reaction mixture vigorously and heat to 80–100 °C.[8]
-
Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-12 hours.[1][8]
-
Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4]
Saccharide Sensing and Bioconjugation
Boronic acids are renowned for their ability to form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diols, a structural motif found in all saccharides, including glucose.[1] This unique interaction is the basis for glucose sensors and methods for capturing glycoproteins.[1][4]
Expert Insight: These applications are almost exclusively performed in aqueous buffers at or near physiological pH (e.g., pH 7.4).[1] The superior water solubility of aminophenylboronic acid hydrochloride is therefore not just an advantage but a necessity. It allows for the creation of sensing platforms and bioconjugation reagents that are compatible with biological samples.
Experimental Protocol: General Principle for Fluorescent Glucose Sensing
Objective: To detect glucose concentration using a competitive displacement assay.
Materials:
-
4-Aminophenylboronic acid hydrochloride (receptor)[1]
-
Fluorescent dye with a diol group (e.g., Alizarin Red S) (reporter)[1]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[1]
-
Glucose standards of known concentrations[1]
-
Fluorometer
Procedure:
-
Prepare a stock solution of 4-aminophenylboronic acid hydrochloride and Alizarin Red S (ARS) in the phosphate buffer.
-
Create a working sensor solution by mixing the two stock solutions. The boronic acid will complex with the diol on ARS, causing a change (e.g., quenching) in its fluorescence.
-
Calibrate the fluorometer using the working sensor solution as the baseline.
-
Add known concentrations of glucose to the sensor solution. Glucose, being a diol-containing molecule, will compete with ARS for binding to the boronic acid.
-
As glucose displaces ARS from the boronic acid, the fluorescence of ARS is restored.
-
Measure the fluorescence intensity at each glucose concentration and construct a calibration curve to determine the concentration of unknown samples.
Caption: Competitive displacement mechanism for a fluorescent saccharide sensor.[1]
Stability in Solution: A Critical Consideration
While the solid HCl salt is stable, it is crucial to understand its behavior once dissolved, as protodeboronation can still occur in solution.[2]
Forced Degradation Insights:
-
pH Dependence: The rate of protodeboronation is pH-dependent. Both strongly acidic and basic conditions can promote degradation.[2]
-
Solvent Choice: To minimize pre-injection hydrolysis in analytical techniques like HPLC, preparing samples in an aprotic solvent (e.g., acetonitrile) can be beneficial.[2]
-
Fresh Preparation: For all applications, it is best practice to prepare aqueous solutions of aminophenylboronic acid hydrochloride fresh for immediate use.[2] If using an autosampler for analysis, keeping the vials cooled can minimize degradation over time.[2]
This self-validating protocol—using freshly prepared solutions—ensures that the concentration and integrity of the reagent are as expected, lending trustworthiness to the experimental results.
Conclusion for the Practicing Scientist
The selection of aminophenylboronic acid hydrochloride over its freebase counterpart is a strategic decision rooted in the principles of chemical stability, solubility, and experimental reliability. Its enhanced stability ensures a longer shelf-life and minimizes reagent degradation, while its superior solubility in aqueous and polar media is essential for a wide range of applications, from organic synthesis to biological sensing. By understanding these advantages and implementing proper handling protocols, researchers can leverage the full potential of this versatile molecule, leading to more robust, reproducible, and successful scientific outcomes.
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MSDS of 2-Aminophenylboronic acid hydrochloride. Capot Chemical Co., Ltd. Available from: [Link]
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Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. Available from: [Link]
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Obtaining free base from hydrochloride salt in methanol as solvent?. Reddit. Available from: [Link]
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A Comparative Guide to Stille and Suzuki Coupling for Biaryl Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the strategic construction of biaryl motifs is a cornerstone of modern molecular design. These structures are prevalent in pharmaceuticals, advanced materials, and agrochemicals. Among the arsenal of synthetic tools, the palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions are preeminent choices for forging carbon-carbon bonds between aromatic rings. This guide provides an in-depth, objective comparison of these two powerful methodologies, supported by mechanistic insights and practical experimental considerations to inform your synthetic strategy.
The decision between employing Stille or Suzuki coupling is not merely a matter of preference but a nuanced choice dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and, critically, the toxicity profile of the reagents involved.[1] While both reactions share a common catalytic cycle, the fundamental difference lies in the nature of the organometallic reagent: organotin compounds for Stille coupling and organoboron compounds for the Suzuki reaction.[2][3] This distinction has profound implications for the reaction's execution and outcome.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst initiates the cycle by inserting into the aryl halide bond (oxidative addition). The crucial transmetalation step follows, where the organic group from the organometallic reagent is transferred to the palladium center. Finally, reductive elimination forms the desired biaryl product and regenerates the active palladium(0) catalyst.
The divergence between the two reactions lies in the specifics of the transmetalation step. In the Stille coupling, the organotin reagent transfers its organic group directly to the palladium complex.[3] Conversely, the Suzuki coupling typically requires the activation of the organoboron compound with a base to form a more nucleophilic borate complex, which then facilitates the transmetalation.[3][4]
Diagram: Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Diagram: Catalytic Cycle of the Suzuki Coupling
Caption: The catalytic cycle of the Suzuki cross-coupling reaction, highlighting the role of a base.
Head-to-Head Comparison: Stille vs. Suzuki
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin (Stannanes) | Organoboron (Boronic acids, esters) |
| Toxicity of Reagents | High toxicity of organotin compounds.[5][6] | Low toxicity, considered a "greener" alternative.[7][8] |
| Byproducts | Organotin halides, often difficult to separate from the product.[9] | Borates, generally water-soluble and easily removed.[9] |
| Reaction Conditions | Often proceeds under neutral or milder conditions.[9] | Typically requires a base for activation.[10] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[11][12] | Good, but can be sensitive to acidic protons.[13][14] |
| Substrate Scope | Broad, often more reliable for sterically hindered or complex heterocyclic substrates.[15] | Very broad, but can be challenging with certain unstable heteroaryl boronic acids.[16] |
| Air & Moisture Stability | Organostannanes are generally stable to air and moisture.[5][17] | Boronic acids are relatively stable, but can undergo protodeboronation.[16] |
Delving Deeper: Causality Behind Experimental Choices
Reagent Toxicity and Purification: The most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[5][6] Trimethyltin and triethyltin compounds are particularly neurotoxic and their effects can be cumulative.[6][18] This necessitates careful handling and robust purification methods to remove tin residues, which can be challenging and is a critical consideration in pharmaceutical synthesis where purity is paramount.[19] In contrast, boronic acids and their byproducts are significantly less toxic and generally easier to remove, often through simple aqueous workups, making the Suzuki coupling a more environmentally benign and often preferred method in industrial applications.[7][20]
Functional Group Tolerance and Substrate Scope: The Stille coupling often exhibits exceptional functional group tolerance due to the stability of organostannanes and the typically neutral reaction conditions.[11][12] This can be a decisive advantage when working with sensitive substrates. While the Suzuki coupling also has a broad functional group tolerance, the requisite base can be incompatible with certain functionalities.[13][14] However, the development of milder bases and reaction conditions has significantly expanded the scope of the Suzuki reaction.[4]
For certain substrates, particularly sterically hindered systems or specific heteroaromatics, the Stille coupling can provide superior yields where the Suzuki coupling may be less efficient.[15] Conversely, some heteroaryl boronic acids are prone to instability and protodeboronation under Suzuki conditions, making the corresponding organostannane a more reliable coupling partner.[16]
Reaction Conditions: The need for a base in Suzuki coupling adds a layer of complexity compared to the often base-free Stille reaction.[3][10] The choice of base and solvent system in a Suzuki reaction is crucial and often requires optimization for a given substrate pair. The Stille reaction's ability to proceed under neutral conditions can simplify the reaction setup and is beneficial for base-sensitive substrates.[9]
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the synthesis of a biaryl compound using both Stille and Suzuki coupling.
Representative Stille Coupling Protocol
Diagram: Experimental Workflow for Stille Coupling
Caption: Step-by-step workflow for a typical Stille coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and anhydrous solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. To quench and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Suzuki Coupling Protocol
Diagram: Experimental Workflow for Suzuki Coupling
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
As researchers and developers in the pharmaceutical and biotechnology sectors, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry, yet its complex structure—incorporating a fluorinated aromatic ring, an aminomethyl group, and a boronic acid moiety—necessitates a carefully considered disposal plan.
This guide moves beyond generic protocols to provide a comprehensive, scientifically-grounded framework for the safe handling and disposal of this specific reagent. Our objective is to ensure that every step, from the laboratory bench to final disposal, is conducted with a deep understanding of the underlying chemical principles and regulatory requirements, thereby protecting both personnel and the environment.
Part 1: Hazard Assessment and Chemical Profile
Understanding the disposal requirements for any chemical begins with a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be accessible, we can construct a reliable hazard profile by analyzing its constituent functional groups and data from analogous compounds.
The molecule's structure presents three key areas of concern:
-
Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong. Incomplete combustion during disposal can lead to the formation of highly toxic and environmentally persistent byproducts, such as hydrogen fluoride (HF).[1] Therefore, high-temperature incineration is a critical consideration for its ultimate destruction.[2]
-
Boronic Acid Group: Boronic acids and their derivatives can exhibit biological activity and may pose risks that are still being fully elucidated.[3] They are known irritants and require careful handling.[4]
-
Aminomethyl Hydrochloride Salt: This portion of the molecule makes it a likely skin, eye, and respiratory tract irritant, similar to other amine salts used in synthesis.[1][5] As a salt, it is likely acidic, which has implications for container compatibility.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Toxicity, Oral | Likely harmful if swallowed. | Based on SDS for similar fluorinated phenylboronic acids.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of amine salts and boronic acids.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A standard warning for acidic and amine-containing organic compounds.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of fine dusts can irritate the respiratory system.[4][5] |
Part 2: Personal Protective Equipment (PPE) Protocol
Given the hazard profile, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a full-face shield should be worn over the goggles.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use and dispose of them as contaminated solid waste after handling.[6]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. A chemical-resistant apron provides an additional layer of protection against spills.
-
Respiratory Protection: If there is a risk of generating dust from the solid material outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator (e.g., N95) is necessary.[4]
Part 3: Step-by-Step Waste Collection and Segregation
The foundation of proper disposal is meticulous segregation at the point of generation.[7] Never mix this waste stream with other chemicals, as this could trigger a dangerous reaction.[6] The Resource Conservation and Recovery Act (RCRA) establishes a "cradle to grave" concept, meaning the generator is responsible for the waste from its creation to its final disposal.[8]
Step 1: Identify the Waste Form
-
Solid Waste: Unused reagent, contaminated weigh paper, and residue scraped from reaction vessels.
-
Liquid Waste: Solutions containing the compound (e.g., from chromatography or reaction workups). Note the solvent composition.
-
Contaminated Labware: Pipette tips, gloves, and other disposable items with incidental contact. Sharps (needles, scalpels, broken glass) must be handled separately.[6][7]
Step 2: Select Appropriate Waste Containers
-
Compatibility is Key: Waste must be stored in containers made of compatible material.[8] For solutions of this acidic hydrochloride salt, avoid metal containers.[9] High-density polyethylene (HDPE) or glass containers are appropriate choices.
-
Secure Containment: All containers must have tightly fitting screw caps and be kept closed except when waste is being added.[10] They must be leak-proof and in good condition.[6]
-
Sharps: Chemically contaminated sharps must be placed in a designated, puncture-proof sharps container.[11]
Step 3: Labeling and Documentation Proper labeling is a legal requirement under OSHA and EPA regulations.[9][12]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: This compound .
-
For liquid waste, list all components, including solvents and their approximate percentages.[4]
-
Record the date the container was started (the "accumulation start date").[8]
Part 4: Recommended Disposal Pathway and Workflow
In-laboratory neutralization or deactivation of this compound is strongly discouraged . Its complex structure means that simple acid-base neutralization does not render it non-hazardous and may create unforeseen byproducts.
The only scientifically sound and compliant method for disposal is through a licensed environmental services contractor.
Workflow for Compliant Disposal
The following diagram outlines the decision-making process for handling waste generated from this compound.
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A Researcher's Guide to Personal Protective Equipment for Handling (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the versatile reagents used are boronic acids and their derivatives, critical for forming carbon-carbon and carbon-heteroatom bonds. However, with great utility comes the responsibility of safe handling. This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) required when working with (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride. Our focus is to move beyond a simple checklist, offering a rationale-driven approach to laboratory safety that builds confidence and ensures the well-being of every researcher.
Core Principles of Protection: Understanding the Risks
This compound is a solid, and like many boronic acid derivatives, it poses the primary hazards of a corrosive and irritant solid.[5][6][7] The dust from such solids can be easily aerosolized during handling, leading to inhalation, while direct contact can cause significant irritation to the skin and eyes.[7] Some boronic acids have also been identified as potential mutagens, adding another layer of concern for chronic exposure.[8][9]
The selection of PPE is therefore guided by these potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Recommended Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][10] | Protects against splashes and airborne particles of the chemical, preventing serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Prevents direct skin contact, which can cause irritation.[2][3][4] Always inspect gloves for tears or punctures before use.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron.[6][11] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with appropriate cartridges).[12][13] | Necessary when handling the solid outside of a certified chemical fume hood or when there is a risk of generating dust, to prevent respiratory tract irritation.[2][3][4][7] |
Operational Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
Step-by-Step Protocols for PPE Management
1. Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if needed): If working outside a fume hood, don your respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety goggles. Adjust for a snug fit.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
2. Doffing (Taking Off) PPE:
The order of removal is critical to prevent self-contamination.
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated side away from your body.
-
Eye Protection: Remove your safety goggles by handling the earpieces.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
3. Disposal Plan:
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, should be considered hazardous waste.
-
Waste Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.[14] Never mix boronic acid waste with other chemical waste streams unless specifically instructed to do so by a qualified professional.[14]
By adhering to these detailed protocols and understanding the rationale behind each piece of personal protective equipment, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved January 14, 2026, from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved January 14, 2026, from [Link]
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EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved January 14, 2026, from [Link]
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CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved January 14, 2026, from [Link]
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Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved January 14, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). eTool : Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection. Retrieved January 14, 2026, from [Link]
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Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved January 14, 2026, from [Link]
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ILAR Journal. (n.d.). Use of Personal Protective Equipment for Respiratory Protection. Oxford Academic. Retrieved January 14, 2026, from [Link]
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eMedicineHealth. (n.d.). Personal Protective Equipment (PPE) Types, Safety & Training. Retrieved January 14, 2026, from [Link]
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IsoLab. (n.d.). Boric Acid. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride. Retrieved January 14, 2026, from [Link]
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Health and Safety Authority. (n.d.). Respiratory Protective Equipment (RPE). Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved January 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
